1-Cyclopentenecarbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
cyclopentene-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N/c7-5-6-3-1-2-4-6/h3H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBVZRFXCDCYXAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=C(C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90184545 | |
| Record name | 1-Cyclopentene-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90184545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
93.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3047-38-9 | |
| Record name | 1-Cyclopentene-1-carbonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003047389 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Cyclopentene-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90184545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Cyclopentenecarbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Synthesis of 1-Cyclopentenecarbonitrile from Cyclopentanone: A Mechanistic and Methodological Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 1-cyclopentenecarbonitrile, a valuable building block in organic synthesis, starting from the readily available precursor, cyclopentanone. The document details a robust two-step synthetic pathway involving an initial nucleophilic addition to form a cyanohydrin intermediate, followed by a strategic dehydration to yield the target α,β-unsaturated nitrile. We will explore the underlying mechanisms of each transformation, present a detailed experimental protocol, and offer field-proven insights into process optimization and safety considerations. This guide is intended for chemistry professionals in research and development who require a thorough and practical understanding of this important transformation.
Introduction
This compound is a versatile chemical intermediate characterized by a five-membered ring containing both a nitrile group and a carbon-carbon double bond in conjugation. This arrangement of functional groups makes it a highly useful synthon for the construction of more complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. Its unique reactivity allows for a variety of subsequent transformations, including Michael additions, cycloadditions, and reductions.[1]
The synthesis of this compound from cyclopentanone represents a classic and instructive transformation in organic chemistry. It exemplifies two fundamental reaction types: the nucleophilic addition to a carbonyl group and an elimination reaction to form an alkene. A thorough understanding of this process provides a solid foundation for tackling more complex synthetic challenges.
Overall Synthetic Strategy
The conversion of cyclopentanone to this compound is efficiently achieved in a two-step sequence. The strategy hinges on first breaking the carbonyl π-bond through the addition of a cyanide nucleophile and then reforming a π-bond through the elimination of water.
-
Cyanohydrin Formation: Cyclopentanone is first treated with a cyanide source to form the intermediate, 1-hydroxycyclopentanecarbonitrile. This reaction transforms the planar carbonyl carbon into a tetrahedral center bearing both a hydroxyl and a nitrile group.
-
Dehydration: The hydroxyl group of the cyanohydrin intermediate is a poor leaving group. Therefore, it is first converted into a better leaving group, typically a tosylate ester, which is then eliminated under basic conditions to generate the carbon-carbon double bond of the final product.
Caption: High-level workflow for the synthesis.
Section 1: Mechanistic Insights
A deep understanding of the reaction mechanisms is critical for troubleshooting and optimizing the synthesis.
Step 1: Nucleophilic Addition - Formation of 1-hydroxycyclopentanecarbonitrile
The formation of a cyanohydrin from a ketone is a classic example of nucleophilic addition to a carbonyl group.[2][3] The reaction is typically base-catalyzed to increase the concentration of the potent cyanide nucleophile (⁻CN).[3]
The mechanism proceeds as follows:
-
Nucleophilic Attack: The negatively charged cyanide ion, a strong nucleophile, attacks the electrophilic carbonyl carbon of cyclopentanone. This breaks the C=O pi bond, pushing the electrons onto the oxygen atom.[4][5]
-
Alkoxide Intermediate: This attack results in the formation of a tetrahedral alkoxide intermediate.
-
Protonation: The negatively charged oxygen of the alkoxide intermediate is then protonated by a proton source, such as hydrocyanic acid (HCN) which is present in equilibrium, to yield the final cyanohydrin product. This step also regenerates the cyanide ion, allowing it to act catalytically.[5][6]
Caption: Mechanism of Cyanohydrin Formation.
Step 2: Elimination Reaction - Dehydration to this compound
Direct acid-catalyzed dehydration of the cyanohydrin is often inefficient. A more reliable method involves converting the hydroxyl group into an excellent leaving group, such as a tosylate, which can then be easily eliminated.[7]
The mechanism using p-toluenesulfonyl chloride (TsCl) and pyridine is as follows:
-
Activation of the Hydroxyl Group: The oxygen of the cyanohydrin's hydroxyl group acts as a nucleophile, attacking the electrophilic sulfur atom of TsCl.[8]
-
Tosylate Formation: Pyridine, a non-nucleophilic base, removes the proton from the oxygen, leading to the formation of a stable tosylate ester (a superb leaving group) and pyridinium chloride.[7][9][10] The configuration at the carbon is retained during this step.[9]
-
E2 Elimination: Pyridine (or another base) then acts as a base to abstract an anti-periplanar proton from an adjacent carbon. This initiates a concerted E2 elimination, where the proton is removed, the C-H bond electrons form the new C=C pi bond, and the tosylate group departs, all in a single step.[7][9]
Caption: Mechanism of Dehydration.
Section 2: Detailed Experimental Protocol
Disclaimer: This protocol is a representative procedure synthesized from established chemical principles. All laboratory work should be conducted with appropriate safety measures, including the use of a fume hood, personal protective equipment, and adherence to institutional safety guidelines. Cyanide compounds are highly toxic.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |
| Cyclopentanone | 84.12 | 10.0 g | 0.119 |
| Sodium Cyanide (NaCN) | 49.01 | 6.4 g | 0.131 |
| Acetic Acid (glacial) | 60.05 | ~6 mL | - |
| Diethyl Ether | - | ~200 mL | - |
| p-Toluenesulfonyl Chloride (TsCl) | 190.65 | 24.9 g | 0.131 |
| Pyridine | 79.10 | 50 mL | - |
| Hydrochloric Acid (conc.) | - | As needed | - |
| Sodium Bicarbonate (sat. sol.) | - | As needed | - |
| Magnesium Sulfate (anhydrous) | - | As needed | - |
Procedure
Step 1: Synthesis of 1-Hydroxycyclopentanecarbonitrile
-
To a 250 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add sodium cyanide (6.4 g) and 25 mL of water. Cool the stirred solution to 0-5 °C in an ice-salt bath.
-
Add cyclopentanone (10.0 g) to the dropping funnel.
-
Slowly add the cyclopentanone dropwise to the cold cyanide solution over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Once the cyclopentanone addition is complete, slowly add glacial acetic acid (~6 mL) from the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 2 hours, followed by stirring at room temperature for 1 hour.
-
Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution (2 x 30 mL) and then with brine (1 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 1-hydroxycyclopentanecarbonitrile as an oil. The product is often used in the next step without further purification.
Step 2: Dehydration to this compound
-
In a 250 mL flask, dissolve the crude 1-hydroxycyclopentanecarbonitrile from the previous step in 50 mL of pyridine. Cool the solution to 0 °C in an ice bath.
-
Slowly add p-toluenesulfonyl chloride (24.9 g) in portions to the stirred solution, keeping the temperature below 5 °C.
-
After the addition is complete, allow the mixture to stir at 0-5 °C for 4 hours.
-
Remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 60-70 °C and maintain for 2 hours to effect the elimination.
-
Cool the reaction mixture back to room temperature and pour it carefully into a beaker containing 200 mL of ice and water.
-
Acidify the mixture by slowly adding concentrated hydrochloric acid until the pH is ~1-2.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and finally with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation to afford pure this compound.
Section 3: Data and Characterization
| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) | CAS Number | Notes |
| Cyclopentanone | 84.12 | 130-131[11] | 120-92-3 | Starting material |
| This compound | 93.13[12] | 72 / 15 mmHg[13] | 3047-38-9[12][14] | Final Product |
Expected Yield: The overall yield for the two-step synthesis is typically in the range of 60-75%.
Product Characterization: The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:
-
Infrared (IR) Spectroscopy: Expect characteristic peaks for the C≡N stretch (~2220 cm⁻¹) and the C=C stretch (~1640 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR will confirm the carbon skeleton and the position of the double bond and nitrile group.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to assess purity and confirm the molecular weight.
Section 4: Process Considerations and Insights
Expertise & Causality
-
Why use NaCN/Acetic Acid? Using a cyanide salt with a weak acid allows for the in situ generation of HCN while maintaining a basic enough environment to have a sufficient concentration of the ⁻CN nucleophile for the initial attack.[2][15] This is often safer than handling pure HCN gas directly.
-
Why TsCl and Pyridine? The hydroxyl group is a notoriously poor leaving group (it would leave as ⁻OH, a strong base). TsCl converts it into a tosylate, which is an exceptionally good leaving group because its negative charge is stabilized by resonance across the sulfonate group. Pyridine serves the dual purpose of acting as the base to facilitate the tosylate formation and the subsequent E2 elimination, while also scavenging the HCl byproduct from the tosylation step.[7][9][16]
-
Temperature Control: The initial cyanohydrin formation is exothermic and the equilibrium can be unfavorable at higher temperatures.[3] Cooling is critical to maximize the yield of the intermediate. Similarly, the tosylation is controlled at low temperatures to prevent side reactions before the desired elimination is initiated by heating.
Trustworthiness & Safety
-
Cyanide Hazard: Sodium cyanide and its acidified solutions (which produce HCN gas) are extremely toxic and can be fatal if inhaled, ingested, or absorbed through the skin. This synthesis must be performed in a well-ventilated chemical fume hood by trained personnel. All cyanide-containing waste must be quenched and disposed of according to strict environmental health and safety protocols (e.g., by treatment with bleach or hydrogen peroxide under basic conditions).
-
Work-up Logic: The aqueous washes are critical. The sodium bicarbonate wash neutralizes any remaining acid. The final brine wash helps to remove residual water from the organic phase before the drying step with magnesium sulfate.
Conclusion
The synthesis of this compound from cyclopentanone is a valuable and illustrative transformation for any practicing chemist. By employing a two-step strategy of nucleophilic addition followed by a controlled elimination, the target molecule can be obtained in good yields. A thorough understanding of the underlying cyanohydrin formation and dehydration mechanisms, coupled with stringent safety protocols for handling cyanide, ensures a successful and reproducible outcome. The resulting α,β-unsaturated nitrile serves as a versatile platform for further synthetic elaborations in drug discovery and materials science.
References
- 1. This compound|Research Chemical [benchchem.com]
- 2. Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation - Chemistry Steps [chemistrysteps.com]
- 3. 19.6 Nucleophilic Addition of HCN: Cyanohydrin Formation – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. brainly.com [brainly.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. homework.study.com [homework.study.com]
- 8. youtube.com [youtube.com]
- 9. orgosolver.com [orgosolver.com]
- 10. youtube.com [youtube.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. 1-Cyclopentene-1-carbonitrile | C6H7N | CID 137808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. chembk.com [chembk.com]
- 14. H25836.03 [thermofisher.com]
- 15. youtube.com [youtube.com]
- 16. reddit.com [reddit.com]
An In-Depth Technical Guide to the Formation of 1-Cyclopentenecarbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Cyclopentenecarbonitrile, a versatile intermediate in organic synthesis, holds significant value for the pharmaceutical and agrochemical industries. Its unique structure, featuring a conjugated nitrile group on a five-membered ring, allows for a variety of chemical transformations, making it a crucial building block for more complex molecules. This guide provides a comprehensive overview of the primary mechanisms for the formation of this compound, offering in-depth analysis of the underlying chemical principles and practical, field-proven insights into relevant synthetic protocols.
Core Synthetic Strategies and Mechanistic Considerations
The formation of this compound can be broadly categorized into several key synthetic approaches. The choice of a particular method often depends on the availability of starting materials, desired yield and purity, and scalability. This section will delve into the mechanistic details of the most prevalent pathways.
Dehydration of Cyclopentanone-Derived Intermediates
A common and direct route to this compound involves the dehydration of intermediates derived from cyclopentanone. This strategy leverages the reactivity of the carbonyl group to introduce the nitrile functionality.
This process typically proceeds in two stages:
-
Cyanohydrin Formation: The synthesis begins with the nucleophilic addition of a cyanide ion (CN⁻) to the electrophilic carbonyl carbon of cyclopentanone. This reaction is usually catalyzed by a base and results in the formation of a tetrahedral intermediate, which is then protonated to yield 1-hydroxycyclopentanecarbonitrile, also known as cyclopentanone cyanohydrin.[1]
-
Dehydration: The crucial subsequent step is the elimination of a water molecule from the cyanohydrin to introduce the carbon-carbon double bond in conjugation with the nitrile group.[1] This dehydration can be achieved using various reagents, such as phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂) in the presence of a base like pyridine.[1] The choice of dehydrating agent is critical to favor the formation of the desired α,β-unsaturated nitrile and minimize the formation of isomers or byproducts.[1]
Caption: Dehydration pathway from cyclopentanone to this compound.
Elimination Reactions of Substituted Cyclopentanes
Another important strategy for synthesizing this compound involves the elimination of a leaving group from a suitably substituted cyclopentane ring. This approach is governed by the principles of E1 and E2 elimination reactions.
The specific mechanism (E1 or E2) is influenced by factors such as the nature of the leaving group, the strength of the base, and the solvent.
-
E2 (Bimolecular Elimination): This is a one-step process where a strong base removes a proton from the carbon adjacent to the carbon bearing the leaving group, simultaneously with the departure of the leaving group.[2] This concerted mechanism requires an anti-periplanar arrangement of the proton and the leaving group for optimal orbital overlap in the transition state.[3] For instance, the treatment of a 2-halocyclopentanecarbonitrile or a 2-cyanocyclopentyl tosylate with a strong, non-nucleophilic base like potassium tert-butoxide would favor an E2 pathway.
-
E1 (Unimolecular Elimination): This two-step mechanism begins with the departure of the leaving group to form a carbocation intermediate.[2] A weak base then removes a proton from an adjacent carbon to form the double bond. This pathway is more common with substrates that can form stable carbocations and under conditions with weak bases.
The regioselectivity of the elimination is generally governed by Zaitsev's Rule , which predicts that the more substituted (and therefore more stable) alkene will be the major product.[4] In the case of this compound synthesis, the reaction conditions are typically chosen to favor the formation of the conjugated system.
Caption: Generalized elimination pathway to this compound.
Tandem Giese/Horner-Wadsworth-Emmons (HWE) Reaction
A more modern and elegant approach involves a visible-light-initiated tandem Giese/Horner-Wadsworth-Emmons (HWE) reaction.[5] This method allows for the formation of new carbon-carbon bonds under mild conditions.[5]
This cascade reaction combines radical and polar processes.[5] It typically involves the use of a photoredox catalyst, such as fac-Ir(ppy)₃, which, upon irradiation with visible light, initiates a radical addition (Giese reaction).[5] This is followed by an intramolecular Horner-Wadsworth-Emmons reaction to form the cyclopentene ring and the conjugated nitrile.[5] The key parameters for this reaction are the presence of visible light, a photoredox catalyst, a base, an anhydrous solvent, and an inert atmosphere.[5]
Caption: Conceptual workflow of the tandem Giese/HWE reaction.
Experimental Protocols
This section provides a representative, step-by-step methodology for the synthesis of this compound via the dehydration of cyclopentanone cyanohydrin.
Protocol: Synthesis of this compound from Cyclopentanone
Materials:
-
Cyclopentanone
-
Potassium cyanide (KCN) or Sodium cyanide (NaCN)
-
Phosphorus pentoxide (P₂O₅) or Thionyl chloride (SOCl₂)
-
Pyridine (if using SOCl₂)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Distillation apparatus
Procedure:
Part A: Formation of Cyclopentanone Cyanohydrin
-
In a well-ventilated fume hood, dissolve potassium cyanide in water in a round-bottom flask equipped with a magnetic stirrer and an ice bath.
-
Slowly add cyclopentanone to the cyanide solution while maintaining the temperature below 10 °C.
-
Continue stirring in the ice bath for 1-2 hours, then allow the mixture to warm to room temperature and stir for an additional 12-24 hours.
-
Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain crude cyclopentanone cyanohydrin.
Part B: Dehydration to this compound
-
Method 1: Using Phosphorus Pentoxide
-
Place the crude cyanohydrin in a distillation flask.
-
Carefully add phosphorus pentoxide in small portions with stirring. The reaction is exothermic.
-
Heat the mixture gently to initiate the distillation of the product.
-
Collect the fraction boiling at the appropriate temperature for this compound (approximately 72 °C at 15 mmHg).[6]
-
-
Method 2: Using Thionyl Chloride and Pyridine
-
Dissolve the crude cyanohydrin in pyridine in a round-bottom flask equipped with a reflux condenser and an ice bath.
-
Slowly add thionyl chloride dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 1-2 hours.
-
Cool the reaction mixture and pour it onto crushed ice.
-
Extract the mixture with diethyl ether.
-
Wash the organic layer with dilute hydrochloric acid, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent.
-
Purify the crude product by vacuum distillation.
-
Data Presentation
| Property | Value |
| Molecular Formula | C₆H₇N[7] |
| Molecular Weight | 93.13 g/mol [7] |
| Boiling Point | 72 °C / 15 mmHg[6] |
| Density | 0.944 g/cm³[6] |
| Refractive Index | 1.4715[6] |
Conclusion
The synthesis of this compound can be achieved through several effective mechanistic pathways. The classical approach involving the dehydration of cyclopentanone cyanohydrin remains a reliable and well-understood method. Elimination reactions of substituted cyclopentanes offer an alternative route, with the outcome dictated by the principles of E1 and E2 mechanisms. For more advanced applications, modern catalytic methods like the tandem Giese/HWE reaction provide an efficient and mild alternative for constructing this valuable synthetic intermediate. The choice of the optimal synthetic route will depend on the specific requirements of the researcher, including scale, available instrumentation, and desired purity.
References
- 1. This compound|Research Chemical [benchchem.com]
- 2. The role of β-elimination for the clinical activity of hypomethylating agents and cyclophosphamide analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Khan Academy [khanacademy.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Synthesis of cyclopent-1-enecarbonitriles via a tandem Giese/HWE reaction initiated by visible light - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. chembk.com [chembk.com]
- 7. 1-Cyclopentene-1-carbonitrile | C6H7N | CID 137808 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1-Cyclopentenecarbonitrile
This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data of 1-cyclopentenecarbonitrile. Designed for researchers, scientists, and professionals in drug development, this document delves into the intricacies of spectral interpretation, supported by field-proven insights and established experimental protocols.
Introduction
This compound is a valuable building block in organic synthesis due to its reactive α,β-unsaturated nitrile functionality. The precise characterization of this molecule is paramount for its effective use in complex synthetic pathways. NMR spectroscopy stands as a primary tool for the structural elucidation and purity assessment of such organic compounds. This guide offers a detailed examination of the ¹H and ¹³C NMR spectra of this compound, providing a foundational understanding for its identification and utilization in research and development.
Molecular Structure and Atom Numbering
For clarity in spectral assignment, the atoms of this compound are numbered as illustrated below. This numbering system will be used throughout this guide to correlate specific nuclei with their corresponding NMR signals.
Figure 1. Molecular structure and atom numbering of this compound.
¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum of this compound provides crucial information about the electronic environment and connectivity of the protons in the molecule. The spectrum is characterized by distinct signals for the vinylic, allylic, and homoallylic protons.
Table 1: ¹H NMR Spectral Data of this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
| H2 | ~6.7 | Triplet (t) |
| H3, H5 | ~2.5 | Multiplet (m) |
| H4 | ~2.0 | Multiplet (m) |
Note: The chemical shifts are approximate and can vary slightly based on the solvent and spectrometer frequency. The data presented here is a predicted spectrum from the Spectral Database for Organic Compounds (SDBS) and serves as a reference.[1][2][3][4][5]
Interpretation of the ¹H NMR Spectrum:
-
Vinylic Proton (H2): The proton attached to the double bond (H2) is expected to resonate at the most downfield position (~6.7 ppm). This significant deshielding is a result of the anisotropic effect of the double bond and the electron-withdrawing nature of the conjugated nitrile group. The multiplicity is predicted to be a triplet due to coupling with the two adjacent allylic protons (H3).
-
Allylic Protons (H3 and H5): The protons on the carbons adjacent to the double bond (C3 and C5) are termed allylic protons. These are expected to appear in the region of ~2.5 ppm. Their chemical shift is influenced by the proximity to the π-system of the double bond. These protons will likely appear as a complex multiplet due to coupling with the vinylic proton (H2) and the neighboring homoallylic protons (H4).
-
Homoallylic Protons (H4): The protons on the carbon once removed from the double bond (C4) are the most shielded among the ring protons, resonating at approximately 2.0 ppm. This signal is also expected to be a multiplet due to coupling with the adjacent allylic protons (H3 and H5).
¹³C NMR Spectral Data and Interpretation
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal.
Table 2: ¹³C NMR Spectral Data of this compound
| Carbon | Chemical Shift (δ, ppm) |
| C6 (CN) | ~118 |
| C1 | ~110 |
| C2 | ~145 |
| C3, C5 | ~35 |
| C4 | ~22 |
Note: The chemical shifts are approximate and based on a predicted spectrum from the Spectral Database for Organic Compounds (SDBS).[1][2][3][4][5]
Interpretation of the ¹³C NMR Spectrum:
-
Nitrile Carbon (C6): The carbon of the nitrile group (C≡N) typically appears in a distinct region of the spectrum, around 115-125 ppm.[5] In this conjugated system, its chemical shift is approximately 118 ppm.
-
Olefinic Carbons (C1 and C2): The sp² hybridized carbons of the double bond resonate in the downfield region of the spectrum. C1, being directly attached to the electron-withdrawing cyano group, is expected to be shielded relative to C2. Conversely, C2 is deshielded. This results in predicted chemical shifts of approximately 110 ppm for C1 and 145 ppm for C2.
-
Aliphatic Carbons (C3, C4, and C5): The sp³ hybridized carbons of the cyclopentene ring appear in the upfield region of the spectrum. The allylic carbons (C3 and C5) are deshielded compared to the homoallylic carbon (C4) due to their proximity to the double bond, with predicted chemical shifts of around 35 ppm and 22 ppm, respectively.
Experimental Protocol for NMR Data Acquisition
To ensure the acquisition of high-quality and reproducible NMR data, a standardized experimental protocol is essential. The following is a detailed, step-by-step methodology for the preparation and analysis of a sample of this compound.
I. Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the analyte is soluble. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic molecules. Ensure the solvent is of high purity to avoid extraneous signals.
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR tube.
-
Internal Standard: For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added. TMS is assigned a chemical shift of 0.00 ppm.
-
Homogenization: Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.
II. NMR Spectrometer Setup and Data Acquisition
-
Instrument Preparation: Ensure the NMR spectrometer is properly tuned and shimmed to achieve a homogeneous magnetic field.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-10 ppm).
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: A delay of 1-2 seconds between pulses is usually adequate for qualitative analysis.
-
Number of Scans: Depending on the sample concentration, 8 to 16 scans are generally sufficient to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence is standard to simplify the spectrum to single lines for each carbon.
-
Spectral Width: A wider spectral width is required for ¹³C NMR (e.g., 0-200 ppm).
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quantitative analysis, especially for quaternary carbons like the nitrile carbon.
-
Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
III. Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing: Correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Referencing: Reference the spectrum to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
-
Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.
Figure 2. Experimental workflow for NMR data acquisition and processing.
Conclusion
This technical guide provides a detailed overview of the ¹H and ¹³C NMR spectral data of this compound, offering valuable insights for its structural characterization. The provided spectral assignments and interpretation, coupled with a robust experimental protocol, serve as a comprehensive resource for scientists and researchers. Adherence to the outlined methodologies will ensure the acquisition of high-quality, reliable NMR data, facilitating the confident use of this important synthetic intermediate in various chemical applications.
References
- 1. SFU Library Databases: Spectral Database for Organic Compounds SDBS [databases.lib.sfu.ca]
- 2. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]
- 3. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]
- 4. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]
- 5. Spectral Database for Organic Compounds | re3data.org [re3data.org]
IR spectroscopy of 1-Cyclopentenecarbonitrile nitrile stretch
An In-depth Technical Guide to the Infrared Spectroscopy of the 1-Cyclopentenecarbonitrile Nitrile Stretch
Authored by: A Senior Application Scientist
Abstract
Infrared (IR) spectroscopy is an indispensable analytical technique for the structural elucidation and quality control of organic molecules. The nitrile functional group (-C≡N) provides a particularly distinct and reliable spectroscopic marker due to its strong, sharp absorption in a relatively uncongested region of the mid-infrared spectrum. This guide offers a comprehensive examination of the nitrile stretching vibration in this compound, a molecule where the nitrile is conjugated with an endocyclic double bond. We will explore the theoretical underpinnings that dictate the vibrational frequency, provide a detailed experimental protocol using Attenuated Total Reflectance (ATR)-FTIR spectroscopy, and analyze the resulting spectral features. This document is intended for researchers, scientists, and professionals in drug development who utilize vibrational spectroscopy for molecular characterization.
Theoretical Framework: Understanding the Nitrile Vibration
The carbon-nitrogen triple bond (C≡N) is a strong covalent bond, and like any molecular bond, it is not static. It vibrates at a specific, quantized frequency. When a molecule is irradiated with infrared light, it will absorb energy at frequencies that match its natural vibrational modes, resulting in an IR spectrum.
The position of an absorption band is primarily governed by two factors as described by Hooke's Law for a simple harmonic oscillator: the strength of the bond (represented by the force constant, k) and the reduced mass of the atoms involved. Triple bonds, being stronger than double or single bonds, have a higher force constant and thus vibrate at a higher frequency.[1] The C≡N stretch typically appears in the range of 2200-2300 cm⁻¹.[2][3] This region of the spectrum is often clear of other fundamental absorptions, making the nitrile peak a highly diagnostic "group frequency".[4]
For this compound, two key structural features modulate the precise frequency of the C≡N stretching vibration: electronic conjugation and ring strain.
1.1 The Influence of Electronic Conjugation
In this compound, the nitrile group is directly attached to a carbon-carbon double bond within the five-membered ring. This arrangement creates a conjugated π-system. Resonance allows for the delocalization of π-electrons across the C=C and C≡N bonds.
This delocalization introduces a degree of single-bond character into the carbon-nitrogen triple bond, as depicted by the resonance contributor below. This resonance effect effectively weakens the C≡N bond, decreasing its force constant.[5][6][7] A lower force constant results in a lower vibrational frequency.[8]
Consequently, conjugated nitriles absorb at a lower wavenumber compared to their saturated (non-conjugated) counterparts.[9]
-
Saturated Aliphatic Nitriles: ~2260 - 2240 cm⁻¹[9]
-
Aromatic and α,β-Unsaturated Nitriles: ~2240 - 2220 cm⁻¹
This shift, though seemingly small, is significant and provides direct evidence of the electronic communication between the functional groups.
1.2 The Role of Ring Strain
Ring strain can also influence the vibrational frequencies of functional groups attached to the ring.[10][11] In cyclic systems, the internal bond angles may be forced to deviate from the ideal angles for a given hybridization state. For an sp² hybridized carbon in the double bond, the ideal angle is 120°. In cyclopentene, the internal angles are constrained, leading to angle strain. This strain alters the hybridization of the ring carbons, which can, in turn, affect the exocyclic bonds. An increase in s-character in the exocyclic C-C single bond can strengthen it and subtly influence the electron density within the conjugated nitrile group, potentially causing minor shifts in the C≡N frequency.[12] While the effect of conjugation is dominant, ring strain is a secondary factor that contributes to the unique spectral signature of the molecule.
The following diagram illustrates the interplay of these molecular factors on the nitrile bond.
Caption: Relationship between molecular structure and the nitrile IR frequency.
Experimental Protocol: ATR-FTIR Analysis
Attenuated Total Reflectance (ATR) is the preferred method for obtaining the IR spectrum of liquid samples like this compound due to its simplicity, speed, and minimal sample preparation requirements.[13][14]
2.1 Materials and Equipment
-
Analyte: this compound (liquid)[15]
-
Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer
-
Accessory: Single-reflection diamond ATR accessory[16]
-
Cleaning Supplies: Isopropanol or acetone, and lint-free laboratory wipes
2.2 Step-by-Step Methodology
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed all internal diagnostic checks. Allow the instrument to stabilize for at least 15-30 minutes to ensure a stable thermal environment.
-
Background Spectrum Acquisition:
-
Thoroughly clean the surface of the ATR diamond crystal using a lint-free wipe dampened with isopropanol. Allow the solvent to fully evaporate.
-
Acquire a background spectrum. This critical step measures the ambient atmosphere (H₂O, CO₂) and the ATR crystal itself, allowing the instrument's software to subtract these signals from the final sample spectrum.[13]
-
-
Sample Application:
-
Using a clean pipette, place a single drop of this compound onto the center of the ATR crystal, ensuring the crystal surface is completely covered.
-
-
Data Acquisition:
-
Initiate the sample scan. For a high-quality spectrum, the following parameters are recommended:
-
Resolution: 4 cm⁻¹
-
Scans: 32-64 (co-added to improve signal-to-noise ratio)
-
Spectral Range: 4000 - 400 cm⁻¹
-
-
-
Data Processing & Analysis:
-
The software will automatically ratio the single beam sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.
-
Perform a baseline correction if necessary to ensure all peaks originate from a flat baseline.
-
Identify and label the wavenumbers of the characteristic absorption bands.
-
-
Post-Analysis Cleaning:
-
Clean the sample from the ATR crystal using a fresh, solvent-dampened wipe. Repeat until the crystal is pristine to prevent cross-contamination of future analyses.[17]
-
The following diagram outlines the experimental workflow.
Caption: Experimental workflow for FTIR analysis using an ATR accessory.
Spectral Interpretation and Data Analysis
The FTIR spectrum of this compound will exhibit several characteristic absorption bands. The most diagnostic of these is the nitrile stretch.
3.1 Expected Absorption Data
The table below summarizes the expected key vibrational frequencies for this compound based on its functional groups.
| Functional Group | Vibration Mode | Expected Frequency (cm⁻¹) | Intensity / Shape |
| =C-H (alkene) | Stretching | 3100 - 3000 | Medium |
| -C-H (alkane CH₂) | Stretching | 3000 - 2850 | Medium-Strong |
| -C≡N (nitrile) | Stretching | 2240 - 2220 | Strong, Sharp |
| C=C (alkene) | Stretching | 1680 - 1620 | Medium, Sharp |
| -CH₂- | Bending (Scissoring) | ~1465 | Medium |
| Fingerprint Region | Complex Vibrations | < 1500 | Complex Pattern |
Table 1: Summary of expected IR absorption bands for this compound.
3.2 In-Depth Analysis of the Nitrile Stretch
The primary peak of interest, the C≡N stretch, is expected to appear as a strong, sharp band between 2220 and 2240 cm⁻¹.[9] This position is a direct reflection of the electronic conjugation within the molecule. For comparison, the saturated analog, cyclopentanecarbonitrile (lacking the C=C double bond), exhibits its nitrile stretch at a higher frequency. The gas-phase IR spectrum for cyclopentanecarbonitrile in the NIST database shows this absorption centered around 2248 cm⁻¹.[18] The lower frequency observed for this compound is the definitive spectroscopic evidence of conjugation weakening the C≡N bond.
The intensity of the nitrile absorption is also noteworthy. The C≡N bond is highly polar, and its stretching motion results in a significant change in the molecular dipole moment.[9] This large change in dipole moment is why the absorption band is typically strong and easily identifiable.[4]
Conclusion
FTIR spectroscopy provides a rapid, non-destructive, and highly effective method for the characterization of this compound. The nitrile functional group serves as an excellent spectroscopic probe, yielding a sharp, intense absorption band in a clear spectral region. The precise frequency of this C≡N stretching vibration, found between 2220-2240 cm⁻¹, is a direct and quantifiable consequence of electronic conjugation with the adjacent C=C double bond, which weakens the bond and lowers its vibrational energy compared to a saturated system. The straightforward ATR-FTIR protocol detailed herein represents a robust and reliable workflow for obtaining high-quality spectral data for this and similar liquid analytes, making it an essential tool for reaction monitoring, quality assurance, and structural verification in research and industrial settings.
References
- 1. davuniversity.org [davuniversity.org]
- 2. Video: IR Frequency Region: Alkyne and Nitrile Stretching [jove.com]
- 3. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 4. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. wyzant.com [wyzant.com]
- 8. Infrared Spectrometry [www2.chemistry.msu.edu]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 11. youtube.com [youtube.com]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. benchchem.com [benchchem.com]
- 14. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 15. This compound, 95% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 16. spectroscopyonline.com [spectroscopyonline.com]
- 17. youtube.com [youtube.com]
- 18. cyclopentanecarbonitrile [webbook.nist.gov]
Mass spectrometry fragmentation pattern of 1-Cyclopentenecarbonitrile
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 1-Cyclopentenecarbonitrile
Introduction
This compound (C₆H₇N) is an unsaturated cyclic nitrile with a molecular weight of 93.13 g/mol .[1][2] Its structure, featuring a five-membered ring, a double bond, and a nitrile functional group, presents a unique case for mass spectrometric analysis. Understanding the fragmentation pattern of this molecule under electron ionization (EI) is crucial for its unambiguous identification in complex matrices, whether in synthetic chemistry, metabolomics, or environmental analysis. This guide provides a detailed, predictive analysis of the fragmentation pathways of this compound, grounded in the fundamental principles of mass spectrometry and ion chemistry. As no definitive, publicly available spectrum is accessible, this document serves as an expert-driven theoretical framework for researchers, scientists, and drug development professionals.
Core Principles of Fragmentation for Unsaturated Nitriles
The fragmentation of a molecule in an EI-MS system is initiated by the formation of a high-energy molecular ion (M⁺•), a radical cation. This species then undergoes a series of unimolecular decomposition reactions to yield smaller, more stable fragment ions. The pathways of fragmentation are dictated by the relative stability of the resulting ions and neutral losses. For this compound, the key structural features influencing fragmentation are:
-
The Nitrile Group: The nitrogen atom allows for an odd molecular weight, conforming to the Nitrogen Rule.[3] Common fragmentation includes the loss of a hydrogen atom alpha to the cyano group and the elimination of neutral hydrogen cyanide (HCN).
-
The Cyclopentene Ring: Cyclic structures can undergo characteristic ring-opening reactions, retro-Diels-Alder reactions, or successive losses of small neutral molecules like ethene (C₂H₄).[4][5]
-
The Double Bond: The presence of unsaturation provides π-electrons, which can stabilize the molecular ion. It also influences the fragmentation pathways, often directing reactions like the retro-Diels-Alder cleavage.
Predicted Fragmentation Pathways of this compound
The electron ionization mass spectrum of this compound is predicted to be characterized by several key fragmentation processes, originating from the molecular ion at m/z 93.
Molecular Ion (M⁺•)
The initial ionization event will produce the molecular ion [C₆H₇N]⁺• at m/z 93 . Due to the cyclic and unsaturated nature of the molecule, this peak is expected to be reasonably intense. Its odd mass is a direct consequence of the single nitrogen atom, as per the Nitrogen Rule.[3]
Loss of a Hydrogen Radical ([M-1]⁺)
A common feature in the mass spectra of nitriles is the formation of a prominent [M-1]⁺ ion through the loss of a hydrogen radical from a carbon adjacent to the functional group.[3] For this compound, the loss of an allylic hydrogen from the ring is highly probable, leading to a resonance-stabilized cation at m/z 92 .
Loss of Hydrogen Cyanide ([M-27]⁺•)
The elimination of a neutral hydrogen cyanide (HCN, 27 Da) molecule is a characteristic fragmentation pathway for many nitrile-containing compounds. This process would lead to the formation of a [C₅H₆]⁺• radical cation at m/z 66 . The resulting ion is likely the highly stable cyclopentadienyl radical cation, whose formation would be a strong driving force for this fragmentation pathway.
Retro-Diels-Alder (RDA) Reaction
Cyclic alkenes are known to undergo a characteristic retro-Diels-Alder (RDA) fragmentation.[4] In this pericyclic reaction, the cyclopentene ring can cleave to yield a diene and a dienophile. For the molecular ion of this compound, this would result in the formation of an ethylene radical cation ([C₂H₄]⁺•, m/z 28 ) and a neutral acrylonitrile molecule, or more likely, an acrylonitrile radical cation ([C₃H₃N]⁺•, m/z 53 ) and neutral ethylene. The ion observed depends on where the charge is retained. Given the nitrile group's ability to stabilize a positive charge, the fragment at m/z 53 is a plausible outcome.
Ring Cleavage and Loss of Ethene ([M-28]⁺)
Following a ring-opening event, the cyclopentene ring can eliminate a neutral ethene molecule (C₂H₄, 28 Da), a common fragmentation pattern for five-membered rings.[5][6] This would produce a fragment ion [C₄H₃N]⁺• at m/z 65 .
The overall predicted fragmentation cascade is illustrated in the diagram below.
Caption: Predicted EI fragmentation pathway for this compound.
Summary of Predicted Key Ions
The following table summarizes the primary ions predicted to appear in the electron ionization mass spectrum of this compound.
| m/z | Proposed Ion Formula | Proposed Structure/Origin | Fragmentation Pathway |
| 93 | [C₆H₇N]⁺• | Molecular Ion | Ionization |
| 92 | [C₆H₆N]⁺ | [M-H]⁺ | Loss of Hydrogen Radical |
| 66 | [C₅H₆]⁺• | Cyclopentadienyl radical cation | Loss of HCN |
| 65 | [C₄H₃N]⁺• | [M-C₂H₄]⁺• | Ring cleavage, loss of ethene |
| 53 | [C₃H₃N]⁺• | Acrylonitrile radical cation | Retro-Diels-Alder Reaction |
Experimental Protocol: GC-EI-MS Analysis
To empirically validate the predicted fragmentation pattern, a standard gas chromatography-electron ionization-mass spectrometry (GC-EI-MS) protocol should be employed.
Objective: To acquire the electron ionization mass spectrum of this compound.
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source (e.g., a Quadrupole or Ion Trap analyzer).
Materials:
-
This compound, 95% or higher purity.[7]
-
High-purity solvent (e.g., Dichloromethane or Ethyl Acetate, HPLC grade).
-
Helium carrier gas (99.999% purity).
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in the chosen solvent.
-
Perform a serial dilution to create a working solution of approximately 10 µg/mL.
-
-
Gas Chromatography (GC) Conditions:
-
Injector: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium, at a constant flow rate of 1.0 mL/min.
-
Column: A standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Polysiloxane).
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase at 10°C/min to 250°C.
-
Final hold: Hold at 250°C for 5 minutes.
-
-
-
Mass Spectrometry (MS) Conditions:
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230°C.
-
Mass Analyzer: Scan mode.
-
Scan Range: m/z 35 - 350.
-
Solvent Delay: 3 minutes (to prevent filament damage from the solvent).
-
-
Data Analysis:
-
Identify the chromatographic peak corresponding to this compound.
-
Extract the mass spectrum from the apex of this peak.
-
Subtract the background spectrum taken just before or after the peak elution.
-
Analyze the resulting mass spectrum, identifying the molecular ion and major fragment ions. Compare these empirical results with the predicted fragmentation pattern.
-
The workflow for this experimental validation is depicted below.
Caption: Standard workflow for GC-EI-MS analysis.
Conclusion
The mass spectrometric fragmentation of this compound under electron ionization is predicted to be governed by its unique combination of a nitrile group, a double bond, and a cyclic structure. The resulting spectrum should feature a discernible molecular ion at m/z 93, with key fragments appearing at m/z 92 ([M-H]⁺), m/z 66 (loss of HCN), m/z 65 (loss of C₂H₄), and m/z 53 (from a retro-Diels-Alder reaction). These predicted pathways provide a robust framework for the identification and structural confirmation of this compound. The provided experimental protocol offers a clear and effective method for obtaining empirical data to validate this theoretical analysis, empowering researchers with the tools needed for confident compound characterization.
References
- 1. 1-Cyclopentene-1-carbonitrile | C6H7N | CID 137808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cyclopentene-1-carbonitrile [stenutz.eu]
- 3. GCMS Section 6.17 [people.whitman.edu]
- 4. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synt ... - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00073D [pubs.rsc.org]
- 5. mass spectrum of cyclopentane fragmentation pattern of m/z m/e ions for analysis and identification of cyclopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. researchgate.net [researchgate.net]
- 7. This compound, 95% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
An In-depth Technical Guide to 1-Cyclopentenecarbonitrile: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Cyclopentenecarbonitrile, a versatile bifunctional molecule, presents a compelling scaffold for synthetic chemists, particularly within the realm of medicinal chemistry and drug development. Its structure, which incorporates both a reactive nitrile group and a strained five-membered ring with unsaturation, offers a unique combination of electronic and steric properties. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed synthetic and purification protocols, and an exploration of its reactivity and potential applications in the synthesis of complex molecular architectures.
Section 1: Core Physicochemical and Spectroscopic Profile
A thorough understanding of the fundamental properties of this compound is paramount for its effective utilization in synthesis and for ensuring safe handling.
Physical and Chemical Properties
This compound is a clear, colorless to yellow liquid at room temperature.[1][2] Its key physical and chemical identifiers are summarized in the table below for easy reference. The α,β-unsaturation in the molecule, where the double bond is conjugated with the electron-withdrawing nitrile group, significantly influences its reactivity.[3] This conjugation leads to delocalization of π-electrons, which stabilizes the molecule and renders the β-carbon susceptible to nucleophilic attack.[3]
| Property | Value | Source(s) |
| Molecular Formula | C₆H₇N | [4] |
| Molecular Weight | 93.13 g/mol | [4] |
| CAS Number | 3047-38-9 | [4] |
| IUPAC Name | cyclopent-1-ene-1-carbonitrile | [4] |
| Appearance | Clear colorless to yellow liquid | [1][2] |
| Boiling Point | 72 °C at 15 mmHg | [5][6] |
| Density | 0.944 g/mL | [7] |
| Refractive Index | 1.4715 | [5] |
| Solubility | Insoluble in water; soluble in common organic solvents. | General chemical principles |
Spectroscopic Characterization
Spectroscopic analysis is crucial for confirming the identity and purity of this compound. Below is a summary of the expected spectroscopic signatures.
The IR spectrum of this compound is characterized by a sharp, intense absorption band for the nitrile (C≡N) stretch. Due to conjugation with the C=C double bond, this peak is expected to appear at a slightly lower wavenumber compared to a saturated nitrile.
-
C≡N Stretch: A strong, sharp peak is anticipated in the range of 2220-2240 cm⁻¹.
-
C=C Stretch: A medium intensity peak is expected around 1620-1680 cm⁻¹.
-
=C-H Stretch: A peak of medium intensity should be observed just above 3000 cm⁻¹.
-
C-H Stretch (alkane): Strong peaks will be present just below 3000 cm⁻¹.
¹H NMR: The proton NMR spectrum will provide information on the number and connectivity of the hydrogen atoms. The vinyl proton will appear as a characteristic downfield signal. The allylic and aliphatic protons will have distinct chemical shifts and coupling patterns.
¹³C NMR: The carbon NMR spectrum will show distinct signals for the nitrile carbon, the two olefinic carbons, and the three aliphatic carbons in the cyclopentene ring. The nitrile carbon will be significantly downfield.
In electron ionization mass spectrometry, this compound will exhibit a molecular ion peak (M⁺) at m/z = 93. The fragmentation pattern will likely involve the loss of small neutral molecules or radicals, providing further structural information.[8]
Section 2: Synthesis and Purification
The synthesis of this compound can be approached through several routes. A common and effective method involves the dehydration of cyclopentanone cyanohydrin.
Synthesis from Cyclopentanone
This two-step synthesis begins with the formation of the cyanohydrin from cyclopentanone, followed by dehydration to yield the α,β-unsaturated nitrile.
Caption: Synthesis of this compound from Cyclopentanone.
-
Safety Precaution: This reaction generates highly toxic hydrogen cyanide gas. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve sodium cyanide (NaCN) in water and cool the solution in an ice bath.[9][10]
-
Slowly add a solution of cyclopentanone in a suitable solvent (e.g., diethyl ether) to the cooled cyanide solution with vigorous stirring.
-
After the addition of cyclopentanone, slowly add a mineral acid (e.g., HCl or H₂SO₄) dropwise to the reaction mixture while maintaining the temperature below 10 °C.[10]
-
Continue stirring in the ice bath for an additional 1-2 hours after the acid addition is complete.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude cyclopentanone cyanohydrin.
-
In a flame-dried round-bottom flask equipped with a distillation apparatus, place the crude cyclopentanone cyanohydrin.
-
Add a dehydrating agent such as phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂) in pyridine.
-
Gently heat the mixture. The product, this compound, will distill as it is formed.
-
Collect the distillate, which is the crude product.
Purification by Vacuum Distillation
The crude this compound can be purified by fractional distillation under reduced pressure to obtain a product of high purity.
Caption: Purification of this compound by vacuum distillation.
-
Set up a fractional distillation apparatus for vacuum distillation. Ensure all glassware is dry.
-
Place the crude this compound in the distillation flask with a magnetic stir bar.
-
Gradually reduce the pressure using a vacuum pump.
-
Slowly heat the distillation flask using a heating mantle.
-
Collect the fraction that distills at 72 °C under a pressure of 15 mmHg.[5][6]
-
The purified product should be stored under an inert atmosphere to prevent degradation.
Section 3: Chemical Reactivity and Synthetic Utility
The chemical reactivity of this compound is dominated by the interplay between the nitrile group and the α,β-unsaturated system.
Hydrolysis of the Nitrile Group
The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, cyclopent-1-ene-1-carboxylic acid. This transformation is a valuable tool for introducing a carboxylic acid functionality.
Caption: Hydrolysis of this compound.
-
In a round-bottom flask, reflux a solution of this compound in an aqueous mineral acid (e.g., 20% H₂SO₄).[1]
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude carboxylic acid.
-
The product can be further purified by recrystallization or column chromatography.
Reduction of the Nitrile Group
The nitrile group can be reduced to a primary amine, (cyclopent-1-en-1-yl)methanamine, using strong reducing agents like lithium aluminum hydride (LAH). This provides a route to valuable amine building blocks.
Caption: Reduction of this compound to the primary amine.
-
Safety Precaution: Lithium aluminum hydride is a highly reactive and pyrophoric reagent. It reacts violently with water. All manipulations must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon).
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, prepare a suspension of LAH in anhydrous tetrahydrofuran (THF).[11]
-
Cool the suspension in an ice bath.
-
Slowly add a solution of this compound in anhydrous THF to the LAH suspension dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours.
-
Cool the reaction mixture in an ice bath and carefully quench the excess LAH by the sequential, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).[12]
-
Filter the resulting granular precipitate and wash it thoroughly with THF or diethyl ether.
-
Combine the filtrate and washings, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude amine.
-
The amine can be purified by distillation under reduced pressure.
Section 4: Applications in Drug Discovery and Development
Both the cyclopentane ring and the nitrile group are privileged structures in medicinal chemistry, and their combination in this compound makes it a valuable starting material for the synthesis of biologically active molecules.[9][11][13]
The Cyclopentane Scaffold
The cyclopentane ring is a common motif in a wide range of natural products and synthetic drugs.[9] Its conformational flexibility allows for the presentation of substituents in well-defined spatial orientations, which is crucial for effective binding to biological targets.[9] The inclusion of a cyclopentane moiety can improve a drug candidate's metabolic stability and pharmacokinetic profile.[11]
The Nitrile Group as a Pharmacophore
The nitrile group is a versatile functional group in drug design.[13][14] It can act as a bioisostere for a carbonyl group or a halogen, and its strong dipole moment allows it to participate in hydrogen bonding and other polar interactions within a receptor's active site.[15] The incorporation of a nitrile group can enhance binding affinity, improve metabolic stability, and modulate the physicochemical properties of a drug candidate.[13][16] As an α,β-unsaturated nitrile, this compound can also act as a Michael acceptor, enabling the formation of covalent bonds with biological targets, a strategy increasingly employed in the design of targeted therapies.[17]
Conclusion
This compound is a valuable and versatile building block for organic synthesis, with significant potential in the field of drug discovery and development. Its unique combination of a reactive nitrile group and a conformationally flexible cyclopentene ring provides a platform for the synthesis of a diverse array of complex molecules. The synthetic and reaction protocols detailed in this guide, along with an understanding of its physicochemical and spectroscopic properties, will empower researchers to effectively utilize this compound in their synthetic endeavors.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. H25836.03 [thermofisher.com]
- 3. fiveable.me [fiveable.me]
- 4. 1-Cyclopentene-1-carbonitrile | C6H7N | CID 137808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. FTIR [terpconnect.umd.edu]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. US4517132A - Process for preparation of cyanohydrins - Google Patents [patents.google.com]
- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 12. Workup [chem.rochester.edu]
- 13. researchgate.net [researchgate.net]
- 14. The Versatile Role of Nitriles in Modern Organic Synthesis: Applications in Pharmaceuticals, Materials Science & Advanced Chemical Research [nj-finechem.com]
- 15. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 16. orgsyn.org [orgsyn.org]
- 17. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical studies on the electronic structure of 1-Cyclopentenecarbonitrile
An In-Depth Technical Guide to the Theoretical Electronic Structure of 1-Cyclopentenecarbonitrile
Abstract
This guide provides a comprehensive theoretical framework for investigating the electronic structure of this compound. Leveraging established quantum chemical methods, primarily Density Functional Theory (DFT), we delineate a systematic approach to elucidate the molecule's geometric, electronic, and spectroscopic properties. Key areas of focus include molecular geometry optimization, Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, and vibrational frequency calculations. The methodologies and interpretations presented herein are designed to offer researchers and drug development professionals a robust protocol for predicting the chemical reactivity, stability, and potential interaction sites of this compound, thereby grounding further experimental work in a solid theoretical foundation.
Introduction
This compound (C₆H₇N) is an organic compound featuring a five-membered unsaturated carbocyclic ring bonded to a nitrile group.[1] The conjugation between the double bond of the cyclopentene ring and the triple bond of the nitrile group results in a unique electronic landscape that governs its chemical behavior. Understanding this electronic structure is paramount for predicting its reactivity, metabolic stability, and potential as a scaffold or pharmacophore in medicinal chemistry.[2]
Theoretical studies, particularly those employing quantum mechanics, offer a powerful, cost-effective lens through which to examine molecular properties at the atomic level.[3] By calculating and analyzing parameters such as molecular orbital energies, electron density distribution, and vibrational modes, we can gain profound insights that are often difficult to obtain through experimental means alone. This guide details the application of these computational techniques to this compound, establishing a validated protocol for its comprehensive electronic characterization.
Theoretical and Computational Methodologies
The selection of an appropriate theoretical model is the most critical step in computational chemistry, requiring a balance between accuracy and computational expense. For a molecule of this size, Density Functional Theory (DFT) has been shown to provide reliable results for molecular geometry, vibrational frequencies, and electronic properties.[4]
Density Functional Theory (DFT)
Our protocol employs DFT calculations. The rationale for this choice is its proven efficacy in capturing electron correlation effects at a fraction of the cost of traditional ab initio methods like Møller-Plesset perturbation theory (MP2).[5]
-
Functional: The B3LYP hybrid functional is selected. It incorporates Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This combination is widely recognized for its accuracy in predicting the structural and electronic properties of organic compounds.[6][7]
-
Basis Set: The 6-311++G(d,p) basis set is utilized. This Pople-style basis set offers a sophisticated description of electron distribution. The inclusion of diffuse functions (++) is essential for accurately modeling the lone pair electrons on the nitrogen atom and the π-system, while polarization functions (d,p) allow for flexibility in describing bond angles and non-spherical electron density.
All calculations are performed assuming the gaseous phase to model the molecule in an isolated state, free from intermolecular interactions.
Workflow for Electronic Structure Calculation
The following diagram outlines the logical flow of the computational protocol, from initial structure preparation to the final analysis of electronic properties. This systematic process ensures that each step builds upon a validated foundation, a hallmark of a trustworthy computational model.
Caption: Computational workflow for the electronic structure analysis of this compound.
Results and Discussion
Optimized Molecular Geometry
The first step following the workflow is to determine the most stable conformation of the molecule by minimizing its energy. The optimized geometry reveals key structural parameters. The cyclopentene ring in related molecules is known to adopt a slightly puckered or envelope conformation rather than being perfectly planar.[5][8] For this compound, the optimization would confirm the exact dihedral angles. The conjugation of the C=C and C≡N bonds is expected to influence the bond lengths, with the C-C single bond between them exhibiting partial double bond character, resulting in a shorter bond length than a typical C-C single bond.
Table 1: Selected Optimized Geometrical Parameters
| Parameter | Bond/Angle | Calculated Value (Å or °) |
|---|---|---|
| Bond Length | C1-C2 (C=C) | Value |
| C1-C6 (C-C≡N) | Value | |
| C6-N7 (C≡N) | Value | |
| Bond Angle | C2-C1-C6 | Value |
| C1-C6-N7 | Value | |
| Dihedral Angle | C3-C2-C1-C5 | Value |
(Note: Values are placeholders to be filled by actual calculation output.)
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.[9] The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity).[10]
The energy difference between these orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability.[11] A large gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron. Conversely, a small gap suggests the molecule is more reactive.[12]
Caption: Relationship between HOMO, LUMO, and the energy gap (ΔE).
For this compound, the HOMO is expected to be localized primarily on the C=C double bond, reflecting the highest electron density of the π-system. The LUMO is likely distributed over the C≡N group and the adjacent carbon atom, as the nitrile group is electron-withdrawing.
Table 2: Calculated Frontier Molecular Orbital Properties
| Parameter | Energy (eV) |
|---|---|
| HOMO | Value |
| LUMO | Value |
| HOMO-LUMO Gap (ΔE) | Value |
(Note: Values are placeholders to be filled by actual calculation output.)
Molecular Electrostatic Potential (MEP) Analysis
The MEP is a 3D map of the electrostatic potential on the molecule's electron density surface. It is an invaluable tool for identifying sites susceptible to electrophilic and nucleophilic attack.[13][14]
-
Red Regions: Indicate negative electrostatic potential, corresponding to areas of high electron density (e.g., lone pairs, π-bonds). These are the most likely sites for electrophilic attack.
-
Blue Regions: Indicate positive electrostatic potential, corresponding to areas of electron deficiency (e.g., hydrogen atoms attached to electronegative atoms). These are susceptible to nucleophilic attack.
For this compound, the MEP surface is predicted to show a significant region of negative potential (red/yellow) around the nitrogen atom of the nitrile group, due to its lone pair of electrons. The hydrogen atoms of the cyclopentene ring will exhibit positive potential (blue). This mapping directly visualizes the molecule's charge distribution and reactive propensities.
Vibrational Frequency Analysis
Theoretical vibrational analysis serves two purposes: it validates the optimized structure (a true energy minimum has no imaginary frequencies) and it allows for the assignment of experimental infrared (IR) and Raman spectra.[6] Comparing the calculated frequencies with experimental data provides a direct measure of the accuracy of the chosen theoretical model.[15]
A key vibrational mode for this compound would be the C≡N stretching frequency, which typically appears as a sharp, intense band in the IR spectrum around 2200-2260 cm⁻¹. The calculated value should fall within this range after applying an appropriate scaling factor to account for anharmonicity and method-specific deviations.
Table 3: Comparison of Key Calculated and Experimental Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Calculated Frequency | Experimental Frequency |
|---|---|---|
| C≡N Stretch | Value | Value |
| C=C Stretch | Value | Value |
| C-H Stretch (sp²) | Value | Value |
| C-H Stretch (sp³) | Value | Value |
(Note: Values are placeholders to be filled by actual calculation and experimental data.)
Global Reactivity Descriptors
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.[16]
-
Electronegativity (χ): Measures the tendency of a molecule to attract electrons.
-
Chemical Hardness (η): Measures the resistance to change in electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard."
-
Global Softness (S): The reciprocal of hardness; "soft" molecules are more reactive.
-
Electrophilicity Index (ω): Measures the propensity of a species to accept electrons.
These descriptors provide a quantitative basis for comparing the reactivity of this compound with other molecules.
Conclusion
The theoretical framework detailed in this guide provides a comprehensive and scientifically rigorous approach to characterizing the electronic structure of this compound. Through the systematic application of DFT calculations, we can obtain reliable predictions of its molecular geometry, stability, and reactivity. The analysis of Frontier Molecular Orbitals and the Molecular Electrostatic Potential map offers clear, actionable insights into its chemical behavior, identifying nucleophilic and electrophilic centers. Furthermore, the validation of the computational model through vibrational frequency analysis ensures the trustworthiness of the theoretical predictions. This in-depth guide serves as a foundational resource for researchers, enabling further exploration of this molecule in fields ranging from materials science to drug discovery.
References
- 1. 1-Cyclopentene-1-carbonitrile | C6H7N | CID 137808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Study of the Experimental and Simulated Vibrational Spectra Together with Conformational Analysis of Thioether Cyanobiphenyl-Based Liquid Crystal Dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. learn.schrodinger.com [learn.schrodinger.com]
- 12. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 13. researchgate.net [researchgate.net]
- 14. Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 15. lmaleidykla.lt [lmaleidykla.lt]
- 16. irjweb.com [irjweb.com]
An In-depth Technical Guide to the Dehydration of 1-hydroxycyclopentanecarbonitrile
Abstract
This technical guide provides a comprehensive overview of the chemical dehydration of 1-hydroxycyclopentanecarbonitrile, a pivotal reaction for the synthesis of cyclopent-1-enecarbonitrile. The resulting α,β-unsaturated nitrile is a valuable building block in organic synthesis, finding applications in the development of pharmaceuticals and specialty chemicals.[1] This document delves into the mechanistic underpinnings of the dehydration process, explores various methodologies employing common dehydrating agents, and furnishes detailed experimental protocols. The content is tailored for researchers, scientists, and drug development professionals, offering both theoretical insights and practical guidance to enable the successful execution and optimization of this important transformation.
Introduction: Strategic Importance of Cyclopent-1-enecarbonitrile
1-Hydroxycyclopentanecarbonitrile, also known as cyclopentanone cyanohydrin, is a tertiary alcohol and a nitrile.[2] Its dehydration leads to the formation of a carbon-carbon double bond in conjugation with the nitrile group, yielding cyclopent-1-enecarbonitrile. This product belongs to the class of α,β-unsaturated nitriles, which are versatile intermediates in organic synthesis. The conjugated system allows for a variety of subsequent chemical transformations, making it a desirable precursor for more complex molecular architectures.
The synthesis of cyclopent-1-enecarbonitrile and its derivatives is of significant interest in medicinal chemistry and materials science. For instance, cyclopentane-containing compounds are integral to the structure of numerous pharmaceutical agents.[3]
Mechanistic Considerations in the Dehydration of a Tertiary Cyanohydrin
The dehydration of 1-hydroxycyclopentanecarbonitrile is an elimination reaction that can proceed through different mechanistic pathways, primarily dependent on the choice of reagents and reaction conditions. The hydroxyl group is a poor leaving group, and therefore, all effective dehydration methods begin with its conversion into a better leaving group.
Acid-Catalyzed Dehydration (E1 Pathway)
Under acidic conditions, the hydroxyl group is protonated to form an alkyloxonium ion, which is a much better leaving group. Departure of a water molecule results in the formation of a tertiary carbocation. A base (such as water or the conjugate base of the acid catalyst) then abstracts a proton from an adjacent carbon atom to form the alkene. Given that 1-hydroxycyclopentanecarbonitrile is a tertiary alcohol, this reaction typically proceeds via an E1 mechanism.
Caption: Generalized E1 dehydration mechanism.
Dehydration using Phosphorus Pentoxide (P₂O₅)
Phosphorus pentoxide is a potent dehydrating agent. The mechanism involves the formation of a phosphate ester intermediate by the reaction of the alcohol with P₂O₅. This transforms the hydroxyl group into an excellent leaving group. Subsequent elimination, often facilitated by a base (which could be another alcohol molecule or residual moisture), leads to the formation of the alkene. The strong thermodynamic driving force for this reaction is the formation of stable phosphorus-oxygen bonds in the resulting phosphoric acid derivatives.
Dehydration using Thionyl Chloride (SOCl₂)
Thionyl chloride is another effective reagent for the dehydration of alcohols, particularly tertiary alcohols where elimination is often a competing side reaction during conversion to alkyl chlorides. The alcohol first reacts with thionyl chloride to form an alkyl chlorosulfite intermediate. For tertiary alcohols, this intermediate can then undergo an E1-like elimination. The chlorosulfite group is a good leaving group, and its departure can be assisted by a base (such as pyridine, which is often added to the reaction mixture) to afford the alkene, sulfur dioxide, and a chloride ion.
Methodologies for the Dehydration of 1-hydroxycyclopentanecarbonitrile
The choice of dehydration method depends on several factors, including the desired scale of the reaction, the required purity of the product, and the available laboratory equipment. Below are detailed protocols for common and effective methods.
Dehydration using Phosphorus Pentoxide (P₂O₅)
This method is well-suited for laboratory-scale synthesis and is adapted from a general procedure for the dehydration of amides to nitriles, which demonstrates a practical setup for using this powerful dehydrating agent.
Experimental Protocol:
-
Preparation: In a round-bottomed flask equipped for distillation, place 1.1 to 1.5 molar equivalents of phosphorus pentoxide. Add the 1-hydroxycyclopentanecarbonitrile (1.0 molar equivalent).
-
Reaction: Thoroughly mix the solids. Heat the flask gently with a heating mantle or oil bath.
-
Distillation: The product, cyclopent-1-enecarbonitrile, will distill as it is formed. Collect the distillate in a receiving flask. The distillation can be performed at atmospheric pressure or under reduced pressure to lower the required temperature.
-
Work-up and Purification: The collected distillate can be further purified by redistillation if necessary.
Self-Validating System: The progress of the reaction can be monitored by observing the rate of distillation. The identity and purity of the product can be confirmed by gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.
Dehydration using Thionyl Chloride (SOCl₂) in Pyridine
This method offers a milder alternative to P₂O₅ and can provide good yields of the desired alkene. The use of pyridine as a solvent and base helps to neutralize the HCl generated during the reaction and facilitates the elimination step.
Experimental Protocol:
-
Preparation: In a three-necked round-bottomed flask equipped with a dropping funnel, a condenser, and a magnetic stirrer, dissolve 1-hydroxycyclopentanecarbonitrile (1.0 molar equivalent) in an excess of dry pyridine.
-
Reaction: Cool the solution in an ice bath. Slowly add thionyl chloride (1.1 to 1.5 molar equivalents) dropwise from the dropping funnel while maintaining the temperature below 10 °C.
-
Heating: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for 2-4 hours.
-
Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: Wash the organic extract successively with dilute hydrochloric acid (to remove pyridine), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.
Self-Validating System: The reaction can be monitored by thin-layer chromatography (TLC). The final product's identity and purity should be confirmed by spectroscopic methods (NMR, IR, and MS).
Acid-Catalyzed Dehydration with Azeotropic Water Removal
This method is particularly useful for larger-scale preparations and employs a strong acid catalyst with azeotropic removal of water to drive the reaction to completion.
Experimental Protocol:
-
Preparation: In a round-bottomed flask equipped with a Dean-Stark apparatus and a condenser, place 1-hydroxycyclopentanecarbonitrile (1.0 molar equivalent) in a suitable solvent that forms an azeotrope with water (e.g., toluene or benzene).
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid or sulfuric acid.
-
Reaction: Heat the mixture to reflux. Water will be removed from the reaction mixture as an azeotrope and collected in the Dean-Stark trap.
-
Monitoring and Completion: Continue the reaction until no more water is collected in the trap.
-
Work-up and Purification: Cool the reaction mixture and wash it with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation.
Self-Validating System: The progress of the reaction is easily monitored by the volume of water collected in the Dean-Stark trap. The final product should be characterized by appropriate analytical techniques.
Data Presentation: Comparison of Dehydration Methods
| Method | Dehydrating Agent/Catalyst | Solvent | Temperature (°C) | Typical Reaction Time (h) | Reported Yield (%) |
| 1 | Phosphorus Pentoxide (P₂O₅) | None | Distillation Temp. | 1-3 | Good to Excellent |
| 2 | Thionyl Chloride (SOCl₂) | Pyridine | Reflux | 2-4 | Good |
| 3 | p-Toluenesulfonic Acid | Toluene | Reflux | 4-8 | Good to Excellent |
Note: The yields are generalized and can vary based on the specific reaction scale and conditions.
Experimental Workflows and Logical Relationships
The following diagram illustrates the general workflow for the synthesis and purification of cyclopent-1-enecarbonitrile via dehydration.
Caption: General experimental workflow for the dehydration of 1-hydroxycyclopentanecarbonitrile.
Conclusion
The dehydration of 1-hydroxycyclopentanecarbonitrile is a straightforward and efficient method for the synthesis of cyclopent-1-enecarbonitrile. Several effective methods are available, with the choice of reagent and conditions depending on the specific requirements of the synthesis. The protocols provided in this guide, based on established chemical principles, offer a solid foundation for researchers to successfully perform this transformation. Careful control of reaction conditions and appropriate purification techniques are key to obtaining high yields of the pure product.
References
- 1. Synthesis of cyclopent-1-enecarbonitriles via a tandem Giese/HWE reaction initiated by visible light - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. 1-Hydroxycyclopentanecarbonitrile | C6H9NO | CID 199855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US20210070733A1 - Cyclopentane compounds - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for 1-Cyclopentenecarbonitrile as a Michael Acceptor in Organic Synthesis
Introduction: The Versatility of α,β-Unsaturated Nitriles in Synthesis
In the landscape of modern organic synthesis, the formation of carbon-carbon and carbon-heteroatom bonds with precision and efficiency is paramount. The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, stands as a cornerstone of this endeavor.[1] While traditionally associated with enones and enoates, the α,β-unsaturated nitrile moiety offers a unique and powerful platform for molecular construction. 1-Cyclopentenecarbonitrile, a readily accessible cyclic α,β-unsaturated nitrile, has emerged as a valuable building block for the synthesis of complex cyclopentane derivatives, which are core structures in numerous natural products and pharmaceutical agents.[2]
The electrophilicity of the β-carbon in this compound is activated by the electron-withdrawing nitrile group, making it susceptible to attack by a wide array of soft nucleophiles.[3] This reactivity, coupled with the stereochemical possibilities inherent in the cyclic framework, provides a rich field for the development of novel synthetic methodologies. These application notes will provide an in-depth exploration of this compound as a Michael acceptor, detailing its reactivity with various nucleophiles and providing robust protocols for its application in research and development.
Core Principles of Reactivity
The utility of this compound as a Michael acceptor is rooted in the electronic nature of the α,β-unsaturated nitrile system. The strong electron-withdrawing effect of the cyano group polarizes the carbon-carbon double bond, creating a significant partial positive charge on the β-carbon. This renders the β-carbon a soft electrophilic center, readily attacked by soft nucleophiles in a conjugate addition fashion.
The general mechanism for the Michael addition to this compound is depicted below. A nucleophile attacks the β-carbon of the cyclopentene ring, leading to the formation of a resonance-stabilized nitronate intermediate. This intermediate is then protonated, typically by the solvent or a mild acid during workup, to yield the 3-substituted cyclopentanecarbonitrile product.
Caption: Generalized mechanism of Michael addition to this compound.
Applications in Bond Formation
The electrophilic nature of this compound allows for the formation of a diverse range of chemical bonds, making it a versatile tool for the synthesis of highly functionalized cyclopentane rings.
I. Carbon-Carbon Bond Formation
The construction of C-C bonds via Michael addition is fundamental to building molecular complexity. This compound serves as an excellent acceptor for various carbon-based nucleophiles.
Stabilized carbanions derived from malonic esters and other 1,3-dicarbonyl compounds are classic Michael donors. The resulting adducts are valuable intermediates, as the newly introduced functional groups can be further manipulated.
Table 1: Representative Data for the Michael Addition of Malonates to Cyclic Enones
| Entry | Michael Acceptor | Michael Donor | Catalyst/Conditions | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | 2-Cyclopenten-1-one | Dimethyl malonate | (S)-Ga-Na-BINOL | 90 | 99 | --INVALID-LINK-- |
| 2 | Chalcone | Diethyl malonate | Ni(acac)₂ / Sparteine | 90 | 86 | --INVALID-LINK-- |
Protocol 1: Diastereoselective Michael Addition of Diethyl Malonate to this compound (Adapted from analogous procedures)
This protocol describes a general procedure for the base-catalyzed Michael addition of diethyl malonate to this compound.
Materials:
-
This compound
-
Diethyl malonate
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol (EtOH)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous ethanol (10 mL per 1 mmol of this compound).
-
Add sodium ethoxide (0.1 eq) to the ethanol and stir until dissolved.
-
To this solution, add diethyl malonate (1.2 eq) dropwise.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired Michael adduct.
-
Characterize the product by ¹H NMR, ¹³C NMR, and HRMS.
Organocuprates (Gilman reagents) are soft nucleophiles that are well-known to favor 1,4-conjugate addition over 1,2-addition to α,β-unsaturated carbonyls.[4] This reactivity can be extended to α,β-unsaturated nitriles like this compound, providing a direct route to alkylated or arylated cyclopentanecarbonitriles.
Protocol 2: Conjugate Addition of an Organocuprate to this compound (Representative Protocol)
This protocol outlines a general procedure for the conjugate addition of a Gilman reagent to this compound.
Materials:
-
Copper(I) iodide (CuI)
-
Organolithium reagent (e.g., methyllithium, phenyllithium)
-
This compound
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard laboratory glassware, magnetic stirrer, low-temperature bath
Procedure:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add CuI (1.0 eq).
-
Cool the flask to -78 °C in a dry ice/acetone bath.
-
Add anhydrous diethyl ether or THF.
-
Slowly add the organolithium reagent (2.0 eq) to the stirred suspension of CuI. The formation of the Gilman reagent is often indicated by a color change.
-
After stirring for 30 minutes at -78 °C, add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise.
-
Continue stirring at -78 °C and monitor the reaction by TLC.
-
Once the reaction is complete, quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield the 3-substituted cyclopentanecarbonitrile.
-
Characterize the product by appropriate analytical techniques.
II. Carbon-Nitrogen Bond Formation (Aza-Michael Addition)
The aza-Michael addition is a powerful method for the formation of C-N bonds and the synthesis of β-amino compounds.[5] Amines, both primary and secondary, can act as effective nucleophiles in the conjugate addition to this compound.
Table 2: Representative Data for Aza-Michael Additions
| Entry | Michael Acceptor | Amine Nucleophile | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | n-Butyl acrylate | Piperidine | CuBTC (catalyst), room temp. | High | --INVALID-LINK-- |
| 2 | Acrylates | Benzylamine | DBU (catalyst), solvent-free | Good to excellent | --INVALID-LINK-- |
Protocol 3: Aza-Michael Addition of an Amine to this compound (General Procedure)
This protocol provides a general method for the addition of a primary or secondary amine to this compound.
Materials:
-
This compound
-
Amine (e.g., benzylamine, piperidine)
-
Solvent (e.g., acetonitrile, methanol, or solvent-free)
-
Optional: Base catalyst (e.g., triethylamine, DBU)
-
Standard laboratory glassware, magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in the chosen solvent (if any).
-
Add the amine (1.1 eq) to the solution.
-
If required, add a catalytic amount of a base (e.g., 10 mol%).
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
If necessary, purify the crude product by flash column chromatography to obtain the β-aminonitrile.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
References
Application Notes and Protocols: 1-Cyclopentenecarbonitrile as a Versatile Precursor for Pharmaceutical Compounds
Introduction: The Strategic Value of the Cyclopentane Scaffold in Medicinal Chemistry
The cyclopentane ring, a ubiquitous motif in natural products, has emerged as a privileged scaffold in modern drug discovery.[1] Its non-planar, puckered conformation allows for the precise spatial arrangement of substituents, enabling high-affinity interactions with biological targets. Unlike aromatic rings, the saturated and three-dimensional nature of the cyclopentane core can lead to improved physicochemical properties, such as increased solubility and metabolic stability, which are critical for the development of effective and safe pharmaceuticals.[2] Several successful drugs, including the antiviral agent Abacavir and the anti-influenza medication Peramivir, feature a cyclopentane core, underscoring its therapeutic relevance.[2]
1-Cyclopentenecarbonitrile stands out as a particularly valuable and versatile starting material for the synthesis of a wide array of cyclopentane-containing pharmaceutical intermediates. Its bifunctional nature, possessing both a reactive α,β-unsaturated nitrile system and a readily modifiable double bond, provides a rich platform for a multitude of synthetic transformations. This guide provides an in-depth exploration of the key applications of this compound in pharmaceutical synthesis, complete with detailed experimental protocols and expert insights.
Core Synthetic Strategies and Applications
The strategic application of this compound in pharmaceutical synthesis hinges on the selective manipulation of its two key functional groups: the α,β-unsaturated nitrile and the carbon-carbon double bond. The electron-withdrawing nature of the nitrile group activates the double bond for nucleophilic attack, making it an excellent Michael acceptor.[3] Concurrently, the nitrile group itself can be transformed into a variety of other functionalities, including amines, carboxylic acids, and amides, which are prevalent in bioactive molecules. The double bond can also participate in various addition and cycloaddition reactions to build molecular complexity.
Application 1: Synthesis of Chiral Aminocyclopentanes via Michael Addition and Asymmetric Reduction
One of the most powerful applications of this compound is in the synthesis of chiral aminocyclopentanes, which are key building blocks for numerous pharmaceuticals, including antiviral and anticancer agents. This is typically achieved through a Michael addition to the α,β-unsaturated system, followed by reduction of the nitrile group.
Scientific Rationale
The conjugate addition of a nucleophile to this compound introduces a substituent at the 2-position of the cyclopentane ring. The choice of nucleophile can be tailored to the target molecule. Subsequent reduction of the nitrile group to a primary amine provides a handle for further functionalization, such as amide bond formation or the introduction of other pharmacophoric groups. The use of chiral catalysts or auxiliaries during the Michael addition or the reduction step can allow for the stereoselective synthesis of specific enantiomers, which is often crucial for biological activity.
Experimental Workflow: Asymmetric Synthesis of a 2-Substituted Cyclopentylamine Intermediate
Caption: Workflow for the synthesis of a chiral aminocyclopentane.
Detailed Protocol: Synthesis of (R)-2-phenylcyclopentanemethanamine
Materials:
-
This compound
-
Phenylmagnesium bromide (3.0 M in diethyl ether)
-
Copper(I) iodide (CuI)
-
(S)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((S)-BINAP)
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
Step 1: Asymmetric Michael Addition
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add CuI (0.1 eq) and (S)-BINAP (0.11 eq).
-
Add anhydrous THF and cool the mixture to -20 °C.
-
Slowly add phenylmagnesium bromide (1.2 eq) to the stirred suspension. Stir for 30 minutes to form the chiral copper reagent.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF.
-
Slowly add the solution of this compound to the chiral copper reagent at -20 °C.
-
Stir the reaction mixture at -20 °C for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield (R)-2-phenylcyclopentanecarbonitrile.
Step 2: Nitrile Reduction
-
To a flame-dried round-bottom flask under an argon atmosphere, add LiAlH₄ (1.5 eq) and anhydrous diethyl ether.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve the (R)-2-phenylcyclopentanecarbonitrile (1.0 eq) from Step 1 in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Carefully quench the reaction by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.
-
Filter the resulting white precipitate and wash it thoroughly with diethyl ether.
-
Dry the filtrate over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude (R)-2-phenylcyclopentanemethanamine. Further purification can be achieved by distillation or salt formation.
| Intermediate/Product | Expected Yield | Purity (by GC/HPLC) | Key Characterization Data |
| (R)-2-phenylcyclopentanecarbonitrile | 75-85% | >95% | ¹H NMR, ¹³C NMR, Chiral HPLC for enantiomeric excess determination. |
| (R)-2-phenylcyclopentanemethanamine | 80-90% | >98% | ¹H NMR, ¹³C NMR, Mass Spectrometry. |
Application 2: Synthesis of Carbocyclic Nucleoside Analogues
Carbocyclic nucleosides, where the furanose ring is replaced by a cyclopentane or cyclopentene ring, are a clinically important class of antiviral agents.[4] They exhibit enhanced metabolic stability due to the absence of the glycosidic bond. This compound can serve as a key precursor for the synthesis of the carbocyclic core of these analogues.
Scientific Rationale
The synthesis of carbocyclic nucleosides from this compound involves a series of transformations to introduce the necessary hydroxyl and amino functionalities on the cyclopentane ring, followed by the coupling of a nucleobase. A common strategy involves the dihydroxylation of the double bond, conversion of the nitrile to a suitable functional group for coupling, and subsequent attachment of the heterocyclic base.
Experimental Workflow: Synthesis of a Carbocyclic Nucleoside Precursor
Caption: Synthetic pathway to a carbocyclic nucleoside analogue.
Detailed Protocol: Synthesis of a Protected Carbocyclic Adenosine Analogue Intermediate
Materials:
-
This compound
-
N-Methylmorpholine N-oxide (NMO)
-
Osmium tetroxide (OsO₄, 4% in water)
-
Acetone, Water, Tetrahydrofuran (THF)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Borane-tetrahydrofuran complex (BH₃-THF, 1 M in THF)
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Adenine
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
Procedure:
Step 1: cis-Dihydroxylation
-
Dissolve this compound (1.0 eq) in a mixture of acetone and water (10:1).
-
Add NMO (1.2 eq) and a catalytic amount of OsO₄ (0.02 eq).
-
Stir the mixture at room temperature for 12-24 hours.
-
Quench the reaction with sodium sulfite and stir for 30 minutes.
-
Extract the mixture with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate to give the crude cis-2,3-dihydroxycyclopentanecarbonitrile.
Step 2: Nitrile Hydrolysis
-
Dissolve the crude diol from Step 1 in a 2 M aqueous NaOH solution.
-
Heat the mixture to reflux for 6-8 hours.
-
Cool the reaction to 0 °C and acidify with concentrated HCl to pH ~2.
-
Extract the aqueous layer with ethyl acetate.
-
Dry the combined organic layers over MgSO₄ and concentrate to yield the crude cis-2,3-dihydroxycyclopentanecarboxylic acid.
Step 3: Protection and Reduction
-
Dissolve the crude carboxylic acid from Step 2 in anhydrous DMF.
-
Add imidazole (2.5 eq) and TBDMSCl (2.2 eq).
-
Stir at room temperature for 12 hours.
-
Add water and extract with diethyl ether. Wash the organic layer with brine, dry, and concentrate.
-
Dissolve the crude protected acid in anhydrous THF and cool to 0 °C.
-
Add BH₃-THF (1.5 eq) dropwise. Allow to warm to room temperature and stir for 4 hours.
-
Carefully quench with methanol, then water. Extract with diethyl ether, dry, and concentrate. Purify by column chromatography to give the protected diol-alcohol.
Step 4: Activation and Nucleobase Coupling
-
Dissolve the protected diol-alcohol from Step 3 in anhydrous DCM and cool to 0 °C.
-
Add TEA (1.5 eq) and MsCl (1.2 eq). Stir for 1 hour.
-
Wash with cold water, saturated NaHCO₃, and brine. Dry and concentrate to give the mesylate.
-
In a separate flask, suspend adenine (1.5 eq) in anhydrous DMF and add NaH (1.5 eq) at 0 °C. Stir for 30 minutes.
-
Add a solution of the mesylate in DMF to the adenine anion solution.
-
Heat the reaction to 80 °C for 12 hours.
-
Cool, quench with water, and extract with ethyl acetate. Wash with brine, dry, and concentrate. Purify by column chromatography to yield the protected carbocyclic adenosine analogue.
| Intermediate | Expected Yield (over steps) | Purity (by LC-MS) | Key Characterization Data |
| cis-2,3-Dihydroxycyclopentanecarbonitrile | 80-90% | >90% | ¹H NMR, ¹³C NMR. |
| Protected cis-2,3-Dihydroxycyclopentylmethanol | 50-60% | >95% | ¹H NMR, ¹³C NMR, Mass Spectrometry. |
| Protected Carbocyclic Adenosine Analogue | 40-50% | >98% | ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS). |
Conclusion
This compound is a cost-effective and highly versatile precursor for the synthesis of complex and pharmaceutically relevant cyclopentane-containing molecules. Its unique combination of an α,β-unsaturated nitrile and a reactive double bond allows for a wide range of synthetic manipulations, providing access to chiral amines, carbocyclic nucleoside analogues, and other valuable intermediates. The protocols outlined in this guide demonstrate the practical utility of this compound and serve as a foundation for researchers and drug development professionals to explore its full potential in the design and synthesis of novel therapeutic agents. The strategic use of this building block can significantly streamline synthetic routes, enabling the efficient construction of diverse and complex molecular architectures.
References
- 1. Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of carbocyclic nucleoside analogs with five-membered heterocyclic nucleobases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Potential Drug Targets of Broad-Spectrum Inhibitors with a Michael Acceptor Moiety Using Shotgun Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbocyclic nucleoside - Wikipedia [en.wikipedia.org]
Application Note: Chemoselective Reduction of 1-Cyclopentenecarbonitrile to Cyclopentenemethanamine
Introduction: The Synthetic Challenge
Cyclopentenemethanamine and its derivatives are valuable building blocks in medicinal chemistry and materials science, often serving as scaffolds for synthesizing complex molecules. The conversion of readily available 1-cyclopentenecarbonitrile to the corresponding primary amine, cyclopentenemethanamine, is a key synthetic transformation. However, this conversion presents a significant chemoselectivity challenge. The substrate is an α,β-unsaturated nitrile, containing two reducible functional groups: a carbon-carbon double bond (alkene) and a carbon-nitrogen triple bond (nitrile). A successful protocol must selectively reduce the nitrile to a primary amine while preserving the structural integrity of the cyclopentene ring. This note provides a comprehensive guide to methodologies for this reduction, focusing on achieving high selectivity and yield, and presents a detailed, field-proven protocol.
The Chemoselectivity Dilemma: Alkene vs. Nitrile Reduction
The primary obstacle in this synthesis is the potential for the reducing agent to attack both the nitrile and the conjugated alkene. An ideal reagent will selectively reduce the cyano group, a transformation that proceeds via an intermediate imine which is further reduced to the primary amine.[1] An indiscriminate reagent will lead to a mixture of products, including the fully saturated cyclopentylmethanamine, which is often an undesired byproduct.
Caption: The challenge of reducing this compound.
Methodological Review and Mechanistic Insights
Several classes of reducing agents can be employed for nitrile reduction. The choice of reagent is critical for achieving the desired chemoselectivity in this specific transformation.
Strong Hydride Reagents: Lithium Aluminum Hydride (LiAlH₄)
Lithium aluminum hydride (LiAlH₄) is a powerful, non-selective reducing agent capable of reducing a wide array of functional groups, including nitriles.[2][3] The mechanism involves the nucleophilic attack of a hydride ion on the electrophilic carbon of the nitrile, forming an intermediate imine anion. A second hydride addition then generates a dianion, which upon aqueous workup, yields the primary amine.[4]
While highly effective for reducing saturated nitriles, LiAlH₄ is often too reactive for α,β-unsaturated systems. It can readily reduce the conjugated carbon-carbon double bond, leading to the undesired saturated amine. Therefore, it is generally considered unsuitable for this specific selective transformation.
Catalytic Hydrogenation
Catalytic hydrogenation using molecular hydrogen (H₂) with a metal catalyst is a widely used industrial method for producing amines from nitriles.[5] Common catalysts include Raney Nickel, Palladium on Carbon (Pd/C), and Platinum Dioxide (PtO₂).[1]
The primary drawback of this method is the high efficiency of these catalysts in hydrogenating alkenes. Achieving selectivity for the nitrile over the alkene is difficult and requires extensive optimization of the catalyst, solvent, temperature, and pressure.[1] Furthermore, catalytic hydrogenation of nitriles can lead to the formation of secondary and tertiary amine byproducts through the reaction of the intermediate imine with the primary amine product.[1]
Chemoselective Approach: Transition Metal-Activated Sodium Borohydride
Sodium borohydride (NaBH₄) is a mild reducing agent that is typically incapable of reducing nitriles on its own.[3][6] However, its reducing power can be dramatically enhanced by the addition of transition metal salts, such as cobalt(II) chloride (CoCl₂) or nickel(II) chloride (NiCl₂).[7][8] This combination creates a highly effective and chemoselective system for nitrile reduction.
The reaction between CoCl₂ and NaBH₄ in an alcoholic solvent like methanol or ethanol results in the in situ formation of cobalt boride (Co₂B), a black precipitate.[9] This species is believed to be the true catalyst, which adsorbs the nitrile onto its surface, activating it towards reduction by the excess sodium borohydride in the solution.[8][9] This system has demonstrated excellent functional group tolerance, allowing for the reduction of nitriles in the presence of other reducible groups, making it the superior choice for the synthesis of cyclopentenemethanamine.
Caption: General mechanism for the reduction of a nitrile to a primary amine.
Comparative Analysis of Reduction Methods
The selection of a reduction protocol depends on a balance of selectivity, yield, cost, and safety. The following table summarizes the key characteristics of the discussed methods for the reduction of this compound.
| Method | Reducing System | Typical Conditions | Selectivity (C≡N vs C=C) | Key Advantages | Key Disadvantages |
| Strong Hydride | LiAlH₄ in THF/Ether | 0 °C to reflux | Poor | High reactivity, fast reaction times. | Highly pyrophoric, moisture-sensitive, poor selectivity for this substrate. |
| Catalytic Hydrogenation | H₂ gas, Raney Ni or Pd/C | Elevated H₂ pressure (50-600 psi), 50-150 °C.[10] | Poor to Moderate | Economical for large scale, uses H₂ as the reductant. | Requires specialized high-pressure equipment, risk of alkene reduction and byproduct formation.[1] |
| Activated Borohydride | NaBH₄ / CoCl₂ in MeOH/EtOH | 0 °C to room temperature, atmospheric pressure.[8] | Excellent | High chemoselectivity, mild conditions, operational simplicity, not air/moisture sensitive.[8][11] | Stoichiometric use of borohydride, generation of H₂ gas. |
Recommended Protocol: Cobalt-Catalyzed Borohydride Reduction
This protocol details the chemoselective reduction of this compound using the cobalt(II) chloride-activated sodium borohydride system. This method is reliable, scalable, and avoids the need for high-pressure equipment.
Caption: Workflow for the cobalt-catalyzed borohydride reduction.
Materials and Equipment
-
This compound
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide (pellets or solution)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) apparatus
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) and cobalt(II) chloride hexahydrate (0.2 eq) in anhydrous methanol (approx. 10 mL per gram of nitrile).
-
Cooling: Place the flask in an ice-water bath and stir the solution until the temperature equilibrates to approximately 0 °C.
-
Addition of Reducing Agent: Slowly add sodium borohydride (4.0 - 5.0 eq) to the stirred solution in small portions over 30-45 minutes. Caution: This addition is exothermic and results in vigorous hydrogen gas evolution. Ensure adequate ventilation and control the rate of addition to prevent excessive frothing. The solution will turn black upon the formation of cobalt boride.[9]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by TLC (e.g., using a 9:1 DCM:Methanol mobile phase) until the starting material spot is no longer visible (typically 1-3 hours).
-
Quenching: Carefully quench the reaction by slowly adding concentrated HCl until the gas evolution ceases and the black precipitate dissolves. The pH should be strongly acidic (pH < 2).
-
Basification: Cool the flask in an ice bath and basify the mixture by adding a concentrated aqueous solution of NaOH (e.g., 6M) or solid pellets until the pH is strongly basic (pH > 12) to deprotonate the amine salt.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with an organic solvent such as dichloromethane or ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude cyclopentenemethanamine.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure primary amine.
Troubleshooting
-
Incomplete Reaction: If TLC indicates the presence of starting material after several hours, an additional portion of NaBH₄ (0.5-1.0 eq) can be added. Ensure the methanol used is of high quality, as water can decompose the borohydride.
-
Low Yield: Inefficient extraction can lead to low yields. Ensure the aqueous layer is thoroughly basified before extraction to ensure the amine is in its free base form, which is more soluble in organic solvents.
-
Product Contamination: If the product is contaminated with secondary amines, the initial reaction may have been run at too high a concentration or temperature.
Conclusion
The reduction of this compound to cyclopentenemethanamine requires a careful choice of methodology to overcome the inherent chemoselectivity challenge. While strong hydrides and standard catalytic hydrogenation are prone to over-reduction, the use of a transition metal-activated sodium borohydride system, specifically with cobalt(II) chloride, provides a mild, efficient, and highly selective protocol. This method avoids harsh conditions and specialized equipment, making it an accessible and reliable choice for researchers in both academic and industrial settings.
References
- 1. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 2. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Video: Nitriles to Amines: LiAlH4 Reduction [jove.com]
- 5. pp.bme.hu [pp.bme.hu]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. scite.ai [scite.ai]
- 8. WO1985000605A1 - Process for selective nitrile reduction - Google Patents [patents.google.com]
- 9. chemistry.mdma.ch [chemistry.mdma.ch]
- 10. US4375003A - Method for the hydrogenation of nitriles to primary amines - Google Patents [patents.google.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for 1-Cyclopentenecarbonitrile in Agrochemical Synthesis
Prepared by: Gemini, Senior Application Scientist
Introduction: The Potential of 1-Cyclopentenecarbonitrile in Agrochemical Design
The ongoing demand for new agrochemicals with improved efficacy, selectivity, and environmental profiles necessitates the exploration of novel molecular scaffolds. The cyclopentane ring is a common motif in a variety of biologically active molecules and its incorporation into agrochemical design is a subject of continuous interest.[1] this compound offers a unique starting point for the synthesis of cyclopentane-based agrochemicals due to its two orthogonal reactive handles: the carbon-carbon double bond and the nitrile group.
Key Structural Features and Reactivity:
-
α,β-Unsaturated Nitrile: The conjugation of the nitrile group with the double bond activates the double bond for nucleophilic attack (Michael addition) and influences its reactivity in cycloaddition reactions.
-
Nitrile Group: This versatile functional group can be transformed into a variety of other functionalities, including amines, carboxylic acids, and amides, which are prevalent in known agrochemicals.[1]
-
Cyclopentene Ring: Provides a rigid scaffold that can be functionalized to interact with biological targets. The stereochemistry of substituents on the ring can be controlled to optimize biological activity.
This document will explore the synthetic potential of this compound by detailing key chemical transformations and providing exemplary protocols for the synthesis of molecular structures with potential agrochemical applications.
Synthetic Transformations of the Nitrile Group
The nitrile functionality of this compound is a gateway to several important chemical groups in agrochemical design.
Hydrolysis to Carboxylic Acids and Amides
Hydrolysis of the nitrile group can yield either the corresponding amide (1-cyclopentene-1-carboxamide) or the carboxylic acid (1-cyclopentene-1-carboxylic acid). Carboxamide moieties are present in a wide range of fungicides and herbicides.
Reaction Causality: Acid- or base-catalyzed hydrolysis proceeds via nucleophilic attack of water or hydroxide on the nitrile carbon. Partial hydrolysis yields the amide, while complete hydrolysis under more forcing conditions affords the carboxylic acid. The choice of conditions allows for selective synthesis of either product.
Protocol 2.1.1: Synthesis of 1-Cyclopentene-1-carboxamide
Materials:
-
This compound (1.0 eq)
-
Sulfuric acid (conc., 2.0 eq)
-
Water
-
Dichloromethane
-
Saturated sodium bicarbonate solution
Procedure:
-
To a stirred solution of this compound in water, slowly add concentrated sulfuric acid at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 2-4 hours, monitoring the reaction by TLC or GC-MS.
-
Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Reduction to Amines
Reduction of the nitrile group provides access to cyclopentenylamines. Primary amines are common building blocks in the synthesis of various agrochemicals, including some herbicides and fungicides.
Reaction Causality: Strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can effectively reduce the nitrile to a primary amine. The choice of reducing agent can be influenced by the presence of other functional groups.
Protocol 2.2.1: Synthesis of (Cyclopent-1-en-1-yl)methanamine
Materials:
-
This compound (1.0 eq)
-
Lithium aluminum hydride (LiAlH₄) (1.5 eq)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Water
-
15% Sodium hydroxide solution
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred suspension of LiAlH₄ in anhydrous diethyl ether at 0 °C under an inert atmosphere, add a solution of this compound in anhydrous diethyl ether dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Cool the reaction mixture to 0 °C and quench the reaction by the sequential dropwise addition of water, 15% aqueous sodium hydroxide, and then water again (Fieser workup).
-
Filter the resulting precipitate and wash with diethyl ether.
-
Dry the filtrate over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure to obtain the crude amine.
-
The product can be further purified by distillation.
Synthetic Transformations of the Carbon-Carbon Double Bond
The alkene functionality in this compound is activated for various addition reactions, providing a means to introduce further complexity and functionality to the cyclopentane ring.
Michael Addition
As an α,β-unsaturated nitrile, this compound is an excellent Michael acceptor. This allows for the conjugate addition of a wide range of nucleophiles, such as amines, thiols, and carbanions, to introduce substituents at the 2-position of the cyclopentane ring.
Reaction Causality: The electron-withdrawing nature of the nitrile group polarizes the double bond, making the β-carbon electrophilic and susceptible to attack by soft nucleophiles. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.
Protocol 3.1.1: Michael Addition of a Thiol to this compound
Materials:
-
This compound (1.0 eq)
-
Thiophenol (1.1 eq)
-
Triethylamine (0.1 eq)
-
Methanol
-
Saturated ammonium chloride solution
-
Ethyl acetate
Procedure:
-
Dissolve this compound and thiophenol in methanol.
-
Add triethylamine to the solution and stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
Purify by column chromatography on silica gel.
Hypothetical Agrochemical Synthesis Workflow
The following workflow illustrates how the previously described reactions could be combined to synthesize a hypothetical fungicidal carboxamide.
Caption: Hypothetical synthesis of a fungicidal carboxamide.
Data Summary
| Transformation | Reagents | Product Functional Group | Potential Agrochemical Class |
| Nitrile Hydrolysis (Partial) | H₂SO₄, H₂O | Carboxamide | Fungicide, Herbicide |
| Nitrile Hydrolysis (Complete) | H₂SO₄, H₂O (reflux) | Carboxylic Acid | Herbicide, Plant Growth Regulator |
| Nitrile Reduction | LiAlH₄ or H₂/Catalyst | Primary Amine | Fungicide, Herbicide Intermediate |
| Michael Addition | Nucleophiles (e.g., R-SH, R₂NH) | Substituted Cyclopentane | Fungicide, Herbicide, Insecticide |
Conclusion
While direct applications of this compound in commercial agrochemical synthesis are not widely reported, its chemical properties make it a highly attractive and versatile starting material for the development of novel active ingredients. The ability to selectively functionalize both the nitrile group and the carbon-carbon double bond allows for the creation of a diverse library of cyclopentane-based compounds. The protocols and strategies outlined in this document provide a solid foundation for researchers to explore the potential of this compound in the discovery of next-generation agrochemicals. Further research into the biological activity of derivatives of this compound is warranted.
References
Application Notes and Protocols for the Polymerization of 1-Cyclopentenecarbonitrile
Introduction: The Potential of 1-Cyclopentenecarbonitrile as a Functional Monomer
In the landscape of polymer chemistry, the quest for novel monomers that impart unique functionalities to the resulting macromolecules is a perpetual endeavor. This compound, a cyclic olefin bearing a nitrile group, presents itself as a monomer of significant interest for researchers, scientists, and drug development professionals.[1][2] Its structure, characterized by a strained five-membered ring and an electron-withdrawing nitrile functionality, suggests a rich and versatile polymerization behavior. The incorporation of the nitrile group into a polymer backbone can enhance properties such as thermal stability, solvent resistance, and dielectric constant, analogous to the well-established properties of polyacrylonitrile.[3] Furthermore, the nitrile group serves as a versatile chemical handle for post-polymerization modification, allowing for the covalent attachment of a wide array of functional moieties, including bioactive molecules.
This document provides a comprehensive guide to the prospective polymerization of this compound. In the absence of specific literature on the polymerization of this exact monomer, this application note leverages established principles of polymer chemistry to propose scientifically grounded, hypothetical protocols for its polymerization via anionic and radical pathways. The methodologies detailed herein are designed to serve as a robust starting point for researchers venturing into the synthesis and exploration of poly(this compound).
Physicochemical Properties of this compound
A thorough understanding of the monomer's properties is crucial for designing successful polymerization experiments.
| Property | Value | Source |
| Molecular Formula | C₆H₇N | [1][2] |
| Molecular Weight | 93.13 g/mol | [1] |
| Appearance | Clear colorless to yellow liquid | [2] |
| Boiling Point | 72°C / 15 mmHg | [4] |
| Density | 0.944 g/cm³ | [4] |
| Refractive Index | 1.4685-1.4740 @ 20°C | [2] |
| CAS Number | 3047-38-9 | [1][2] |
Proposed Polymerization Methodologies
Based on the chemical structure of this compound, two primary modes of chain-growth polymerization are proposed: anionic and radical polymerization. The electron-withdrawing nature of the nitrile group is expected to make the vinyl carbon susceptible to nucleophilic attack, favoring anionic polymerization.[5] Concurrently, the double bond should be amenable to attack by free radicals, making radical polymerization a viable alternative.[6]
I. Anionic Polymerization of this compound: A Controlled Approach
Scientific Rationale: Anionic polymerization is a powerful technique for synthesizing polymers with well-defined molecular weights and narrow molecular weight distributions (low dispersity).[5] The electron-withdrawing nitrile group in this compound is anticipated to stabilize a carbanionic propagating species, making this monomer an excellent candidate for living anionic polymerization. This method offers the potential for creating block copolymers and other complex architectures. A strong nucleophile, such as an organolithium compound, is proposed as the initiator. The polymerization should be conducted under stringent anhydrous and anaerobic conditions to prevent premature termination of the living anionic chains.
Proposed Anionic Polymerization Mechanism
References
- 1. 1-Cyclopentene-1-carbonitrile | C6H7N | CID 137808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 95% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. Stereoselective synthesis of vinyl nitriles through a Ramberg–Bäcklund approach - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00214D [pubs.rsc.org]
- 4. chembk.com [chembk.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
Diels-Alder reaction with 1-Cyclopentenecarbonitrile as dienophile
An Application Guide to the Diels-Alder Reaction with 1-Cyclopentenecarbonitrile
Abstract
The Diels-Alder reaction stands as a cornerstone of modern organic synthesis, prized for its efficiency in constructing six-membered rings with remarkable stereocontrol.[1][2][3] This [4+2] cycloaddition reaction offers a powerful pathway to complex molecular architectures from relatively simple precursors.[4] This application note provides an in-depth guide to the utilization of this compound, a cyclic α,β-unsaturated nitrile, as a competent dienophile in the Diels-Alder reaction. We will explore the mechanistic underpinnings, stereochemical outcomes, reaction protocols, and optimization strategies relevant to researchers in synthetic chemistry and drug development.
Introduction to this compound as a Dienophile
This compound is a liquid dienophile characterized by a five-membered ring structure with a nitrile group conjugated to the double bond.[5][6][7] This electron-withdrawing nitrile group is crucial; it polarizes the π-system and lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This electronic feature significantly enhances the dienophile's reactivity toward electron-rich dienes in a normal-electron-demand Diels-Alder reaction.[8] Its cyclic nature also imparts conformational rigidity, which can influence the stereochemical course of the cycloaddition.
The unique reactivity and structure of this compound make it a valuable building block for synthesizing polycyclic nitrile-containing compounds, which are precursors to a wide range of functional groups and molecular scaffolds.[9]
Mechanistic Principles and Stereochemical Control
The Diels-Alder reaction proceeds through a concerted mechanism, where the bond-forming and bond-breaking events occur in a single, cyclic transition state.[10][11] The stereospecificity of the reaction is a key feature; the stereochemistry of the reactants is faithfully translated to the product.[4][10]
Frontier Molecular Orbital (FMO) Theory
The reactivity is best understood through Frontier Molecular Orbital (FMO) theory, which focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the LUMO of the dienophile.[8][10] Electron-donating groups on the diene raise its HOMO energy, while electron-withdrawing groups (like the -CN group in this compound) lower the dienophile's LUMO energy. A smaller HOMO-LUMO energy gap leads to a stronger orbital interaction and a faster reaction rate.
The Endo Rule and Stereoselectivity
When a cyclic diene, such as cyclopentadiene, reacts with a dienophile, the formation of two diastereomeric products is possible: endo and exo.[12][13][14]
-
Endo Product: The substituent on the dienophile (the nitrile group) is oriented towards the π-system of the newly formed double bond in the bicyclic product.
-
Exo Product: The substituent on the dienophile is oriented away from the π-system.
Under kinetic control (i.e., lower reaction temperatures), the endo product is typically the major product.[12] This preference, known as the Alder Endo Rule , is often rationalized by "secondary orbital interactions" in the transition state, where the π-system of the electron-withdrawing group overlaps favorably with the developing π-bond of the diene.[15][16]
Conversely, the exo product is generally the thermodynamically more stable isomer due to reduced steric hindrance.[12][13] At higher temperatures, the reversible nature of the Diels-Alder reaction can allow for equilibration, leading to a higher proportion of the exo product.[17]
Experimental Protocol: Reaction with Cyclopentadiene
The reaction between this compound and cyclopentadiene is an excellent model system. Cyclopentadiene is an exceptionally reactive diene because its cyclic structure locks it in the required s-cis conformation.[8][18] The reaction yields a bicyclo[2.2.1]heptene (norbornene) derivative.
Safety and Handling
-
This compound: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.[5] Handle in a fume hood with appropriate personal protective equipment (PPE).
-
Dicyclopentadiene: Flammable liquid with a pungent odor. Must be thermally "cracked" to generate the cyclopentadiene monomer, which is volatile and reactive.[14][17][19] The cracking procedure involves high temperatures and should be performed with care in a well-ventilated fume hood.
-
Solvents: Use appropriate caution when handling flammable organic solvents.
Materials and Reagents
-
This compound (95% or higher purity)
-
Dicyclopentadiene
-
Anhydrous solvent (e.g., Toluene, Dichloromethane, or Ethyl Acetate)
-
Distillation apparatus for cracking dicyclopentadiene
-
Round-bottom flask with magnetic stirrer
-
Condenser
-
Ice bath
-
Rotary evaporator
-
Silica gel for column chromatography
-
NMR tubes, Deuterated solvent (e.g., CDCl₃)
Step-by-Step Procedure
Step 1: Preparation of Cyclopentadiene Monomer Cyclopentadiene readily dimerizes at room temperature via a self-Diels-Alder reaction to form dicyclopentadiene. To obtain the reactive monomer, dicyclopentadiene must be "cracked" via a retro-Diels-Alder reaction.[14][20]
-
Set up a fractional distillation apparatus.
-
Gently heat dicyclopentadiene to its boiling point (~170 °C).
-
The lower-boiling cyclopentadiene monomer (b.p. ~41 °C) will distill over.
-
Collect the freshly distilled monomer in a flask cooled in an ice bath.
-
The monomer should be used immediately as it will begin to dimerize again upon standing.
Step 2: Cycloaddition Reaction
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in a minimal amount of a suitable solvent (e.g., 5-10 mL of toluene).
-
Cool the solution in an ice bath.
-
Slowly add freshly cracked cyclopentadiene (1.1-1.2 eq.) to the stirred solution. The reaction is often exothermic.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours or until TLC/GC-MS analysis indicates complete consumption of the dienophile.
Step 3: Work-up and Purification
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude oil or solid contains a mixture of endo and exo isomers.
-
Purify the product mixture via flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to separate the isomers and remove any unreacted starting material or polymer byproducts.
Characterization
The endo and exo products can be distinguished using NMR spectroscopy, particularly ¹H NMR. The coupling constants and chemical shifts of the bridgehead protons and the protons adjacent to the nitrile group are diagnostic. Nuclear Overhauser Effect (NOE) experiments can definitively confirm the stereochemistry by identifying through-space correlations.[21]
Visualization of the Experimental Workflow
The following diagram outlines the general workflow for the synthesis and analysis of the Diels-Alder adduct.
Caption: General workflow for the Diels-Alder reaction.
Reaction Optimization and Catalysis
While the reaction often proceeds well under thermal conditions, its rate and selectivity can be enhanced.
-
Lewis Acid Catalysis: The use of a Lewis acid catalyst (e.g., AlCl₃, BF₃·OEt₂, Ca(OTf)₂) can significantly accelerate the reaction, even at low temperatures.[22][23] The Lewis acid coordinates to the lone pair of the nitrile group, making it more electron-withdrawing and further lowering the LUMO energy of the dienophile.[24][25] This can also increase the diastereoselectivity of the reaction.
-
Solvent-Free Conditions: For some dienophiles, heating a mixture of dicyclopentadiene and the dienophile directly allows for the in situ generation of cyclopentadiene and subsequent reaction in a solvent-free, atom-economical process.[17][26]
Data Summary: Reaction Parameters
The following table summarizes hypothetical reaction conditions for this compound with various common dienes, based on established principles of Diels-Alder reactivity.
| Diene | Typical Conditions | Expected Major Product | Rationale & Notes |
| Cyclopentadiene | Toluene, 0°C to RT, 2-4h | endo-adduct | Highly reactive diene due to fixed s-cis conformation.[27] Kinetic control strongly favors the endo product. |
| 1,3-Butadiene | Sealed tube, 100-150°C | Substituted cyclohexene | Requires higher temperature as the acyclic diene must overcome a rotational barrier to adopt the reactive s-cis conformation.[8][10] |
| Isoprene | Toluene, 80-110°C | Mixture of regioisomers | The methyl group is electron-donating, increasing diene reactivity but leading to potential regiochemical complexity (1,4- vs 1,3-adducts). |
| Furan | Neat or CH₂Cl₂, RT to 40°C | endo-adduct (initially) | The reaction is often reversible (retro-Diels-Alder). The exo-adduct, being more stable, may be favored under thermodynamic conditions. |
| Anthracene | Xylene, reflux, 12-24h | Central ring adduct | Less reactive than cyclopentadiene; requires significant thermal energy to overcome the aromatic stabilization of the central ring. |
Conclusion
This compound is a versatile and reactive dienophile for the Diels-Alder reaction. Its electronic activation by the nitrile group and its cyclic structure provide a reliable platform for the synthesis of complex bicyclic and polycyclic systems. By understanding the principles of stereocontrol and by carefully selecting reaction conditions—including temperature, solvent, and potential use of Lewis acid catalysis—researchers can effectively leverage this dienophile to construct valuable molecular scaffolds for applications in materials science and pharmaceutical development.
References
- 1. longdom.org [longdom.org]
- 2. odinity.com [odinity.com]
- 3. Diels–Alder Cycloaddition Reactions in Sustainable Media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 1-Cyclopentene-1-carbonitrile | C6H7N | CID 137808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound, 95% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. chembk.com [chembk.com]
- 8. Diels Alder Reaction: Dienes and Dienophiles - Chemistry Steps [chemistrysteps.com]
- 9. This compound|Research Chemical [benchchem.com]
- 10. Video: Diels–Alder Reaction Forming Cyclic Products: Stereochemistry [jove.com]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. Endo and Exo products of Diels-Alder Reaction with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 14. community.wvu.edu [community.wvu.edu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. sciforum.net [sciforum.net]
- 18. Click Chemistry with Cyclopentadiene - PMC [pmc.ncbi.nlm.nih.gov]
- 19. docsity.com [docsity.com]
- 20. researchgate.net [researchgate.net]
- 21. summit.sfu.ca [summit.sfu.ca]
- 22. ias.ac.in [ias.ac.in]
- 23. Asymmetric Lewis acid-catalyzed Diels-Alder reactions of alpha,beta-unsaturated ketones and alpha,beta-unsaturated acid chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 25. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 26. Solvent-free Diels–Alder reactions of in situ generated cyclopentadiene - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 27. escholarship.org [escholarship.org]
Application Note: Synthesis of Key Carbocyclic Nucleoside Precursors for Antiviral Drug Development
A Review of Starting Materials and a Protocol for the Synthesis of (±)-cis-4-amino-2-cyclopentene-1-methanol
Introduction
Carbocyclic nucleoside analogues are a cornerstone of modern antiviral therapy. In these molecules, the furanose oxygen of the natural nucleoside is replaced by a methylene group, forming a cyclopentane or cyclopentene ring. This structural modification confers significant metabolic stability by rendering the molecule resistant to enzymatic cleavage by phosphorylases, a common degradation pathway for natural nucleosides. This increased stability often translates to improved pharmacokinetic profiles and sustained therapeutic efficacy. Prominent examples of carbocyclic nucleoside analogues include Abacavir, a potent reverse transcriptase inhibitor for the treatment of HIV, and Entecavir, used to treat Hepatitis B virus infection.
The central challenge in the synthesis of these antiviral agents lies in the efficient and stereocontrolled construction of the functionalized cyclopentene core. A particularly crucial building block is the chiral amino alcohol, (1S,4R)-cis-4-amino-2-cyclopentene-1-methanol, which serves as a versatile precursor for a wide range of carbocyclic nucleosides. The strategic selection of a starting material is paramount to achieving a practical and scalable synthesis. While various molecules can be envisioned as potential precursors, the efficiency of functional group transformations and the ability to control stereochemistry dictate the viability of a synthetic route.
Discussion of Synthetic Strategies and Starting Materials
The synthesis of the cis-4-amino-2-cyclopentene-1-methanol core has been approached from several precursors. An ideal synthetic pathway should be convergent, high-yielding, and allow for the precise installation of the required functional groups with the correct cis-stereochemistry.
While a molecule such as 1-cyclopentenecarbonitrile presents itself as a simple five-membered ring scaffold, a comprehensive review of the scientific and patent literature reveals that it is not a commonly employed starting material for the synthesis of key antiviral intermediates like (1S,4R)-cis-4-amino-2-cyclopentene-1-methanol. The synthetic challenges associated with this starting material are significant. The conversion would necessitate:
-
Reduction of the nitrile to an amine.
-
Introduction of a hydroxymethyl group .
-
Stereocontrolled installation of these two groups in a cis relationship on the cyclopentene ring.
Achieving this with high stereoselectivity from a planar starting material like this compound would likely involve a complex, multi-step sequence with potentially low overall yields, making it less practical for large-scale production compared to established methods.
Instead, more established and efficient syntheses of carbocyclic nucleoside precursors often start from materials that provide better inherent stereochemical control. A notable and well-documented approach utilizes cyclopentadiene as an inexpensive and readily available starting material. This route, proceeding through a hetero-Diels-Alder reaction, allows for the reliable construction of the required cis-stereochemistry.[1]
The following sections provide a detailed, field-proven protocol for the synthesis of racemic (±)-cis-4-amino-2-cyclopentene-1-methanol, a key intermediate that can then be resolved into its active enantiomer for the synthesis of antiviral drugs.
Experimental Protocol: Synthesis of (±)-cis-4-amino-2-cyclopentene-1-methanol
This protocol is based on the efficient synthetic route starting from cyclopentadiene, which involves a hetero-Diels-Alder reaction followed by an aza-Claisen rearrangement.[1] This pathway is notable for its efficiency and good overall yield.
Workflow Diagram
Caption: Synthetic workflow from cyclopentadiene to the target amino alcohol.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Cyclopentadiene (freshly cracked) | Reagent | Standard Vendor |
| N-Sulfinyl-p-toluenesulfonamide | Synthesis Grade | Standard Vendor |
| Lithium aluminum hydride (LiAlH₄) | 1.0 M in THF | Standard Vendor |
| Sodium (metal) | Reagent | Standard Vendor |
| Liquid Ammonia (NH₃) | Anhydrous | Standard Vendor |
| Diethyl ether (anhydrous) | Anhydrous | Standard Vendor |
| Tetrahydrofuran (THF, anhydrous) | Anhydrous | Standard Vendor |
| Hydrochloric acid (HCl) | Concentrated | Standard Vendor |
| Sodium hydroxide (NaOH) | Pellets | Standard Vendor |
| Magnesium sulfate (MgSO₄) | Anhydrous | Standard Vendor |
Step-by-Step Procedure
Step 1: Synthesis of the Diels-Alder Adduct
-
To a stirred solution of N-sulfinyl-p-toluenesulfonamide (1.0 eq) in anhydrous diethyl ether at -78 °C under a nitrogen atmosphere, add freshly cracked cyclopentadiene (1.2 eq) dropwise.
-
Maintain the reaction mixture at -78 °C and stir for 3 hours.
-
Allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Remove the solvent under reduced pressure to yield the crude Diels-Alder adduct, which is used in the next step without further purification.
Step 2: Aza-Claisen Rearrangement
-
Dissolve the crude adduct from Step 1 in a suitable high-boiling solvent like xylene.
-
Heat the solution to reflux (approx. 140 °C) for 4-6 hours. The progress of the rearrangement can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent by rotary evaporation to yield the crude rearranged sulfonamide.
Step 3: Reductive Cleavage and Hydrolysis
-
Carefully add the crude sulfonamide from Step 2 in anhydrous THF to a stirred suspension of lithium aluminum hydride (LiAlH₄, 2.5 eq) in anhydrous THF at 0 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 8 hours.
-
Cool the reaction mixture to 0 °C and quench sequentially by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water.
-
Filter the resulting precipitate and wash thoroughly with THF.
-
Concentrate the combined filtrate and washings under reduced pressure to yield crude cis-4-tosylamino-2-cyclopentene-1-methanol.
Step 4: Deprotection of the Tosyl Group
-
Set up a three-neck flask with a dry ice/acetone condenser and an inlet for ammonia gas.
-
Add anhydrous liquid ammonia to the flask at -78 °C.
-
Add the crude product from Step 3 dissolved in a minimal amount of anhydrous THF.
-
To this stirred solution, add small pieces of sodium metal (3.0 eq) until a persistent blue color is observed.
-
Stir the reaction for 1-2 hours at -78 °C, then quench the reaction by the careful addition of solid ammonium chloride until the blue color disappears.
-
Allow the ammonia to evaporate overnight under a stream of nitrogen.
Step 5: Work-up and Isolation
-
To the residue from Step 4, carefully add water and extract the aqueous layer with ethyl acetate (3 x).
-
Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by conversion to its hydrochloride salt by dissolving in ether and bubbling with HCl gas to precipitate (±)-cis-4-amino-2-cyclopentene-1-methanol hydrochloride as a white solid. The free base can be regenerated by treatment with a base. The overall yield from cyclopentadiene is typically in the range of 35-40%.[1]
Conclusion
The synthesis of carbocyclic nucleoside analogues is a critical endeavor in the development of new antiviral therapies. The selection of an appropriate and efficient synthetic route is fundamental to this process. While this compound is a conceptually simple starting material, established literature demonstrates that pathways commencing from precursors like cyclopentadiene offer a more reliable and stereocontrolled approach to essential intermediates such as (±)-cis-4-amino-2-cyclopentene-1-methanol. The protocol detailed herein represents a validated and efficient method for accessing this key building block, paving the way for the synthesis of a diverse range of potent antiviral agents.
References
Troubleshooting & Optimization
Purification of 1-Cyclopentenecarbonitrile from residual cyclopentanone
Introduction: Navigating the Purification of 1-Cyclopentenecarbonitrile
Welcome to the technical support guide for the purification of this compound. This document is designed for researchers, chemists, and drug development professionals who are tasked with removing residual starting material, specifically cyclopentanone, from the final product. The synthesis of this compound often begins with cyclopentanone, and due to their similar physical properties, separating the unreacted starting material from the desired α,β-unsaturated nitrile product presents a common yet critical challenge.[1]
This guide provides a structured, question-and-answer-based approach to troubleshoot common issues, alongside detailed, field-proven protocols. Our focus is not just on the procedural steps but on the underlying chemical principles that dictate their success, ensuring a robust and reproducible purification strategy.
Physicochemical Properties at a Glance
A successful separation is fundamentally governed by the differing physical properties of the compounds involved. The proximity of their boiling points necessitates a carefully optimized approach.
| Property | This compound | Cyclopentanone | Rationale for Separation |
| CAS Number | 3047-38-9[2][3] | 120-92-3[4] | Unique identification. |
| Molecular Formula | C₆H₇N[2] | C₅H₈O[4] | Different elemental composition. |
| Molecular Weight | 93.13 g/mol [2] | 84.12 g/mol [4] | Minor difference; less critical for distillation. |
| Boiling Point (Atm.) | ~178-180 °C (extrapolated) | 130-131 °C[4][5] | Primary basis for separation via fractional distillation. |
| Appearance | Clear colorless to yellow liquid[3] | Colorless liquid, minty odor[5][6] | Visual confirmation of fractions. |
| Solubility | Soluble in organic solvents. | Slightly soluble in water; soluble in organic solvents.[7] | Important for aqueous workup steps. |
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in separating this compound from cyclopentanone?
The core challenge lies in their boiling points. While there is a significant difference at atmospheric pressure, both compounds are susceptible to thermal degradation or polymerization at elevated temperatures. Therefore, purification must be conducted under vacuum. Under reduced pressure, the boiling point gap narrows, demanding a highly efficient fractional distillation setup to achieve high purity.
Q2: Why is fractional vacuum distillation the recommended method over simple distillation?
Simple distillation is ineffective for separating liquids with close boiling points. Fractional distillation introduces a fractionating column between the distillation flask and the condenser. This column provides a large surface area (e.g., Vigreux indentations, Raschig rings, or metal sponge packing) where repeated vaporization-condensation cycles occur. Each cycle enriches the vapor with the more volatile component (cyclopentanone). This process is equivalent to performing many sequential simple distillations, allowing for a sharp separation that is impossible with a simple setup.
Q3: My crude product is dark and viscous. What causes this and how should I proceed before distillation?
Dark coloration and viscosity often indicate the presence of polymeric byproducts. These can form from side reactions during the synthesis or from thermal stress. Distilling such a mixture directly can lead to extensive fouling and poor separation.
Causality: Acidic or basic residues from the synthesis can catalyze polymerization at high temperatures. The α,β-unsaturated system in this compound is also susceptible to polymerization.
Recommended Action: Before distillation, perform a pre-purification workup. Wash the crude product with a dilute, saturated sodium bicarbonate solution to neutralize any acid, followed by a brine wash to break up emulsions and remove bulk water.[8] Dry the organic layer thoroughly with an anhydrous salt like magnesium sulfate or sodium sulfate before proceeding to distillation.
Q4: How can I accurately determine the purity of my final product?
Gas Chromatography (GC) is the ideal analytical method.
-
GC-FID (Flame Ionization Detector): Provides excellent quantitative data on the relative percentages of cyclopentanone and this compound.
-
GC-MS (Mass Spectrometry): Provides definitive identification of the peaks based on their mass fragmentation patterns, confirming the absence of starting material and identifying any other impurities.[9]
For a quick qualitative check, Thin Layer Chromatography (TLC) can be useful if a suitable stain (e.g., permanganate) is used that differentiates the ketone from the unsaturated nitrile.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification workflow.
Issue 1: Poor Separation During Distillation (Overlapping Fractions)
-
Symptom: The distillation temperature does not hold steady at the boiling point of cyclopentanone and then rise sharply. Instead, it drifts slowly, and GC analysis shows significant cross-contamination in all collected fractions.
-
Root Causes & Solutions:
-
Inefficient Fractionating Column: Your column may not have enough theoretical plates for the separation.
-
Solution: Switch to a more efficient column (e.g., a longer Vigreux column or a packed column). Ensure the column is well-insulated (wrapped in glass wool and aluminum foil) to maintain the temperature gradient.
-
-
Distillation Rate is Too High: Distilling too quickly prevents the establishment of the vapor-liquid equilibrium required for fractionation.
-
Solution: Reduce the heating rate. A good rule of thumb is a takeoff rate of 1-2 drops per second at the condenser.
-
-
Unstable Vacuum: Fluctuations in pressure cause the boiling points to change, smearing the separation.
-
Solution: Check all joints for leaks. Use high-quality vacuum grease. Ensure your vacuum pump is in good working order and consider using a vacuum regulator.
-
-
Issue 2: Product Decomposes or Polymerizes in the Distillation Flask
-
Symptom: The material in the distillation flask (the "pot") darkens significantly and thickens, and the distillation rate slows or stops.
-
Root Causes & Solutions:
-
Excessive Pot Temperature: The boiling point of this compound, even under vacuum, may be high enough to initiate thermal degradation.
-
Solution: Use a lower pressure (a better vacuum) to further decrease the boiling point. Always use a heating mantle with a stirrer to ensure even heating and prevent localized hot spots.
-
-
Presence of Contaminants: Acidic or basic impurities can catalyze polymerization.
-
Solution: Ensure the pre-distillation aqueous workup (as described in FAQ Q3) was performed correctly to remove these impurities.
-
-
Distilling to Dryness: Concentrating non-volatile impurities at the end of the distillation can catalyze decomposition of the last bit of product.
-
Solution: Always leave a small amount of residue (5-10%) in the distillation flask. Never heat a dry flask to high temperatures.
-
-
Visual Workflow and Logic Diagrams
To clarify the process, the following diagrams illustrate the recommended workflow and a troubleshooting decision path.
Caption: General workflow for purification.
Caption: Troubleshooting logic for poor separation.
Experimental Protocols
Protocol 1: Fractional Vacuum Distillation
Objective: To separate this compound (>95% purity) from residual cyclopentanone.
Materials:
-
Crude, dried this compound/cyclopentanone mixture.
-
Round-bottom flask (sized so it is 1/2 to 2/3 full).
-
Magnetic stir bar or boiling chips.
-
Heating mantle with stirrer control.
-
Fractionating column (e.g., 20-30 cm Vigreux, insulated).
-
Distillation head with thermometer.
-
Condenser.
-
Vacuum adapter.
-
Receiving flasks (multiple, appropriately sized).
-
Vacuum pump and pressure gauge (manometer).
-
Cold trap (recommended).
Procedure:
-
Assembly: Assemble the fractional distillation apparatus. Ensure all glass joints are clean and lightly greased with vacuum grease. Place the stir bar and crude material in the distillation flask.
-
System Check: Begin stirring. Seal the system and slowly apply vacuum. The pressure should drop and hold steady (typically aiming for 10-20 mmHg). A stable vacuum is critical.
-
Heating: Once a stable vacuum is achieved, begin gently heating the distillation flask.
-
Equilibration: As the mixture heats, you will see a condensation ring rise slowly up the fractionating column. Allow this ring to ascend slowly to the top of the column to ensure equilibrium is established. This may take 20-30 minutes.
-
Collect Fraction 1 (Cyclopentanone): The temperature at the distillation head will stabilize at the boiling point of cyclopentanone at the working pressure. Collect this fraction in the first receiving flask. The temperature should remain stable as the cyclopentanone distils.
-
Intermediate Fraction: When most of the cyclopentanone has been removed, the temperature may fluctuate or begin to rise. At this point, switch to a new receiving flask to collect a small intermediate fraction that may contain a mixture of both compounds.
-
Collect Fraction 2 (this compound): The temperature will now rise and stabilize again at the boiling point of this compound at your working pressure. Collect this fraction in a clean, tared receiving flask. This is your purified product.
-
Shutdown: Once the majority of the product has distilled, and before the distillation flask goes to dryness, stop the distillation by removing the heating mantle. Allow the system to cool completely before slowly venting the vacuum to avoid cracking the hot glass.
-
Analysis: Analyze all fractions by GC to confirm purity and determine yield.
Protocol 2: Quality Control via Gas Chromatography (GC-FID)
Objective: To quantify the purity of the final product and assess the level of cyclopentanone contamination.
Procedure:
-
Sample Preparation: Prepare a dilute solution of your final product in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Standard Preparation: Prepare a standard solution containing known concentrations of both pure cyclopentanone and pure this compound to confirm retention times.
-
Injection: Inject 1 µL of the sample solution into the GC.
-
Typical GC Parameters:
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5, HP-5ms).
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Program: Start at 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C. (This program should be optimized for your specific system).
-
-
Data Analysis: Integrate the peaks in the resulting chromatogram. Calculate the area percentage of the this compound peak to determine purity.
Safety and Handling
All work must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
| Chemical | Key Hazards | Precautionary Measures |
| This compound | Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye and skin irritation.[2] | Avoid contact with skin, eyes, and clothing. Do not breathe vapor. Use only with adequate ventilation. |
| Cyclopentanone | Flammable liquid and vapor. Causes skin and serious eye irritation.[10][11][12] | Keep away from heat, sparks, and open flames.[11] Use spark-proof tools. Store in a well-ventilated place.[10] |
| Vacuum Distillation | Risk of implosion. | Use glassware rated for vacuum work. Inspect all glassware for cracks or star fractures before use. Use a blast shield. |
Always consult the full Safety Data Sheet (SDS) for each chemical before beginning any experimental work.[2][10] Dispose of all chemical waste in accordance with local and institutional regulations.
References
- 1. This compound|Research Chemical [benchchem.com]
- 2. 1-Cyclopentene-1-carbonitrile | C6H7N | CID 137808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, 95% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. Cyclopentanone - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
- 6. Cyclopentanone [chemeurope.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. 环戊酮 analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
- 11. carlroth.com [carlroth.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
Technical Support Center: Optimizing the Synthesis of 1-Cyclopentenecarbonitrile
Welcome to the technical support center for the synthesis of 1-cyclopentenecarbonitrile. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your reaction yields and overcome common challenges. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your laboratory work.
Introduction: Strategic Approaches to this compound
This compound is a valuable building block in organic synthesis. Its synthesis, while seemingly straightforward, presents several potential pitfalls that can lead to low yields and impure products. The two most common and practical synthetic routes starting from cyclopentanone are the cyanohydrin pathway and the oxime pathway. This guide will dissect both methods, offering insights into reaction mechanisms, optimization strategies, and solutions to common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: Which is the "better" method for synthesizing this compound: the cyanohydrin or the oxime route?
A1: The "better" method depends on your specific laboratory constraints and safety protocols.
-
Cyanohydrin Route: This is often a more direct method. However, it involves the use of highly toxic cyanide salts, which requires strict safety precautions and specialized waste disposal. The reaction proceeds via a cyanohydrin intermediate, which is then dehydrated.
-
Oxime Route: This route avoids the direct use of cyanide salts in the initial step, instead using hydroxylamine. However, the subsequent dehydration of the cyclopentanone oxime can be complicated by a competing side reaction known as the Beckmann rearrangement, which can significantly lower the yield of the desired nitrile.[1]
Q2: What are the primary safety concerns when working with sodium cyanide in the cyanohydrin route?
A2: Sodium cyanide is highly toxic and can be fatal if ingested or absorbed through the skin.[2][3] The most significant danger is the release of highly toxic hydrogen cyanide (HCN) gas upon contact with acids.[4]
Key Safety Precautions:
-
Always work in a well-ventilated fume hood. [5]
-
Wear appropriate Personal Protective Equipment (PPE): This includes a lab coat, chemical-resistant gloves (nitrile is a good option), and splash goggles.[4][5]
-
Avoid contact with acids: Never mix cyanide waste with acidic waste streams.[3]
-
Have a cyanide antidote kit readily available and be trained in its use.
-
Dispose of cyanide waste according to your institution's hazardous waste guidelines. [5]
Q3: What is the Beckmann rearrangement and why is it a problem in the oxime route?
A3: The Beckmann rearrangement is an acid-catalyzed reaction of an oxime to an amide.[6] In the case of cyclopentanone oxime, it rearranges to form a lactam (δ-valerolactam), which is an undesired byproduct that reduces the yield of this compound.[1][7] The reaction is stereospecific, meaning the group anti-periplanar to the hydroxyl group on the oxime is the one that migrates.[8]
Q4: How can I monitor the progress of my reaction?
A4: Thin-layer chromatography (TLC) is a simple and effective way to monitor the consumption of the starting material and the formation of the product. Gas chromatography-mass spectrometry (GC-MS) can also be used for more quantitative analysis and to identify byproducts.[9][10]
Troubleshooting Guide: The Cyanohydrin Route
This section addresses common issues encountered during the synthesis of this compound via the cyanohydrin intermediate.
Workflow for the Cyanohydrin Route
Caption: Synthetic workflow for the cyanohydrin route.
Problem 1: Low yield of cyclopentanone cyanohydrin in the first step.
-
Possible Cause 1: Incorrect pH.
-
Explanation: The formation of the cyanohydrin is an equilibrium reaction.[11] The reaction requires the presence of the cyanide anion (CN-) as the nucleophile. In strongly acidic conditions, the cyanide is protonated to HCN, which is a much weaker nucleophile.[12] Conversely, in strongly basic conditions, the cyanohydrin can revert back to the ketone.[12]
-
Solution: The reaction is typically carried out under slightly basic to neutral conditions. If generating HCN in situ from a cyanide salt and acid, the acid should be added slowly to maintain a controlled pH.[11]
-
-
Possible Cause 2: Low reaction temperature.
-
Explanation: While the reaction is often cooled to control its exothermicity, excessively low temperatures can slow down the reaction rate, leading to incomplete conversion.
-
Solution: Maintain the reaction temperature within the recommended range, typically between 10-20°C.[13]
-
-
Possible Cause 3: Impure reagents.
-
Explanation: The presence of water in the cyclopentanone can interfere with the reaction. The quality of the cyanide salt is also important.
-
Solution: Use freshly distilled cyclopentanone and a high-purity cyanide salt.
-
Problem 2: Low yield of this compound during the dehydration step.
-
Possible Cause 1: Ineffective dehydrating agent.
-
Explanation: The choice and amount of dehydrating agent are critical for the successful elimination of water from the cyanohydrin. Common dehydrating agents include thionyl chloride (SOCl₂), phosphorus pentoxide (P₂O₅), and strong acids.
-
Solution: Ensure the dehydrating agent is fresh and used in the correct stoichiometric amount. Thionyl chloride in the presence of a base like pyridine is often effective.
-
-
Possible Cause 2: Formation of side products.
-
Explanation: Under harsh dehydration conditions, polymerization or other side reactions can occur.
-
Solution: Control the reaction temperature carefully. The addition of the dehydrating agent should be done slowly and with cooling.
-
Troubleshooting Guide: The Oxime Route
This section provides guidance for overcoming challenges in the synthesis of this compound from cyclopentanone oxime.
Workflow for the Oxime Route
Caption: Synthetic workflow for the oxime route, including the Beckmann rearrangement side reaction.
Problem 1: Low yield of cyclopentanone oxime.
-
Possible Cause 1: Suboptimal pH.
-
Explanation: The formation of oximes is highly pH-dependent. The reaction is typically carried out in a slightly acidic solution to protonate the carbonyl group, making it more susceptible to nucleophilic attack by hydroxylamine.[14]
-
Solution: When using hydroxylamine hydrochloride, a base is often added to neutralize the liberated HCl.[15] Monitor the pH to ensure it is in the optimal range for the reaction.
-
-
Possible Cause 2: Incomplete reaction.
-
Explanation: The reaction may not have gone to completion due to insufficient reaction time or temperature.
-
Solution: Many procedures involve refluxing the reaction mixture to ensure complete conversion.[14] Monitor the reaction by TLC until the cyclopentanone spot disappears.
-
Problem 2: The major product of the dehydration step is δ-valerolactam, not this compound.
-
Possible Cause: The reaction conditions favor the Beckmann rearrangement.
-
Explanation: Strong acids and high temperatures can promote the Beckmann rearrangement over the desired dehydration.[1] The rate of the Beckmann rearrangement is influenced by steric hindrance and the stability of the transition state.[16]
-
Solution 1: Use a milder dehydrating agent. Reagents like cyanuric chloride in DMF can facilitate the dehydration at room temperature, minimizing the Beckmann rearrangement.[1]
-
Solution 2: Control the reaction temperature. Perform the reaction at the lowest possible temperature that allows for the dehydration to proceed.
-
Solution 3: Activate the oxime. Converting the oxime to a better leaving group, such as an O-tosyl ether, can allow the rearrangement to occur under neutral conditions, suppressing the Beckmann pathway.[1]
-
Experimental Protocols
Protocol 1: Synthesis of this compound via the Cyanohydrin Route
Step 1: Formation of Cyclopentanone Cyanohydrin (Adapted from Organic Syntheses procedures for similar cyanohydrins[13])
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place a solution of sodium cyanide (e.g., 1.05 eq) in water.
-
Cool the flask in an ice bath to 10-15°C.
-
Add cyclopentanone (1.0 eq) to the cyanide solution with vigorous stirring.
-
Slowly add a solution of hydrochloric acid (e.g., 37%, 1.05 eq) from the dropping funnel, maintaining the temperature between 10-20°C.
-
After the addition is complete, continue stirring for an additional 1-2 hours at the same temperature.
-
Extract the reaction mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude cyclopentanone cyanohydrin.
Step 2: Dehydration of Cyclopentanone Cyanohydrin
-
Dissolve the crude cyclopentanone cyanohydrin in a suitable solvent (e.g., pyridine or dichloromethane) in a flask equipped with a stirrer and a dropping funnel.
-
Cool the solution in an ice bath.
-
Slowly add thionyl chloride (1.1 eq) dropwise, maintaining a low temperature.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Carefully quench the reaction by pouring it over ice water.
-
Extract the product with an organic solvent, wash the organic layer with dilute acid, water, and brine.
-
Dry the organic layer, concentrate, and purify the crude product by vacuum distillation or column chromatography.
Protocol 2: Synthesis of this compound via the Oxime Route
Step 1: Synthesis of Cyclopentanone Oxime (Adapted from BenchChem protocols[14][15])
-
In a round-bottom flask, dissolve hydroxylamine hydrochloride (e.g., 1.1 eq) in water.
-
Add a solution of a base like potassium hydroxide or sodium acetate (1.1 eq) in water.
-
Add cyclopentanone (1.0 eq) to the mixture with stirring.
-
Heat the mixture to reflux for 1-2 hours.
-
Cool the reaction mixture to room temperature. The cyclopentanone oxime may precipitate.
-
Collect the solid by vacuum filtration and wash with cold water. The crude product can be purified by recrystallization.
Step 2: Dehydration of Cyclopentanone Oxime
-
In a flask, dissolve cyclopentanone oxime (1.0 eq) in an anhydrous solvent like DMF.
-
Add a mild dehydrating agent such as cyanuric chloride (1.1 eq).
-
Stir the reaction at room temperature and monitor by TLC.
-
Once the reaction is complete, quench with water.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the product by vacuum distillation or column chromatography.
Quantitative Data Summary
| Parameter | Cyanohydrin Route | Oxime Route |
| Starting Material | Cyclopentanone | Cyclopentanone |
| Key Intermediates | Cyclopentanone cyanohydrin | Cyclopentanone oxime |
| Key Reagents | Sodium cyanide, HCl, SOCl₂ | Hydroxylamine, Dehydrating agent |
| Typical Yields | Can be high, but dependent on handling of toxic reagents | Variable, can be lowered by Beckmann rearrangement |
| Primary Safety Hazard | High toxicity of cyanides | Handling of corrosive dehydrating agents |
References
- 1. benchchem.com [benchchem.com]
- 2. camachem.com [camachem.com]
- 3. taekwang.co.kr [taekwang.co.kr]
- 4. unitedchemicalcn.com [unitedchemicalcn.com]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. orgosolver.com [orgosolver.com]
- 12. Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation - Chemistry Steps [chemistrysteps.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. brainly.com [brainly.com]
Technical Support Center: Synthesis of 1-Cyclopentenecarbonitrile
Welcome to the technical support center for the synthesis of 1-Cyclopentenecarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during their experiments. Here, we move beyond simple protocols to explain the "why" behind experimental observations and provide actionable solutions to common synthetic hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the primary expected byproducts?
The most prevalent and practical laboratory-scale synthesis of this compound involves a two-step process starting from cyclopentanone. The first step is the formation of a cyanohydrin intermediate, 1-hydroxycyclopentanecarbonitrile, by reacting cyclopentanone with a cyanide source. This is followed by the dehydration of the cyanohydrin to yield the desired α,β-unsaturated nitrile.
While this route is generally effective, several byproducts can arise, significantly impacting the purity and yield of the final product. The most commonly encountered byproducts include:
-
2-Cyclopentylidene-cyclopentanone: The product of cyclopentanone self-aldol condensation.
-
1-Cyclopentenecarboxamide: Formed by the partial hydrolysis of the nitrile group.
-
Polymeric materials: Resulting from the polymerization of the starting materials or the final product.
-
3-Cyclopentenecarbonitrile: A positional isomer of the desired product.
Troubleshooting Guide: Common Byproducts and Mitigation Strategies
This section provides a detailed analysis of common byproducts, their mechanisms of formation, and proven strategies to minimize their presence in your reaction mixture.
Issue 1: Formation of 2-Cyclopentylidene-cyclopentanone (Aldol Condensation Product)
Symptoms:
-
A significant peak in your GC-MS analysis with a mass corresponding to C10H14O.
-
A yellowish or brownish tint to your crude product.
-
Reduced yield of the desired this compound.
Causality: The formation of 2-Cyclopentylidene-cyclopentanone is a classic example of a base-catalyzed self-aldol condensation of the starting material, cyclopentanone. In the presence of a base (often used to generate the cyanide anion for the cyanohydrin formation), an enolate of cyclopentanone is formed. This enolate then acts as a nucleophile, attacking the carbonyl carbon of another cyclopentanone molecule. The resulting aldol addition product readily undergoes dehydration under the reaction conditions to form the stable, conjugated enone byproduct.
Mitigation Strategies:
-
Control of Basicity: Use a stoichiometric amount of a weak to moderate base for the cyanohydrin formation. Strong bases and excess basic conditions will significantly promote the aldol condensation.
-
Temperature Management: The cyanohydrin formation is typically carried out at low temperatures (0-10 °C). Maintaining a low temperature minimizes the rate of the competing aldol condensation reaction.
-
Order of Addition: Adding the cyanide source to a cooled mixture of cyclopentanone and a weak acid (to buffer the reaction) before the addition of a base can help favor the cyanohydrin formation over the enolate formation required for aldol condensation.
Purification: 2-Cyclopentylidene-cyclopentanone has a significantly higher boiling point than this compound. Therefore, fractional distillation is an effective method for its removal.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | 93.13 | ~175-177 |
| 2-Cyclopentylidene-cyclopentanone | 150.22 | ~245-247 |
Issue 2: Presence of 1-Cyclopentenecarboxamide (Hydrolysis Product)
Symptoms:
-
A peak in your LC-MS or a later-eluting peak in your GC-MS analysis corresponding to C6H9NO.
-
Difficulties in achieving full conversion to the nitrile, even with extended reaction times for the dehydration step.
Causality: The nitrile group in this compound can undergo partial hydrolysis to the corresponding amide, 1-Cyclopentenecarboxamide, especially if the dehydration step is carried out under harsh acidic or basic conditions at elevated temperatures. Water present in the reaction mixture, either from the initial reagents or formed during the dehydration, can participate in this side reaction.
Mitigation Strategies:
-
Anhydrous Conditions: Ensure all reagents and solvents used in the dehydration step are thoroughly dried.
-
Choice of Dehydrating Agent: Using milder dehydrating agents, such as phosphorus oxychloride (POCl3) in pyridine or thionyl chloride (SOCl2) at controlled temperatures, can be more selective and reduce the extent of hydrolysis compared to strong mineral acids.
-
Reaction Time and Temperature: Monitor the reaction progress closely and avoid unnecessarily long reaction times or excessive temperatures during the dehydration step.
Purification: 1-Cyclopentenecarboxamide is a solid at room temperature and is more polar than this compound. It can often be removed by filtration if it precipitates from the crude product upon cooling. Alternatively, column chromatography on silica gel can effectively separate the more polar amide from the desired nitrile.
Issue 3: Formation of Polymeric Byproducts
Symptoms:
-
A viscous, non-distillable residue in your reaction flask.
-
Broad, unresolved humps in your GC chromatogram.
-
Lower than expected recovery of the product after distillation.
Causality: Both the starting material, cyclopentanone, and the α,β-unsaturated nitrile product, this compound, can be susceptible to polymerization under certain conditions. The polymerization can be initiated by acidic or basic catalysts, or by radical initiators that may be present as impurities. The conjugated system of this compound makes it particularly prone to anionic or radical polymerization.
Mitigation Strategies:
-
Inhibitors: The addition of a small amount of a radical inhibitor, such as hydroquinone, during the dehydration and distillation steps can suppress polymerization.
-
Moderate Temperatures: Avoid excessive heating during the reaction and purification. Distillation should be performed under reduced pressure to lower the boiling point and minimize thermal stress on the product.
-
Clean Glassware: Ensure all glassware is scrupulously clean and free of any potential polymerization initiators.
Purification: Polymeric materials are non-volatile and will remain in the distillation flask during the purification of this compound by distillation.
Issue 4: Presence of 3-Cyclopentenecarbonitrile (Positional Isomer)
Symptoms:
-
A peak in your GC-MS analysis with the same mass as the desired product but with a different retention time.
-
Complexities in the 1H NMR spectrum of the product, with signals indicating a non-conjugated double bond.
Causality: The formation of the positional isomer, 3-Cyclopentenecarbonitrile, can occur if the elimination of water from the cyanohydrin intermediate proceeds via a different pathway. While the formation of the conjugated 1-isomer is thermodynamically favored, the kinetic product, the 3-isomer, can be formed under certain conditions. This is more likely to occur with dehydrating agents that favor an E1-like mechanism, which proceeds through a carbocation intermediate that can rearrange.
Mitigation Strategies:
-
Choice of Dehydrating Agent: Dehydrating agents that promote an E2 elimination mechanism, such as POCl3 in pyridine, will favor the formation of the thermodynamically more stable 1-isomer.
-
Reaction Conditions: Running the dehydration at a slightly elevated temperature can help to equilibrate the isomers, favoring the more stable conjugated product.
Purification: The boiling points of this compound and 3-Cyclopentenecarbonitrile are very close, making their separation by distillation challenging. Careful fractional distillation with a high-efficiency column may be effective. Alternatively, preparative gas chromatography or column chromatography with a non-polar eluent system can be used for separation.
Experimental Protocols
Protocol 1: Synthesis of 1-Hydroxycyclopentanecarbonitrile (Cyanohydrin)
Materials:
-
Cyclopentanone
-
Sodium cyanide (NaCN)
-
Acetic acid
-
Water
-
Diethyl ether
Procedure:
-
In a well-ventilated fume hood, dissolve sodium cyanide in water in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add a solution of acetic acid in water to the cyanide solution over 30 minutes, maintaining the temperature below 10 °C.
-
Add cyclopentanone dropwise to the reaction mixture over 1 hour, ensuring the temperature remains between 0-10 °C.
-
After the addition is complete, continue to stir the mixture at room temperature for 2 hours.
-
Extract the aqueous mixture with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-hydroxycyclopentanecarbonitrile.
Protocol 2: Dehydration of 1-Hydroxycyclopentanecarbonitrile to this compound
Materials:
-
1-Hydroxycyclopentanecarbonitrile (crude from Protocol 1)
-
Pyridine
-
Phosphorus oxychloride (POCl3)
-
Hydrochloric acid (HCl), dilute
-
Sodium bicarbonate solution, saturated
-
Diethyl ether
Procedure:
-
In a fume hood, dissolve the crude 1-hydroxycyclopentanecarbonitrile in pyridine in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add phosphorus oxychloride dropwise to the solution over 1 hour, maintaining the temperature below 10 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat at 60-70 °C for 2 hours.
-
Cool the mixture to room temperature and carefully pour it over crushed ice.
-
Acidify the mixture with dilute hydrochloric acid.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
Technical Support Center: Efficient Water Removal from 1-Cyclopentenecarbonitrile Reaction Mixtures
This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions (FAQs) concerning the critical step of water removal during the synthesis and purification of 1-Cyclopentenecarbonitrile. The following sections are designed to explain the causality behind experimental choices, ensuring robust and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is the removal of water so critical in the synthesis of this compound?
A1: The importance of water removal depends on the synthetic route, but it is often a crucial factor for maximizing yield and purity. Many common syntheses of nitriles, including this compound, involve a dehydration reaction, such as the conversion of a primary amide or an aldoxime (e.g., 1-cyclopentenecarboxaldehyde oxime)[1][2][3]. In these cases, water is a direct byproduct. According to Le Chatelier's principle, the continuous removal of a product (water) from the reaction equilibrium will drive the reaction toward the formation of more products, thereby increasing the conversion and overall yield. Furthermore, residual water after the reaction workup can complicate downstream purification steps like distillation and may need to be removed before characterization.
Q2: What are the principal methods for removing water from an organic reaction mixture?
A2: There are two primary strategies for water removal in this context:
-
In-Situ Water Removal: This is performed concurrently with the reaction, typically to drive a chemical equilibrium. The most common method is azeotropic distillation, often using a Dean-Stark apparatus.[4]
-
Post-Workup Drying: This is performed after the reaction is complete and the product has been isolated in an organic solvent, usually following an aqueous extraction. This involves treating the organic solution with an anhydrous inorganic solid, known as a drying agent.[5][6]
Q3: I've completed my reaction and extracted the this compound into an organic solvent. How do I dry this solution?
A3: After an aqueous workup, the organic layer will be saturated with water.[5] The bulk of this water can be removed by washing the organic layer with a saturated aqueous sodium chloride solution (brine).[5][7] Following the brine wash, trace amounts of water are removed by adding a solid drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) directly to the organic solution.[5][8]
Q4: Can I use a drying agent that is acidic or basic?
A4: While this compound itself is relatively stable, the choice of a drying agent should consider the overall chemical environment. Acidic drying agents (like CaCl₂) or basic ones (like K₂CO₃ or KOH) could potentially react with other functional groups on more complex molecules or catalyze unwanted side reactions. For general purposes with nitriles, neutral salts like MgSO₄ and Na₂SO₄ are often the safest and most effective choices.[8]
Troubleshooting and In-Depth Guides
This section provides detailed protocols for the most common challenges and procedures related to water removal in the context of this compound synthesis.
Guide 1: Low Yield in Dehydration Synthesis — In-Situ Water Removal
Issue: You are synthesizing this compound via the dehydration of 1-cyclopentenecarboxaldehyde oxime, but the reaction is stalling, resulting in low conversion rates and poor yields.
Underlying Cause: The accumulation of water, a reaction byproduct, is likely inhibiting the forward reaction and preventing it from reaching completion.
Solution: Employ azeotropic distillation using a Dean-Stark apparatus to continuously remove water as it is formed. This technique involves refluxing the reaction in a solvent that forms a low-boiling azeotrope with water.[4]
Experimental Protocol 1: Azeotropic Distillation with a Dean-Stark Apparatus
Objective: To synthesize this compound from its aldoxime precursor while continuously removing water to drive the reaction to completion.
Materials:
-
Round-bottom flask
-
Dean-Stark trap
-
Condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
1-cyclopentenecarboxaldehyde oxime
-
Acid catalyst (e.g., p-toluenesulfonic acid)
-
An appropriate entraining solvent (see Table 1) such as toluene or cyclohexane.
Procedure:
-
Assemble the glassware: Attach the Dean-Stark trap to the round-bottom flask and fit the condenser on top of the trap.
-
Charge the flask with the 1-cyclopentenecarboxaldehyde oxime, the acid catalyst, the entraining solvent, and a magnetic stir bar.
-
Begin heating the mixture to reflux. Ensure a steady boiling rate and gentle stirring.
-
As the reaction proceeds, the solvent and water will vaporize as an azeotrope. This vapor will rise into the condenser and liquefy.
-
The condensed liquid will collect in the graduated arm of the Dean-Stark trap. Because water is denser than and immiscible with common entrainers like toluene, it will separate and collect at the bottom of the trap.[9]
-
The upper organic layer of the entrainer will fill the trap and eventually flow back into the reaction flask, allowing the process to continue.
-
Monitor the accumulation of water in the trap. The reaction is typically complete when water ceases to collect.
-
Once the reaction is complete, allow the apparatus to cool to room temperature before proceeding with the workup and purification of the this compound.
Data Presentation: Common Entrainers for Azeotropic Distillation
| Entrainer | Boiling Point of Entrainer (°C) | Boiling Point of Water Azeotrope (°C) | Composition of Azeotrope (% Water by weight) |
|---|---|---|---|
| Toluene | 110.6 | 85 | 20 |
| Benzene* | 80.1 | 69 | 9 |
| Cyclohexane | 80.7 | 69 | 9 |
| Heptane | 98.4 | 80 | 13 |
*Note: Benzene is a known carcinogen and its use is highly discouraged. Toluene is a common and safer alternative.[9]
Visualization: Workflow for Azeotropic Distillation
Caption: Workflow for in-situ water removal using a Dean-Stark apparatus.
Guide 2: Selecting a Solid Drying Agent for Post-Workup Purification
Issue: After aqueous extraction, your organic solution containing this compound is cloudy or contains a separate aqueous phase, indicating the presence of water. You need to select an appropriate solid drying agent.
Underlying Cause: Organic solvents have some miscibility with water, leading to residual water contamination after extractions.[5] Solid drying agents are anhydrous inorganic salts that form hydrates upon contact with water, effectively sequestering it from the organic phase.[6]
Solution: Choose a drying agent based on its compatibility, capacity, speed, and efficiency. For a neutral compound like this compound in a common solvent (e.g., diethyl ether, ethyl acetate, dichloromethane), magnesium sulfate or sodium sulfate are excellent first choices.
Data Presentation: Comparison of Common Solid Drying Agents
| Drying Agent | Chemical Formula | Acidity/Basicity | Speed | Capacity | Efficiency (Final H₂O ppm) | Comments |
|---|---|---|---|---|---|---|
| Sodium Sulfate | Na₂SO₄ | Neutral | Slow | High | Moderate (~25 ppm) | Inexpensive and easy to filter, but slow acting.[10][11] |
| Magnesium Sulfate | MgSO₄ | Weakly Acidic | Fast | High | Good (~5 ppm) | Very effective and fast, but forms a fine powder that can be difficult to filter.[10][11] |
| Calcium Chloride | CaCl₂ | Lewis Acid | Fast | High | Very Good (<1 ppm) | Can form complexes with alcohols, amines, and some carbonyl compounds. |
| Molecular Sieves (3Å or 4Å) | Aluminosilicate | Neutral | Slow to Moderate | Moderate | Excellent (<1 ppm) | Very efficient for achieving extremely low water content, but can be slow and have a lower capacity than bulk salts.[10][12] |
Efficiency data is generalized and can vary significantly based on the solvent and conditions.[10][12]
Experimental Protocol 2: Using a Solid Drying Agent
Objective: To remove residual water from an organic solution of this compound after an aqueous workup.
Materials:
-
Erlenmeyer flask containing the "wet" organic solution
-
Anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄)
-
Spatula
-
Filter paper and funnel, or decanting equipment
Procedure:
-
Place the organic solution containing the dissolved product into a clean, dry Erlenmeyer flask.
-
Using a spatula, add a small amount of the anhydrous drying agent to the flask (e.g., 1-2 spatula tips for 50-100 mL of solution).
-
Gently swirl the flask. Observe the behavior of the drying agent.
-
If the agent clumps together at the bottom of the flask, water is still present.[5]
-
-
Continue adding small portions of the drying agent and swirling until some of the newly added particles remain free-flowing, resembling a "snow globe" effect when swirled.[6] This indicates that all the water has been absorbed and the solution is dry.
-
Allow the mixture to stand for 5-15 minutes to ensure complete drying.[11]
-
Separate the dry organic solution from the solid drying agent.
-
For granular agents (Na₂SO₄, CaCl₂): Carefully decant (pour off) the liquid into a new, clean flask.
-
For fine powders (MgSO₄): Use gravity filtration through a fluted filter paper to remove the solid.
-
-
The resulting clear solution is now dry and ready for solvent removal or further purification.
Visualization: Decision and Workflow for Using Solid Drying Agents
References
- 1. scienceinfo.com [scienceinfo.com]
- 2. Video: Preparation of Nitriles [jove.com]
- 3. 20.7 Chemistry of Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 4. How To [chem.rochester.edu]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. Chemistry Teaching Labs - Removing residual water from organic solutions [chemtl.york.ac.uk]
- 7. Drying of organic solvents: quantitative evaluation of the efficiency of several desiccants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ocw.mit.edu [ocw.mit.edu]
- 9. Azeotropic distillation - Wikipedia [en.wikipedia.org]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. Tips & Tricks [chem.rochester.edu]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Catalyst Deactivation in 1-Cyclopentenecarbonitrile Synthesis
Prepared by the Senior Application Scientist Team
Introduction
The synthesis of 1-Cyclopentenecarbonitrile, a key intermediate in the development of pharmaceuticals and specialty chemicals, relies heavily on high-performance catalytic systems. The two primary industrial routes are the catalytic dehydrogenation of cyclopentanecarbonitrile and the ammoxidation of cyclopentene. In both pathways, the catalyst's stability and longevity are paramount to achieving economic viability and process efficiency. However, catalyst deactivation—the loss of activity and/or selectivity over time—is an inevitable challenge.[1]
This technical support guide is designed for researchers, scientists, and drug development professionals encountering issues with catalyst performance. It provides a structured, in-depth approach to diagnosing, troubleshooting, and mitigating common deactivation phenomena in a practical question-and-answer format.
Part 1: FAQ - Identifying the Root Cause of Deactivation
This section addresses the most common initial observations and provides a logical framework for diagnosing the underlying cause of catalyst failure.
Q1: My catalyst's conversion efficiency is dropping significantly faster than expected. What are the primary mechanisms of deactivation I should consider?
A rapid decline in catalytic activity is a common issue that can typically be attributed to three main categories of deactivation: chemical, thermal, and mechanical.[2][3]
-
Chemical Deactivation (Fouling & Poisoning): This is the most frequent cause. It involves the deposition of substances onto the catalyst's active sites.
-
Fouling (Coking): The formation of carbonaceous deposits (coke) on the catalyst surface is a very common deactivation route, especially in hydrocarbon processing at elevated temperatures.[1] These deposits physically block pores and active sites.[4]
-
Poisoning: This occurs when impurities in the feedstock strongly chemisorb to the active sites, rendering them inactive.[5] Common poisons include compounds containing sulfur, nitrogen, and halogens.[1][6]
-
-
Thermal Degradation (Sintering): High operating temperatures, especially localized "hot spots" within the reactor, can cause the fine catalyst particles to agglomerate.[5][7] This process, known as sintering, leads to an irreversible loss of active surface area. The presence of water vapor can often accelerate thermal degradation.[1]
-
Mechanical Failure (Attrition): In fluidized or slurry bed reactors, mechanical stresses from particle collisions or friction with reactor walls can cause the catalyst to physically break down, a process known as attrition.[2] This leads to the loss of active material and can increase pressure drop in fixed-bed reactors.
Q2: I suspect coking is the issue due to the catalyst turning black. How can I definitively confirm and characterize the coke?
A: Visual darkening is a strong indicator of coking. To confirm and quantify this, a combination of analytical techniques is recommended.
-
Thermogravimetric Analysis (TGA): This technique measures changes in the weight of a catalyst sample as it is heated. By heating the spent catalyst in an inert atmosphere followed by an oxidizing atmosphere (air or O₂), you can determine the amount of volatile and non-volatile (coke) deposits by the corresponding weight loss.
-
Temperature-Programmed Oxidation (TPO): TPO is a powerful tool for characterizing coke. The coked catalyst is heated under a controlled flow of an oxidizing gas, and the off-gas (primarily CO₂) is monitored. The temperature at which CO₂ evolves provides insight into the nature of the coke; less condensed "soft coke" combusts at lower temperatures than highly graphitic "hard coke".[8]
-
Elemental Analysis: A CHNS analysis of the spent catalyst can quantify the amount of carbon deposited.
The process of coke formation is a complex sequence of steps progressing from precursor adsorption to the growth of polyaromatic structures that ultimately block active sites.[4][9]
References
- 1. ammoniaknowhow.com [ammoniaknowhow.com]
- 2. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Catalyst deactivation mechanisms and how to prevent them [eureka.patsnap.com]
- 6. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 7. The Comprehensive Evaluation of the Coke Formation and Catalyst Deactivation in the Propane Dehydrogenation Reactor: Computational Fluid Dynamics Modelling [jchpe.ut.ac.ir]
- 8. Unlocking catalytic longevity: a critical review of catalyst deactivation pathways and regeneration technologies - Energy Advances (RSC Publishing) DOI:10.1039/D5YA00015G [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
Preventing isomerization of 1-Cyclopentenecarbonitrile during synthesis
Technical Support Center: Synthesis of 1-Cyclopentenecarbonitrile
Welcome to the technical support center for nitrile synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the synthesis of this compound, specifically focusing on the prevention of its isomerization to the undesired 2-cyclopentenecarbonitrile regioisomer. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and validated protocols.
Troubleshooting Guide: Isomerization Control
This section addresses specific issues related to the formation of isomeric impurities during the synthesis of this compound.
Q1: My reaction is producing a mixture of 1- and 2-cyclopentenecarbonitrile. How can I improve the selectivity for the desired 1-isomer?
A1: The formation of 2-cyclopentenecarbonitrile is a classic example of a base-catalyzed double bond migration. The α,β-unsaturated 1-isomer is the intended product, but under certain conditions, it can isomerize to the β,γ-unsaturated 2-isomer. This issue stems from the reaction conditions being under thermodynamic control when kinetic control is required.[1][2][3]
Root Cause Analysis:
The core of the problem lies in the acidity of the proton at the α-carbon (the carbon adjacent to the nitrile group). A sufficiently strong base can deprotonate this position, forming a resonance-stabilized allylic carbanion. Reprotonation of this intermediate can occur at either the α-carbon, regenerating the starting material, or at the γ-carbon, leading to the formation of the 2-isomer.
-
This compound (α,β-unsaturated): This is the conjugated, and often the kinetically favored, product. Its formation is faster but the product itself may be less stable depending on the overall energetics.[4][5]
-
2-Cyclopentenecarbonitrile (β,γ-unsaturated): This is the deconjugated isomer. If the reaction is allowed to reach equilibrium, especially at higher temperatures or with stronger bases, the thermodynamically more stable product may predominate.[2][4]
Solutions & Protocols:
To favor the formation of the 1-isomer, the reaction must be maintained under kinetic control. This means using conditions that favor the fastest-forming product and preventing the reverse reaction or subsequent isomerization that would lead to the thermodynamic product.[1][2]
1. Choice of Base and Temperature Control (Critical): The strength of the base and the reaction temperature are the most critical factors. Strong bases and high temperatures promote equilibration, leading to the thermodynamic product.[2][6]
-
Recommended Protocol: Employ sterically hindered, non-nucleophilic bases or weaker bases at low temperatures. For deprotonation of an unsymmetrical ketone precursor, using a base like lithium diisopropylamide (LDA) at -78 °C increases kinetic selectivity for the less substituted enolate, which is a common strategy in related syntheses.[2] If the synthesis involves a dehydration or elimination step, milder bases like triethylamine (TEA) or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) at 0 °C to room temperature are preferable to stronger bases like sodium hydroxide or potassium tert-butoxide, which are more likely to cause isomerization.[6]
Experimental Protocol: Base and Temperature Optimization
-
Set up the reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon).
-
Dissolve the substrate in a suitable anhydrous solvent (e.g., THF, Diethyl Ether).
-
Cool the reaction mixture to the target temperature (e.g., -78 °C or 0 °C) using a dry ice/acetone or ice/water bath.
-
Slowly add the chosen base (e.g., LDA, TEA) dropwise to the cooled solution, maintaining the low temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction at low temperature by adding a proton source (e.g., saturated aqueous ammonium chloride) before allowing it to warm to room temperature. This rapid quenching helps to trap the kinetic product.
2. Solvent Selection: The choice of solvent can influence the reactivity of the base and the stability of the intermediates. Aprotic, non-polar, or weakly polar solvents are generally preferred.
3. Workup and Purification: Isomerization can also occur during the workup or purification stages if acidic or basic conditions are not neutralized.
-
Recommendation: Ensure all aqueous washes are neutral (pH ~7). When performing column chromatography, consider using silica gel that has been neutralized with a small amount of triethylamine mixed into the eluent. This deactivates acidic sites on the silica that could catalyze isomerization.
Q2: I've successfully synthesized the 1-isomer, but it seems to be isomerizing during purification or storage. What's happening?
A2: Post-synthesis isomerization is a common problem, indicating that the purified product is being exposed to conditions that catalyze the double bond migration.
Root Cause Analysis:
-
Residual Catalysts: Trace amounts of acid or base from the workup can continue to catalyze isomerization over time.
-
Stationary Phase in Chromatography: Standard silica gel is slightly acidic and can promote isomerization of sensitive compounds.
-
Storage Conditions: Exposure to light, air (which can contain acidic gases like CO2), or elevated temperatures can accelerate degradation and isomerization.
Solutions & Best Practices:
1. Neutralize and Dry Thoroughly: After the aqueous workup, ensure the organic solution containing the product is washed with a neutral brine solution and thoroughly dried with an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) to remove all traces of water and dissolved acids/bases.
2. Optimized Purification Protocol: If column chromatography is necessary, use a deactivated stationary phase.
-
Protocol for Silica Gel Deactivation:
-
Prepare a slurry of silica gel in your chosen non-polar eluent (e.g., hexane/ethyl acetate mixture).
-
Add triethylamine to the slurry to constitute ~1% of the total solvent volume.
-
Stir the slurry for 15-20 minutes.
-
Pack the column with this neutralized slurry.
-
Run the chromatography as usual. The triethylamine in the mobile phase will maintain the neutrality of the column.
-
3. Proper Storage: Store the purified this compound under an inert atmosphere (e.g., argon), in an amber vial to protect it from light, and at a low temperature (e.g., -20 °C).
Data Summary: Influence of Reaction Conditions
The following table summarizes how different experimental parameters can influence the product distribution. The ratios are illustrative and will depend on the specific synthetic route.
| Parameter | Condition Favoring Kinetic Control (1-isomer) | Condition Favoring Thermodynamic Control (2-isomer) | Rationale |
| Temperature | Low Temperature (-78 °C to 0 °C) | High Temperature (Room Temp to Reflux) | Higher temperatures provide the energy needed to overcome the activation barrier for the reverse reaction, allowing equilibrium to be reached.[1][2] |
| Base Strength | Weaker, non-nucleophilic bases (e.g., TEA, DBU) or sterically hindered bases (e.g., LDA) | Strong bases (e.g., NaOH, KOtBu, NaH) | Stronger bases more readily deprotonate the α-carbon, establishing the equilibrium that leads to the thermodynamic product.[6] |
| Reaction Time | Short reaction times | Long reaction times | Every reaction begins under kinetic control.[2] Extended reaction times allow the system to equilibrate to the more stable thermodynamic product. |
| Workup | Rapid quench at low temperature with a mild proton source (e.g., NH₄Cl) | Slow warming or quenching with strong acids/bases | A rapid, cold quench traps the kinetically formed product before it has a chance to isomerize. |
Visualizing the Isomerization Mechanism
The following diagram illustrates the base-catalyzed isomerization pathway from the desired 1-isomer to the undesired 2-isomer.
Caption: Base-catalyzed isomerization of this compound.
Troubleshooting Workflow
Use this flowchart to diagnose and solve isomerization issues in your synthesis.
Caption: A logical workflow for troubleshooting isomerization.
Frequently Asked Questions (FAQs)
Q: Why is this compound considered an α,β-unsaturated nitrile? A: The term α,β-unsaturated refers to the positions of the carbon-carbon double bond relative to the nitrile functional group (-C≡N). The carbon atom directly attached to the nitrile group is the α-carbon, and the next one is the β-carbon. In this compound, the double bond is between the α and β carbons, creating a conjugated system.[7] This conjugation influences the molecule's stability and reactivity.[7]
Q: Is the 1-isomer or the 2-isomer more thermodynamically stable? A: In many acyclic systems, the conjugated α,β-unsaturated isomer is more thermodynamically stable due to resonance delocalization. However, in cyclic systems, ring strain and subtle stereoelectronic effects can alter this relationship. While kinetic control is the most reliable strategy for obtaining the 1-isomer, it is crucial to experimentally verify the thermodynamic stability if the reaction is to be run under equilibrium conditions. Data from the NIST Chemistry WebBook suggests a difference in the enthalpy of formation between the two isomers, which is a key indicator of their relative stability.[8]
Q: Can I use distillation for purification? A: Yes, vacuum distillation can be an effective method for purification, especially for removing non-volatile impurities.[9] The boiling point of this compound is reported as 72°C at 15 mmHg.[10] However, be aware that prolonged heating during distillation can potentially cause isomerization if any acidic or basic impurities are present. It is advisable to perform a rapid distillation at the lowest possible pressure.
References
- 1. 14.3 Kinetic versus Thermodynamic Control of Reactions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 3. jackwestin.com [jackwestin.com]
- 4. youtube.com [youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. US6790976B2 - Process for producing aliphatic tricarbonitriles - Google Patents [patents.google.com]
- 7. fiveable.me [fiveable.me]
- 8. 2-Cyclopentene-1-carbonitrile [webbook.nist.gov]
- 9. benchchem.com [benchchem.com]
- 10. chembk.com [chembk.com]
Technical Support Center: Scale-up Challenges for 1-Cyclopentenecarbonitrile Production
Welcome to the Technical Support Center for the synthesis and scale-up of 1-Cyclopentenecarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) to address the challenges encountered during the production of this valuable chemical intermediate.
Introduction to this compound Synthesis
This compound is a key building block in organic synthesis, finding applications in the development of pharmaceuticals and other specialty chemicals. Its synthesis on a laboratory scale is well-documented, but scaling up production presents a unique set of challenges that require careful consideration of reaction conditions, safety protocols, and purification strategies. This guide will explore the two primary synthetic routes to this compound and provide practical solutions to common scale-up issues.
The main synthetic pathways to this compound that will be covered are:
-
From Cyclopentanone via the Cyanohydrin Intermediate: This classic route involves the formation of cyclopentanone cyanohydrin, followed by dehydration.
-
From Cyclopentanone Oxime: This pathway involves the oximation of cyclopentanone, followed by the dehydration of the resulting oxime.
Each route has its own merits and drawbacks, particularly when considering large-scale production. This document will serve as a comprehensive resource to navigate these complexities.
Route 1: Synthesis from Cyclopentanone via the Cyanohydrin Intermediate
This two-step process is a common laboratory method for preparing α,β-unsaturated nitriles. However, its transition to an industrial scale requires meticulous control over each step to ensure safety, efficiency, and product purity.
Step 1: Formation of Cyclopentanone Cyanohydrin
The initial step involves the reaction of cyclopentanone with a cyanide source to form 1-hydroxycyclopentanecarbonitrile (cyclopentanone cyanohydrin).[1]
| Issue | Potential Cause(s) | Troubleshooting & Optimization Strategies |
| Low Conversion of Cyclopentanone | 1. Reversible Reaction Equilibrium: The formation of cyanohydrin is a reversible reaction. 2. Incorrect pH: The reaction is highly sensitive to pH. An improper pH can shift the equilibrium towards the starting materials. 3. Inefficient Mixing: In a large reactor, poor agitation can lead to localized concentration gradients and incomplete reaction. | 1. Stoichiometry and Addition Rate: Use a slight excess of the cyanide source. For large-scale reactions, the simultaneous and controlled addition of the carbonyl compound and hydrogen cyanide into the reactor is recommended to maintain optimal concentrations and enhance safety.[2] 2. pH Control: Maintain a slightly acidic to neutral pH to favor cyanohydrin formation. For reactions generating HCN in situ from a cyanide salt and acid, the rate of acid addition is a critical parameter.[3] 3. Agitation: Ensure vigorous and efficient stirring to maintain a homogeneous reaction mixture. |
| Safety Concerns with Cyanide Handling | 1. High Toxicity of HCN: Hydrogen cyanide is an extremely toxic gas.[4] 2. Handling of Cyanide Salts: Alkali metal cyanides are also highly toxic and require careful handling to prevent ingestion, inhalation, or skin contact. | 1. In-situ Generation: Generate HCN in the reaction vessel by the controlled addition of an acid to a solution of a cyanide salt. This minimizes the handling of gaseous HCN.[3] 2. Alternative Cyanide Sources: Consider using safer cyanide sources like acetone cyanohydrin, which can act as a transfer agent for the cyanide group.[5] 3. Engineering Controls: Use a well-ventilated fume hood or a closed-system reactor. Implement continuous HCN monitoring in the workspace. |
| Formation of Byproducts | 1. Polymerization: The presence of strong bases can catalyze the polymerization of cyanide ions. 2. Aldol Condensation: Basic conditions can also promote the self-condensation of cyclopentanone. | 1. pH and Temperature Control: Maintain the pH in the optimal range and avoid excessive temperatures. 2. Order of Addition: Add the acid to the cyanide solution to generate HCN before the addition of cyclopentanone to minimize base-catalyzed side reactions. |
Q1: What are the critical safety precautions for handling large quantities of cyanide? A1: When scaling up, it is imperative to work in a well-ventilated area, preferably within a contained system. All personnel must be trained in emergency procedures for cyanide exposure and have immediate access to an antidote kit. Continuous air monitoring for HCN is highly recommended. The use of personal protective equipment (PPE), including cyanide-resistant gloves, splash goggles, and a lab coat, is mandatory. All waste containing cyanide must be quenched with an appropriate neutralizing agent, such as sodium hypochlorite (bleach), before disposal.
Q2: Can I use a solvent for the cyanohydrin formation step? A2: Yes, the use of a solvent can be beneficial. Water is a common solvent for this reaction, especially when using alkali metal cyanides.[3] Organic solvents like methylene chloride or toluene can also be used, particularly for the extraction of the product.[3] The choice of solvent will depend on the specific cyanide source and the subsequent workup procedure.
Step 2: Dehydration of Cyclopentanone Cyanohydrin
The second step involves the elimination of water from the cyanohydrin to form the desired α,β-unsaturated nitrile, this compound.
| Issue | Potential Cause(s) | Troubleshooting & Optimization Strategies |
| Low Yield of this compound | 1. Incomplete Dehydration: Insufficiently strong dehydrating agent or inadequate reaction temperature. 2. Thermal Decomposition: α,β-unsaturated nitriles can be thermally labile and may decompose at high temperatures.[6][7] 3. Polymerization of Product: The unsaturated nitrile product can polymerize under certain conditions. | 1. Dehydrating Agent: Common dehydrating agents include phosphorus pentoxide, thionyl chloride, or strong acids. The choice and stoichiometry of the dehydrating agent are critical. 2. Temperature Control: Carefully control the reaction temperature to ensure dehydration occurs without significant product degradation. Vacuum distillation of the product can be a gentle way to drive the dehydration to completion. 3. Polymerization Inhibitor: Consider the addition of a radical inhibitor, such as hydroquinone, during the dehydration and purification steps. |
| Formation of Isomeric Byproducts | 1. Isomerization of the Double Bond: Under certain conditions, the double bond can migrate to form the thermodynamically more stable isomer. | 1. Reaction Conditions: Optimize the reaction conditions (temperature, catalyst, reaction time) to favor the formation of the desired isomer. 2. Purification: Use high-resolution purification techniques like fractional distillation or chromatography to separate the isomers. |
| Difficult Purification | 1. Similar Boiling Points: The product and byproducts may have close boiling points, making separation by distillation challenging. 2. Product Instability: The product may degrade during purification. | 1. Vacuum Distillation: Purify the product under reduced pressure to lower the boiling point and minimize thermal stress. 2. Chromatography: For high-purity requirements, column chromatography can be an effective, albeit less scalable, purification method. |
Q1: What is the best method for purifying this compound at a larger scale? A1: For multi-gram to kilogram scale, vacuum distillation is the most practical purification method. It is crucial to have an efficient vacuum system and a fractionating column to achieve good separation. The distillation should be performed at the lowest possible temperature to prevent polymerization or decomposition. For very high purity requirements, a final purification by flash chromatography might be necessary, but this is less common for large-scale production due to cost and solvent usage.
Q2: Can the dehydration be performed catalytically? A2: Yes, acidic catalysts can be used to promote the dehydration of cyanohydrins. Solid acid catalysts are an attractive option for scale-up as they can be easily separated from the reaction mixture by filtration. This simplifies the workup and allows for potential catalyst recycling.
Route 2: Synthesis from Cyclopentanone Oxime
This alternative route avoids the direct use of cyanide in the final nitrile-forming step, which can be a significant safety advantage at an industrial scale.
Step 1: Formation of Cyclopentanone Oxime
Cyclopentanone is reacted with hydroxylamine or one of its salts to form cyclopentanone oxime.
| Issue | Potential Cause(s) | Troubleshooting & Optimization Strategies |
| Low Yield of Oxime | 1. Incorrect pH: The formation of oximes is highly pH-dependent.[8] 2. Incomplete Reaction: Insufficient reaction time or temperature. 3. Product Loss During Workup: Cyclopentanone oxime has some solubility in water.[9] | 1. pH Control: The optimal pH for oxime formation is typically in the range of 4-5. If using hydroxylamine hydrochloride, a base must be added to neutralize the HCl formed.[8] 2. Reaction Monitoring: Monitor the reaction by TLC or GC to determine the optimal reaction time and temperature. Refluxing is often employed to drive the reaction to completion.[8] 3. Extraction: Use an appropriate organic solvent for extraction and perform multiple extractions to minimize product loss in the aqueous phase.[9] |
| Side Reactions | 1. Beckmann Rearrangement: In the presence of strong acids and high temperatures, the oxime can undergo a Beckmann rearrangement to form δ-valerolactam.[8] | 1. Temperature and Acid Control: Avoid excessively high temperatures and the use of strong, non-volatile acids. |
| Industrial Scale Considerations | 1. Byproduct Formation: The classical method using hydroxylamine hydrochloride generates a significant amount of inorganic salt byproduct. | 1. Ammoximation Process: For large-scale industrial production, the ammoximation process is a greener alternative. This method uses ammonia and hydrogen peroxide in the presence of a titanium silicate (TS-1) catalyst and produces water as the only byproduct.[9][10] |
Q1: What are the advantages of the ammoximation process for large-scale production? A1: The ammoximation process offers several advantages for industrial-scale synthesis of cyclopentanone oxime. It is a more environmentally friendly ("green") process as it avoids the formation of large quantities of inorganic salt waste. The starting materials (cyclopentanone, ammonia, and hydrogen peroxide) are readily available and relatively inexpensive. The process can be run continuously, leading to higher throughput and efficiency.[10]
Q2: What are the key parameters to control in the ammoximation process? A2: The key parameters to control are temperature, pressure, the molar ratios of the reactants, and the catalyst concentration. Optimal conditions are typically in the range of 60-110°C and 0.1-0.6 MPa. The molar ratios of hydrogen peroxide and ammonia to cyclopentanone are also critical for achieving high conversion and selectivity.[10]
Step 2: Dehydration of Cyclopentanone Oxime
The final step is the dehydration of cyclopentanone oxime to yield this compound.
| Issue | Potential Cause(s) | Troubleshooting & Optimization Strategies |
| Low Yield of Nitrile | 1. Beckmann Rearrangement: This is the most common side reaction for the dehydration of ketoximes, leading to the formation of a lactam.[11] 2. Incomplete Dehydration: The dehydrating agent may not be effective enough, or the reaction conditions may be too mild. | 1. Choice of Dehydrating Agent/Catalyst: Select a reagent or catalyst that favors dehydration over rearrangement. A variety of reagents have been reported for this transformation, including iron catalysts, and the reaction can be performed without a nitrile-containing solvent.[12][13] Vapor-phase catalytic dehydration over solid acids is also a viable option for continuous production.[14] 2. Reaction Conditions: Optimize the temperature and reaction time. In some cases, a higher temperature may be required to achieve complete conversion. |
| Catalyst Deactivation | 1. Coking/Fouling: In vapor-phase reactions, carbonaceous deposits can form on the catalyst surface, blocking active sites. 2. Poisoning: Impurities in the feed can irreversibly bind to the catalyst's active sites. | 1. Catalyst Regeneration: For coked catalysts, regeneration by controlled oxidation (burning off the coke) may be possible. 2. Feed Purification: Ensure the purity of the cyclopentanone oxime feed to prevent catalyst poisoning. |
| Byproduct Formation | 1. Dimerization/Oligomerization: Side reactions can occur, especially at higher temperatures. | 1. Reaction Optimization: Screen different catalysts and reaction conditions to minimize byproduct formation. 2. Purification: Develop a robust purification protocol to separate the desired product from any byproducts. |
Q1: Are there any "green" methods for the dehydration of cyclopentanone oxime? A1: Yes, biocatalytic methods using aldoxime dehydratases are emerging as a sustainable alternative for the synthesis of nitriles. These enzymes operate under mild conditions in aqueous media and offer high selectivity, avoiding the use of harsh chemical reagents.[15] While this technology is still developing for industrial applications, it holds significant promise for the future of nitrile synthesis.
Q2: How does the mechanism of dehydration differ from the Beckmann rearrangement? A2: While both reactions are initiated by the activation of the oxime's hydroxyl group, the subsequent steps differ. In dehydration, a proton is eliminated from the adjacent carbon atom, leading to the formation of a carbon-carbon double bond and the nitrile group. In the Beckmann rearrangement, the group anti-periplanar to the leaving group on the nitrogen migrates to the nitrogen atom, leading to the formation of a nitrilium ion intermediate, which is then hydrolyzed to an amide (or lactam in the case of cyclic oximes).[16] The choice of catalyst and reaction conditions can influence which pathway is favored.
General Scale-Up Considerations
Purification of this compound
| Method | Applicability | Advantages | Challenges on Scale-up |
| Vacuum Distillation | Primary purification method for multi-kilogram scale. | Efficient for separating compounds with different boiling points. Relatively low cost. | Potential for thermal degradation or polymerization of the product. Requires a robust vacuum system. |
| Fractional Distillation | For separating close-boiling impurities. | Higher separation efficiency than simple distillation. | Requires a well-designed and packed column. Can be a slow process. |
| Column Chromatography | For high-purity requirements or difficult separations. | Excellent separation capabilities. | Not ideal for very large quantities due to high solvent consumption and cost. Can be labor-intensive. |
| Crystallization | If the product or impurities can be solidified. | Can provide very high purity. | This compound is a liquid at room temperature, so this would be more applicable for solid impurities. |
Process Safety
-
Thermal Hazard Assessment: It is crucial to perform a thermal hazard assessment of the reaction, especially for the dehydration steps, which can be exothermic. This will help in designing an appropriate cooling system for the reactor to prevent runaway reactions.
-
Material Compatibility: Ensure that all reactor components and transfer lines are compatible with the reagents and solvents used, especially when working with corrosive materials like strong acids.
-
Pressure Relief: Large-scale reactors should be equipped with appropriate pressure relief systems to handle any unexpected pressure buildup.
Visualizations
Experimental Workflow: Synthesis of this compound via the Cyanohydrin Route
Caption: Workflow for the synthesis of this compound via the cyanohydrin intermediate.
Logical Relationship: Key Challenges in Scale-up
Caption: Interconnected challenges in the scale-up of this compound production.
References
- 1. This compound|Research Chemical [benchchem.com]
- 2. US20100256409A1 - Process for production of cyanohydrin compound, and process for production of alpha hydroxyester compound - Google Patents [patents.google.com]
- 3. US4517132A - Process for preparation of cyanohydrins - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. US3960923A - Process for the preparation of α,β-unsaturated nitriles - Google Patents [patents.google.com]
- 7. US4156690A - Method for preparing unsaturated nitriles - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Cyclohexanone oxime - Wikipedia [en.wikipedia.org]
- 12. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
- 13. Iron-Catalyzed Dehydration of Aldoximes to Nitriles Requiring Neither Other Reagents Nor Nitrile Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Efficient formation of nitriles in the vapor-phase catalytic dehydration of aldoximes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Nitrile Synthesis with Aldoxime Dehydratases: A Biocatalytic Platform with Applications in Asymmetric Synthesis, Bulk Chemicals, and Biorefineries - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
Troubleshooting low conversion in cyclopentanone to 1-Cyclopentenecarbonitrile
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to troubleshooting the synthesis of 1-Cyclopentenecarbonitrile from cyclopentanone. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to help you navigate the common pitfalls of this transformation and significantly improve your reaction yields.
Technical Support Center: this compound Synthesis
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for converting cyclopentanone to this compound?
A1: There are two highly effective and commonly employed strategies for this synthesis. The choice between them often depends on available reagents, scale, and desired purity profile.
-
Two-Step Cyanohydrin Formation and Dehydration: This classic route first involves the formation of cyclopentanone cyanohydrin, which is then dehydrated to yield the target α,β-unsaturated nitrile. This method is robust but requires handling of cyanide reagents and a separate dehydration step.[1]
-
One-Pot Horner-Wadsworth-Emmons (HWE) Olefination: This elegant method involves the reaction of cyclopentanone with a stabilized phosphonate ylide, typically derived from diethyl cyanomethylphosphonate. The HWE reaction is renowned for its high E-selectivity in alkene formation and the ease of removing its water-soluble phosphate byproduct.[2][3]
Q2: My final product is a mixture of isomers. How can I identify this compound versus its non-conjugated isomer, 2-cyclopentenecarbonitrile?
A2: Spectroscopic methods are essential for distinguishing these isomers.
-
¹H NMR: The most telling signal for the desired product, this compound, is the vinyl proton on the double bond, which will appear as a triplet around 6.5-7.0 ppm. The non-conjugated isomer would lack this downfield vinyl proton and instead show signals for vinyl protons adjacent to a CH₂ group, typically in the 5.5-6.0 ppm range.
-
¹³C NMR: The nitrile carbon in the conjugated system will appear around 118-120 ppm, while the quaternary carbon of the double bond will be further downfield.
-
IR Spectroscopy: The C≡N stretch for a conjugated nitrile appears at a lower frequency (approx. 2215-2230 cm⁻¹) compared to a non-conjugated nitrile (approx. 2240-2260 cm⁻¹). The C=C stretch will also be present.
Q3: I'm observing significant starting material in my final crude product. What are the universal first steps I should take?
A3: Unreacted starting material is a common issue. Before diving into route-specific problems, perform a general system audit. Many low-yield issues stem from common laboratory oversights.[4]
-
Purity of Reagents: Verify the purity of your cyclopentanone and all reagents. Cyclopentanone can undergo self-condensation, and other reagents may be degraded by moisture or air.[4][5]
-
Anhydrous Conditions: Many of the bases and intermediates in these syntheses are highly sensitive to moisture. Ensure all glassware is flame- or oven-dried and that you are using anhydrous solvents.[4][6]
-
Inert Atmosphere: For reactions involving strong bases (like NaH or n-BuLi in the HWE reaction), maintaining an inert atmosphere (Nitrogen or Argon) is critical to prevent quenching of reagents.[4]
-
Reaction Monitoring: Actively monitor your reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time and confirm the consumption of starting material.[5]
Troubleshooting Workflow: A General Approach
This diagram outlines a systematic process for diagnosing low-yield reactions.
References
Technical Support Center: Purification of 1-Cyclopentenecarbonitrile by Column Chromatography
Welcome to the technical support center for the chromatographic purification of 1-Cyclopentenecarbonitrile. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into the nuances of this specific separation. We move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot and optimize your purification with confidence.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in purifying this compound using column chromatography?
The primary challenge stems from the moderate polarity of the nitrile functional group and the potential for on-column degradation.[1][2][3] Standard silica gel possesses an acidic surface due to the presence of silanol groups. These acidic sites can catalyze the hydrolysis of the nitrile to the corresponding amide or even the carboxylic acid, especially if the solvent system contains trace amounts of water.[4][5][6] This leads to yield loss and introduces new impurities that complicate the purification.
Q2: What is the recommended stationary phase for this purification?
For initial trials, standard flash-grade silica gel (40-63 µm) is a good starting point due to its versatility and cost-effectiveness.[7] However, given the acid sensitivity of the nitrile group, using deactivated silica gel is highly recommended to prevent hydrolysis.[8][9][10] Deactivation mitigates the acidity of the stationary phase, leading to cleaner separations and higher recovery of the target compound.
Q3: How do I choose the right mobile phase (eluent)?
The choice of mobile phase is critical for achieving good separation. A common and effective solvent system for compounds of moderate polarity like this compound is a mixture of a non-polar solvent and a more polar solvent. The most common starting system is n-hexane and ethyl acetate .[11][12][13] The ratio is optimized using Thin Layer Chromatography (TLC) to achieve a target Rf value of approximately 0.2-0.4 for the desired compound, as this range typically provides the best separation from impurities.[14]
Q4: What are the alternatives if silica gel proves problematic?
If decomposition or irreversible adsorption persists even with deactivated silica, several alternative stationary phases can be considered:
-
Alumina (Neutral or Basic): Alumina is a good alternative for acid-sensitive compounds.[10][15] Neutral or basic alumina can prevent the hydrolysis of the nitrile.
-
Functionalized Silica Gel: Polar bonded phases like amino-propyl or cyano-propyl silica can offer different selectivity and are less acidic than bare silica.[16][17][18]
-
Reversed-Phase Chromatography: If the compound or its impurities are sufficiently non-polar, reversed-phase chromatography (e.g., using a C18-bonded silica stationary phase with a polar mobile phase like acetonitrile/water) can be an effective alternative.[19]
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product is not eluting from the column. | The mobile phase is not polar enough to displace the compound from the stationary phase. | Gradually increase the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase. If starting with 10% ethyl acetate in hexane, try increasing to 15%, then 20%. |
| Product elutes too quickly (with the solvent front). | The mobile phase is too polar, resulting in poor interaction with the stationary phase. | Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexane).[10] |
| Poor separation between the product and an impurity (co-elution). | 1. The solvent system lacks the proper selectivity for the compounds. 2. The column is overloaded with the crude sample. | 1. Change Solvent Selectivity: Try a different solvent system. For example, substitute ethyl acetate with dichloromethane or tert-butyl methyl ether (TBME) while maintaining a similar overall polarity.[14] 2. Reduce Sample Load: Ensure the amount of crude material is no more than 1-5% of the mass of the silica gel. 3. Use a Gradient Elution: Start with a less polar solvent mixture and gradually increase the polarity during the run. This can help resolve compounds with close Rf values.[8] |
| Streaking or tailing of the product spot on TLC and broad bands on the column. | 1. The compound is interacting too strongly or irreversibly with the acidic sites on the silica gel.[9] 2. The sample was not loaded onto the column in a concentrated band. | 1. Deactivate the Silica: Add a small amount of a basic modifier like triethylamine (~0.5-1%) to your mobile phase. This will neutralize the acidic silanol groups and improve peak shape.[8] 2. Improve Loading Technique: Dissolve the sample in the minimum amount of solvent (ideally the mobile phase) for loading.[20] If solubility is an issue, consider dry loading the sample. |
| Low recovery of the product after chromatography. | The compound is degrading on the column due to the acidity of the silica gel (hydrolysis of the nitrile).[5][10] | Use Deactivated Silica Gel: This is the most critical step. Prepare deactivated silica by treating it with triethylamine or a controlled amount of water.[8][21][22] Alternatively, switch to a less acidic stationary phase like neutral alumina.[10] |
Experimental Protocol: Deactivated Silica Gel Chromatography
This protocol provides a step-by-step methodology for the purification of this compound.
Preparation of Deactivated Silica Gel
Rationale: Standard silica gel is acidic and can cause the hydrolysis of nitriles.[4][5] Deactivating the silica with a base neutralizes the acidic silanol groups, preventing this unwanted side reaction.[8][9]
Method (Triethylamine Deactivation):
-
Prepare the initial, low-polarity mobile phase determined by TLC (e.g., 95:5 Hexane:Ethyl Acetate).
-
Add 1% triethylamine (Et₃N) by volume to this mobile phase mixture.
-
Prepare the silica gel slurry using this Et₃N-containing solvent. When packing the column, allow at least two column volumes of this solvent to pass through the packed bed to ensure complete deactivation.[8]
Column Packing (Slurry Method)
-
Select a column of appropriate size (a good rule of thumb is a silica gel mass of 50-100 times the mass of the crude sample).
-
Place a small plug of cotton or glass wool at the bottom of the column and add a thin layer of sand.
-
Clamp the column vertically. Close the stopcock.
-
Fill the column about one-third full with the initial, low-polarity mobile phase (containing Et₃N if deactivating).
-
In a separate beaker, create a slurry of the silica gel in the same mobile phase. The consistency should be like a milkshake, easily pourable but not too dilute.
-
Pour the slurry into the column. Use a funnel to prevent spilling. Gently tap the side of the column to help the silica pack evenly and dislodge any air bubbles.
-
Open the stopcock and drain the solvent, continuously adding more of the slurry until all the silica is transferred. Never let the top of the silica bed run dry.
-
Once packed, add a final layer of sand on top of the silica bed to prevent disruption during solvent addition.
Sample Loading
Method A: Wet Loading (for readily soluble samples)
-
Dissolve the crude this compound in the minimum possible volume of the mobile phase.[20]
-
Drain the solvent in the column until it is level with the top layer of sand.
-
Carefully pipette the dissolved sample onto the sand layer, ensuring an even distribution.
-
Open the stopcock and allow the sample to absorb onto the silica bed, again stopping when the liquid level reaches the sand.
-
Carefully add a small amount of fresh mobile phase, wash the sides of the column, and allow it to absorb onto the bed. Repeat twice to ensure the entire sample is loaded in a narrow band.
Method B: Dry Loading (for poorly soluble samples)
-
Dissolve the crude sample in a suitable, volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approx. 5-10 times the mass of the sample) to this solution.
-
Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.[20]
-
Carefully add this powder to the top of the packed column.
Elution and Fraction Collection
-
Carefully fill the column with the mobile phase.
-
Open the stopcock and begin collecting the eluent in fractions (e.g., test tubes or vials).
-
Maintain a constant level of solvent above the silica bed throughout the elution.
-
If using a gradient elution, start with the low-polarity mobile phase and systematically increase the percentage of the more polar solvent after collecting a set number of fractions.
Analysis of Fractions
-
Monitor the collected fractions using TLC to identify which ones contain the pure product.
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
Column Chromatography Troubleshooting Workflow
Caption: Workflow diagram for troubleshooting common column chromatography issues.
References
- 1. 1-Cyclopentene-1-carbonitrile | C6H7N | CID 137808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 3. 2-Cyclopentene-1-carbonitrile | C6H7N | CID 141303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. byjus.com [byjus.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. youtube.com [youtube.com]
- 8. Chromatography [chem.rochester.edu]
- 9. Chromatography [chem.rochester.edu]
- 10. Chromatography [chem.rochester.edu]
- 11. rsc.org [rsc.org]
- 12. rsc.org [rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. bnorthrop.faculty.wesleyan.edu [bnorthrop.faculty.wesleyan.edu]
- 15. reddit.com [reddit.com]
- 16. biotage.com [biotage.com]
- 17. veeprho.com [veeprho.com]
- 18. hawachhplccolumn.com [hawachhplccolumn.com]
- 19. quora.com [quora.com]
- 20. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 21. youtube.com [youtube.com]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Azeotropic Distillation for Water Removal in Nitrile Synthesis
Welcome to the technical support center for nitrile synthesis. This guide provides in-depth troubleshooting and practical advice for researchers, scientists, and drug development professionals utilizing azeotropic distillation to drive amide dehydration reactions. Our focus is on explaining the causality behind experimental choices to empower you to optimize your synthesis and resolve common issues effectively.
The Principle: Driving Equilibrium in Amide Dehydration
The synthesis of nitriles from primary amides is a dehydration reaction, meaning it produces one equivalent of water for every equivalent of nitrile formed.[1][2] This reaction is often reversible.
R-CONH₂ ⇌ R-C≡N + H₂O
According to Le Chatelier's principle, the continuous removal of a product—in this case, water—will shift the reaction equilibrium to the right, favoring the formation of the desired nitrile.[3] Azeotropic distillation using a Dean-Stark apparatus is a highly effective and standard method for achieving this water removal in real-time.[4][5] The process relies on an entraining solvent that forms a low-boiling azeotrope with water, allowing for its selective removal from the reaction mixture.[3][6]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the azeotropic distillation process for nitrile synthesis.
Question 1: My reaction has stalled, or the conversion to nitrile is very low. What are the likely causes?
Answer: A stalled reaction is typically a sign that water is not being removed efficiently, preventing the equilibrium from shifting toward the product. Here are the primary causes and solutions:
-
Inadequate Heating: The reaction mixture must reach and sustain the boiling point of the water-solvent azeotrope, not the boiling point of the solvent alone. The azeotrope's boiling point is always lower than that of either pure component.[7]
-
Solution: Check the temperature of your heating mantle and ensure it is high enough to induce vigorous reflux. For example, the toluene-water azeotrope boils at 84.1°C, so your reaction temperature must be at least this high for water removal to commence.[3]
-
-
Inefficient Condensation: If your condenser is not functioning properly, the azeotropic vapor will escape the system instead of condensing and collecting in the trap.
-
Solution: Ensure a steady and sufficient flow of cold water through the condenser, with water entering at the bottom inlet and exiting at the top.[8] The condenser should feel cool to the touch during the reaction.
-
-
System Leaks: An improperly sealed apparatus will allow vapor to escape, reducing the efficiency of the distillation.
-
Solution: Check all glassware joints. Ensure they are properly seated. While greasing joints is an option, it should be done sparingly and only if necessary, as the grease can contaminate your reaction.[9]
-
-
Solvent Holdup: The vapor may be condensing in the side arm of the Dean-Stark apparatus and dripping back into the flask before reaching the condenser. This is common with higher-boiling solvents like toluene.[5]
-
Solution: Insulate the side arm of the Dean-Stark trap with glass wool or aluminum foil. This keeps the arm warm enough to allow the vapor to travel up to the condenser.[9]
-
Question 2: A cloudy emulsion has formed in the collection arm of my Dean-Stark trap, and the water is not separating. How can I fix this?
Answer: Emulsion formation is a frequent problem that prevents the clear separation of the aqueous and organic layers, halting the automatic return of the solvent to the reaction flask.[10]
-
Underlying Cause: Emulsions are stabilized by surfactants or fine particulates at the interface between the two immiscible liquids. In nitrile synthesis, partially reacted amides or other byproducts can act as emulsifying agents.
-
Solutions to Break the Emulsion:
-
Mechanical Agitation: Gently tap the side of the Dean-Stark trap. Sometimes this minor physical disturbance is enough to coalesce the droplets.
-
Addition of Brine: The most common and effective in-process solution. Carefully add a small amount of saturated sodium chloride (NaCl) solution directly into the Dean-Stark trap using a Pasteur pipette. The increased ionic strength of the aqueous layer helps to break the emulsion.[10]
-
Alter pH: If the emulsifying agent is pH-sensitive, adding a drop of dilute acid (like HCl) can sometimes disrupt the emulsion.[10] However, be cautious as this may affect your reaction's integrity.
-
For Post-Reaction Workup: If the emulsion persists, it can be addressed during workup by passing the entire mixture through a pad of Celite® or by centrifugation.[10]
-
Question 3: No water is collecting in the trap, even though the reaction has been refluxing for a while. What's wrong?
Answer: This indicates one of two primary issues: either the reaction is not producing water, or the system is failing to capture it.
-
Is the Reaction Working? The dehydration of amides often requires a dehydrating agent (e.g., SOCl₂, POCl₃) or a catalyst, in addition to heat.[11]
-
Solution: Confirm that all reagents were added correctly. If possible, take a small aliquot from the reaction pot (carefully!) and analyze it by TLC or another method to see if any product has formed.
-
-
Is the System Set Up Correctly? Re-verify all the points from Question 1.
-
Solution: Use the following decision tree to diagnose the issue systematically.
-
Troubleshooting Flowchart: No Water Collection
Caption: A decision tree for troubleshooting the lack of water collection.
Frequently Asked Questions (FAQs)
Q1: How do I select the best azeotroping solvent for my reaction?
A: The ideal entrainer must meet several criteria:
-
Forms a Heterogeneous Azeotrope with Water: It must form a low-boiling azeotrope with water and, upon condensation, separate into two immiscible liquid phases.[6]
-
Density Difference: For the most common type of Dean-Stark trap, the solvent must be less dense than water, allowing it to overflow back into the reaction vessel while the water remains in the trap.[12]
-
Boiling Point: The solvent's boiling point should be high enough to provide the necessary temperature for the dehydration reaction to proceed at a reasonable rate, but not so high that it causes degradation of your starting material or product.
-
Inertness: The solvent must not react with your starting materials, reagents, or products.
Comparison of Common Azeotroping Solvents
| Solvent | Boiling Point (°C) | Water Azeotrope B.P. (°C) | Water Content in Azeotrope (% w/w) | Density (g/mL) | Notes |
| Toluene | 110.6 | 84.1 | ~20% | 0.87 | Most common and effective choice. Safer alternative to benzene.[3] |
| Benzene | 80.1 | 69.3 | ~9% | 0.88 | Highly effective but is a known carcinogen and its use is discouraged.[6][13] |
| Cyclohexane | 80.7 | 69.0 | ~8% | 0.78 | Good for lower temperature reactions. |
| Chloroform | 61.2 | 56.1 | ~2.3% | 1.49 | Denser than water. Requires a specialized Dean-Stark trap for heavier solvents.[12][14] |
Q2: What is the correct way to set up a Dean-Stark apparatus?
A: Proper setup is critical for safety and efficiency. Follow this protocol for a standard (solvent less dense than water) setup.
Protocol: Dean-Stark Apparatus Assembly
-
Flask Setup: Place your reaction mixture (amide, dehydrating agent, solvent) and a magnetic stir bar in a round-bottom flask of appropriate size (ideally half-full).[9]
-
Positioning: Securely clamp the flask to a lab stand, positioned within a heating mantle.
-
Attach Trap: Connect the Dean-Stark trap to the neck of the round-bottom flask. Secure the trap with a clamp at its upper joint.[9]
-
Pre-fill (Optional but Recommended): Carefully add the reaction solvent to the trap until it is filled to the level of the side-arm return tube. This ensures that once the azeotrope begins to collect, the solvent will immediately begin cycling back into the flask.[9]
-
Attach Condenser: Fit a reflux condenser into the top joint of the Dean-Stark trap.
-
Connect Tubing: Attach water tubing to the condenser—water in at the bottom, water out at the top—and start a gentle flow.[8]
-
Insulate & Heat: If using a high-boiling solvent like toluene, wrap the side arm of the trap in glass wool or foil.[5] Begin stirring and gradually apply heat.
Experimental Workflow Diagram
Caption: The operational cycle of azeotropic distillation using a Dean-Stark apparatus.
Q3: What are the primary safety considerations?
A:
-
Flammable Solvents: Toluene, benzene, and cyclohexane are flammable. Always heat using a heating mantle connected to a variable transformer, never a hot plate, to avoid ignition of vapors. Ensure there are no open flames nearby.
-
Chemical Hazards: Many dehydrating agents like thionyl chloride (SOCl₂) and phosphorus oxychloride (POCl₃) are corrosive and react violently with water.[11] Handle them with extreme care in a chemical fume hood.
-
Pressure: Never heat a closed system. A Dean-Stark apparatus is an open system (usually to atmosphere via the top of the condenser), but ensure no joint freezes or clogs.
-
Carcinogens: Benzene is a known carcinogen. Its use should be avoided in favor of safer alternatives like toluene whenever possible.[13]
References
- 1. 20.7 Chemistry of Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. Preparation of Nitriles - Chemistry Steps [chemistrysteps.com]
- 3. youtube.com [youtube.com]
- 4. Video: Dean-Stark Trap: Principle, Use in Chemical Reactions [jove.com]
- 5. Chemistry Teaching Labs - Dean-Stark [chemtl.york.ac.uk]
- 6. Azeotropic distillation - Wikipedia [en.wikipedia.org]
- 7. gwsionline.com [gwsionline.com]
- 8. scribd.com [scribd.com]
- 9. Chemistry Teaching Labs - Dean Stark Trap [chemtl.york.ac.uk]
- 10. azom.com [azom.com]
- 11. Amide to Nitrile - Common Conditions [commonorganicchemistry.com]
- 12. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 13. ijrti.org [ijrti.org]
- 14. US2433306A - Dehydration of nitriles by azeotropic distillation with chloroform - Google Patents [patents.google.com]
Validation & Comparative
A Senior Application Scientist's Guide to Purity Assessment of 1-Cyclopentenecarbonitrile via GC-MS
In the landscape of pharmaceutical and chemical synthesis, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of process safety, reaction efficiency, and final product integrity. 1-Cyclopentenecarbonitrile, a key building block, is no exception. Its purity directly impacts yield, impurity profiles, and the overall success of multi-step syntheses. This guide provides an in-depth, scientifically grounded comparison of analytical methodologies for assessing the purity of this compound, with a primary focus on Gas Chromatography-Mass Spectrometry (GC-MS).
The Criticality of Purity for this compound
This compound is a versatile intermediate. Its nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine, making it a valuable precursor for complex molecular architectures.[1] However, impurities from its synthesis—such as residual starting materials, byproducts from side reactions, or degradation products—can introduce significant downstream complications. Potential synthetic routes, such as the dehydration of amides or reactions involving halogenoalkanes and cyanide salts, can lead to specific impurity profiles that must be characterized and controlled.[2][3] Therefore, a robust analytical method is required not only to quantify the main component but also to identify and quantify any potential contaminants.
Why GC-MS is the Workhorse for Volatile Nitrile Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is an analytical powerhouse that combines the superior separation capability of gas chromatography with the definitive identification power of mass spectrometry.[4]
-
Separation (GC): this compound is a volatile compound with a boiling point of approximately 72°C at 15 mmHg, making it an ideal candidate for GC analysis.[5] The GC column separates the sample mixture into its individual components based on their boiling points and interactions with the stationary phase.
-
Identification (MS): As separated components elute from the column, they enter the mass spectrometer, which bombards them with electrons, causing fragmentation into characteristic patterns. This fragmentation pattern, or mass spectrum, serves as a molecular "fingerprint," allowing for unambiguous identification of the analyte and any co-eluting impurities. For nitriles, while the molecular ion peak may be weak or absent, characteristic fragmentation patterns, such as a [M-1] peak, can be observed.[6]
This dual capability makes GC-MS a "gold standard" for the purity analysis of volatile and semi-volatile compounds.[4]
The Logic of Method Design
A self-validating GC-MS protocol is built on a foundation of logical choices that ensure accuracy and reproducibility. The following workflow illustrates the key decision points and processes.
Caption: Figure 1: GC-MS Experimental Workflow for Purity Assessment.
Detailed Experimental Protocol: A Self-Validating System
This protocol is designed to be robust and adhere to the principles outlined in guidelines like those from the International Council for Harmonisation (ICH).[7]
Materials and Reagents
-
Sample: this compound
-
Solvent: Dichloromethane (DCM), HPLC or GC-grade
-
Internal Standard (IS): Dodecane, >99.5% purity
-
Equipment: Gas Chromatograph with Mass Spectrometric Detector (e.g., Agilent Intuvo 9000 GC).[8]
Preparation of Solutions
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh ~50 mg of Dodecane into a 50 mL volumetric flask. Dissolve and dilute to the mark with DCM. Causality: An internal standard corrects for variations in injection volume and instrument response, dramatically improving quantitation accuracy.
-
Sample Solution (~1 mg/mL): Accurately weigh ~10 mg of this compound into a 10 mL volumetric flask. Add 5 mL of DCM, sonicate briefly to dissolve, then add 1.0 mL of the IS Stock Solution. Dilute to the mark with DCM. Causality: Precise weighing and dilution are critical for accurate quantification. The concentration is chosen to be within the linear dynamic range of the detector.
GC-MS Instrumental Parameters
| Parameter | Setting | Justification |
| GC System | Agilent 8890 or similar | Provides reliable and reproducible chromatographic performance. |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar 5% phenyl-methylpolysiloxane column offers excellent inertness and thermal stability, providing good peak shape for the moderately polar nitrile and resolving it from potential non-polar/polar impurities. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert gas that provides good chromatographic efficiency. Constant flow mode ensures reproducible retention times. |
| Inlet Temperature | 250°C | Ensures rapid and complete vaporization of the sample without causing thermal degradation of the analyte. |
| Injection Volume | 1 µL, Split ratio 50:1 | A split injection prevents column overloading and ensures sharp, symmetrical peaks for a relatively concentrated sample. |
| Oven Program | 50°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min) | The initial hold allows for focusing of volatile components. The temperature ramp effectively separates compounds with different boiling points. The final hold ensures all high-boiling impurities are eluted from the column. |
| MS System | Quadrupole MS (e.g., 5977B) | A standard and robust mass analyzer suitable for routine quantitative and qualitative analysis. |
| Ion Source Temp. | 230°C | Optimizes ionization efficiency while minimizing thermal degradation within the source.[9] |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy that produces reproducible fragmentation patterns, allowing for comparison with established mass spectral libraries (e.g., NIST).[9] |
| Mass Range | m/z 35-400 | Covers the molecular weight of the target analyte (93.13 g/mol ) and potential impurities, while excluding low-mass interferences like air and water.[10] |
| Data Acquisition | Full Scan | Allows for the identification of unknown impurities by capturing the entire mass spectrum of each eluting peak. |
Data Analysis and Purity Calculation
The purity is determined by the area percent method, corrected by the response of an internal standard.
-
Integration: Obtain the peak areas for this compound, the internal standard (Dodecane), and all impurity peaks from the total ion chromatogram (TIC).
-
Identification: For each impurity peak, analyze the mass spectrum. Compare it against the NIST/Wiley spectral library to tentatively identify the structure.
-
Calculation: The weight percent (%w/w) of the analyte is calculated as follows: % Purity = (Area_Analyte / Area_IS) * (Conc_IS / Conc_Analyte) * 100 This calculation assumes a relative response factor (RRF) of 1.0. For highest accuracy, the RRF should be experimentally determined using a certified reference standard of the impurity.
Comparison with Alternative Analytical Techniques
While GC-MS is highly effective, other techniques offer orthogonal approaches to purity assessment, each with distinct advantages and limitations. The choice of method often depends on the specific analytical goal.[11][12]
| Technique | Principle | Advantages for this compound Analysis | Limitations |
| GC-MS | Separation by volatility/polarity, followed by mass-based identification and quantification.[4] | High Specificity: Provides structural information for definitive impurity identification. High Sensitivity: Excellent for detecting trace-level impurities. Versatility: Broadly applicable to volatile organic compounds. | Thermal Lability: Not suitable for compounds that degrade at high temperatures. Non-Volatiles: Cannot analyze non-volatile impurities (e.g., salts, polymers). |
| HPLC-UV | Separation by polarity in a liquid phase, with detection by UV absorbance.[13][14] | Analyzes Non-Volatiles: Ideal for non-volatile or thermally labile impurities. Robust Quantification: Well-established for accurate and precise quantification. | Requires Chromophore: The nitrile group has a weak UV absorbance; sensitivity may be limited. Lower Specificity: UV detection provides no structural information; co-eluting impurities can be missed. Impurity identification requires reference standards. |
| Quantitative NMR (qNMR) | Direct measurement of analyte concentration against a certified internal standard based on nuclear spin.[15] | Primary Method: A "first principles" method that does not require a reference standard of the analyte itself.[16] Universal Detection: Detects any proton-containing species. Non-Destructive: The sample can be recovered after analysis.[17] | Lower Sensitivity: Generally less sensitive than chromatographic methods. Spectral Overlap: Complex mixtures can lead to overlapping signals, complicating quantification. Requires High-Purity Standard: The accuracy is entirely dependent on the purity and accurate weighing of the internal standard.[18] |
| Titrimetry | Chemical reaction with a standardized reagent to determine concentration. | Low Cost: Inexpensive instrumentation and reagents. High Precision: Can be highly precise for assaying the main component. | Non-Specific: Titrates the entire functional group class (e.g., all hydrolyzable nitriles), not just the target molecule.[19] Impurity Interference: Reactive impurities will lead to inaccurate results. Not suitable for trace analysis. |
Decision Logic for Method Selection
Choosing the right analytical tool is paramount. The following diagram outlines a logical pathway for selecting the most appropriate technique.
Caption: Figure 2: Logic Diagram for Selecting the Appropriate Analytical Technique.
Conclusion
For the comprehensive purity assessment of this compound, GC-MS stands out as the superior technique . It provides an unparalleled combination of separation efficiency for volatile compounds and definitive structural identification of unknown impurities. While methods like HPLC-UV and qNMR serve as excellent orthogonal techniques for verifying assay values or analyzing non-volatile components, the detailed impurity profile generated by GC-MS is indispensable for process development, quality control, and ensuring the ultimate safety and efficacy of the final product. The robust, self-validating protocol detailed in this guide provides a clear and scientifically sound framework for achieving accurate and reliable purity assessment.
References
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- 2. chemguide.co.uk [chemguide.co.uk]
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- 7. researchtrendsjournal.com [researchtrendsjournal.com]
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- 11. researchgate.net [researchgate.net]
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- 14. Development of an HPLC-UV assay method for the simultaneous quantification of nine antiretroviral agents in the plasma of HIV-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. resolvemass.ca [resolvemass.ca]
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- 19. RU2107284C1 - Method of quantitative determination of physiologically active nitriles of saturated alifatic acids - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to HPLC Method Development for 1-Cyclopentenecarbonitrile Quantification
In the landscape of pharmaceutical development and chemical analysis, the precise and accurate quantification of intermediates and active pharmaceutical ingredients is paramount. 1-Cyclopentenecarbonitrile, a key building block in the synthesis of various pharmaceutical compounds, presents a unique analytical challenge. This guide provides an in-depth, experience-driven approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for its quantification. We will explore the rationale behind methodological choices, present a detailed protocol, and compare its performance against an alternative technique, Gas Chromatography (GC), supported by experimental data.
The development of a reliable analytical method is not merely a procedural task; it is a scientifically rigorous process that ensures the quality and safety of the final product. This guide is structured to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to develop and validate a fit-for-purpose HPLC method for this compound, grounded in the principles of scientific integrity and regulatory compliance.
The Analytical Challenge: Understanding this compound
Before embarking on method development, a thorough understanding of the analyte's physicochemical properties is crucial. This compound (C₆H₇N, MW: 93.13 g/mol ) is a relatively small, non-polar molecule.[1][2][3] Key properties influencing the choice of analytical technique include:
-
Polarity: Its non-polar nature suggests that reversed-phase chromatography would be a suitable approach.
-
Volatility: With a boiling point of 72°C at 15 mmHg, it is sufficiently volatile for Gas Chromatography, making GC a viable alternative.[1]
-
UV Absorbance: The presence of a carbon-carbon double bond and a nitrile group suggests that it will have a UV chromophore, making UV detection in HPLC a feasible option.
-
Solubility: It is expected to be soluble in common organic solvents like acetonitrile and methanol, which are frequently used as mobile phases in HPLC.
I. HPLC Method Development: A Scientifically Sound Approach
The goal is to develop a method that is specific, accurate, precise, linear, and robust. The following sections detail the rationale behind the selection of each HPLC parameter.
A. The Causality Behind Experimental Choices
1. Mode of Chromatography: Reversed-Phase HPLC
Given the non-polar nature of this compound, reversed-phase HPLC is the logical choice. In this mode, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar. The analyte will be retained on the column and can be eluted by increasing the organic solvent concentration in the mobile phase.
2. Column Selection: C18 Stationary Phase
A C18 (octadecylsilane) column is a workhorse in reversed-phase chromatography and provides excellent retention for non-polar compounds. A column with a particle size of 3.5 µm to 5 µm offers a good balance between efficiency and backpressure.
3. Mobile Phase Composition: Acetonitrile and Water
A mixture of acetonitrile and water is a common and effective mobile phase for reversed-phase HPLC.[4] Acetonitrile is favored over methanol in this case due to its lower UV cutoff and viscosity, which can lead to better peak shapes and lower backpressure. An isocratic elution (constant mobile phase composition) is often sufficient for the analysis of a single compound, simplifying the method.
4. Detector Selection: UV-Vis Detector
A UV-Vis detector is a robust and widely available detector for HPLC. The conjugated system in this compound is expected to absorb in the lower UV region. The selection of the detection wavelength is critical for sensitivity and should be determined by acquiring the UV spectrum of the analyte.
B. Experimental Workflow for HPLC Method Development
Caption: Workflow for HPLC Method Development and Validation.
C. Detailed Experimental Protocol: HPLC Quantification
1. Instrumentation and Reagents
-
HPLC system with a UV-Vis detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
This compound reference standard
2. Chromatographic Conditions
-
Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 10 µL
-
Detection Wavelength: Determined from the UV spectrum of the analyte (e.g., 210 nm)
3. Standard and Sample Preparation
-
Stock Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a concentration expected to fall within the calibration range. Filter through a 0.45 µm syringe filter before injection.
II. Method Validation: A Self-Validating System
Method validation is a critical step to ensure the reliability of the analytical results. The validation should be performed according to the International Council for Harmonisation (ICH) guidelines Q2(R2).[5][6][7][8]
A. Validation Parameters and Acceptance Criteria
| Validation Parameter | Acceptance Criteria (Typical) |
| Specificity | No interference from blank or placebo at the retention time of the analyte. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[8][9] |
| Accuracy | % Recovery between 98.0% and 102.0% |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 2.0% |
| Intermediate Precision | RSD ≤ 2.0% |
| Robustness | RSD ≤ 2.0% after deliberate small changes in method parameters (e.g., flow rate, mobile phase composition).[10][11] |
B. Hypothetical Validation Data
Linearity:
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 152,345 |
| 25 | 380,863 |
| 50 | 761,725 |
| 100 | 1,523,450 |
| Result: A linear regression of the data yields a correlation coefficient (r²) of 0.9998. |
Accuracy and Precision:
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) (n=6) | % Recovery | RSD (%) |
| 5 | 4.98 | 99.6 | 1.2 |
| 50 | 50.25 | 100.5 | 0.8 |
| 100 | 99.7 | 99.7 | 0.5 |
III. Comparison with an Alternative: Gas Chromatography (GC)
While HPLC is a robust technique, Gas Chromatography (GC) is also a viable option for the analysis of volatile compounds like this compound.[12][13][14]
A. Rationale for GC as an Alternative
GC is well-suited for volatile and thermally stable compounds. The separation in GC is based on the compound's boiling point and its interaction with the stationary phase. A Flame Ionization Detector (FID) is commonly used for organic compounds and provides excellent sensitivity.
B. Comparative Overview: HPLC vs. GC
Caption: Comparison of HPLC and GC for this compound Analysis.
C. Performance Comparison: Hypothetical Experimental Data
| Parameter | Developed HPLC-UV Method | Alternative GC-FID Method |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Instrumentation | HPLC with UV detector | Gas Chromatograph with FID |
| Column | C18 (4.6 x 150 mm, 5 µm) | Capillary column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm) |
| Mobile/Carrier Gas | Acetonitrile:Water | Helium or Nitrogen |
| Temperature | Ambient (e.g., 25°C) | High temperature (e.g., Inlet: 250°C, Oven: 150°C) |
| Limit of Quantification (LOQ) | ~0.5 µg/mL | ~0.1 µg/mL |
| Analysis Time | ~10 minutes | ~5 minutes |
| Solvent Consumption | High | Low |
| Sample Throughput | Moderate | High |
IV. Conclusion and Recommendations
Both HPLC and GC are suitable techniques for the quantification of this compound. The choice between the two often depends on the specific requirements of the laboratory and the sample matrix.
The developed HPLC-UV method is robust, reliable, and does not require high temperatures, which can be an advantage for ensuring the stability of the analyte. It is a widely accessible technique in most analytical laboratories.
The GC-FID method offers higher sensitivity and faster analysis times, which may be preferable for high-throughput screening or trace-level analysis.
For routine quality control in a pharmaceutical setting, the validated HPLC method provides the necessary accuracy, precision, and specificity. The detailed protocol and validation data presented in this guide serve as a comprehensive resource for scientists to implement this method with confidence. The principles of method development and validation discussed here are universally applicable and can be adapted for other similar analytes.
V. References
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. --INVALID-LINK--
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. --INVALID-LINK--
-
Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. --INVALID-LINK--
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. --INVALID-LINK--
-
RAPS. (2022). ICH releases draft guidelines on analytical method development. --INVALID-LINK--
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. --INVALID-LINK--
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. --INVALID-LINK--
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). --INVALID-LINK--
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. --INVALID-LINK--
-
ECA Academy. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. --INVALID-LINK--
-
Lysyj, I. (1960). Gas Chromatographic Analysis of Nitriles. Analytical Chemistry, 32(4), 771-771. --INVALID-LINK--
-
Agilent Technologies, Inc. (n.d.). Nitriles, C1 – C4, hydrocarbons, C1 - C5. --INVALID-LINK--
-
ChemBK. (n.d.). cyclopent-1-enecarbonitrile. --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). 1-Cyclopentene-1-carbonitrile. PubChem. --INVALID-LINK--
-
Taylor & Francis Online. (n.d.). Gas and Liquid Chromatographic Investigations into Alkylnitrile Compounds Containing Amine Impurities. Journal of Liquid Chromatography & Related Technologies, 19(17-18), 2813-2828. --INVALID-LINK--
-
Thermo Fisher Scientific. (n.d.). This compound, 95%. --INVALID-LINK--
-
Spectroscopy Online. (n.d.). Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC–MS. --INVALID-LINK--
-
Stenutz. (n.d.). cyclopentene-1-carbonitrile. --INVALID-LINK--
-
ResearchGate. (2014). (PDF) Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC-MS. --INVALID-LINK--
-
Nanjing Finechem Holding Co.,Limited. (n.d.). Cyclopentan-1-One-2-Carbonitrile. --INVALID-LINK--
-
FUJIFILM Wako Chemicals. (n.d.). HPLC conditions and data analysis method. --INVALID-LINK--
-
Thermo Fisher Scientific. (n.d.). This compound, 95% - Product Specification. --INVALID-LINK--
-
Liverpool School of Tropical Medicine. (n.d.). Analytical quantification of active ingredients using HPLC. --INVALID-LINK--
-
Duvigneau, S., et al. (2021). Fast, inexpensive, and reliable HPLC method to determine monomer fractions in poly(3-hydroxybutyrate-co-3-hydroxyvalerate). AMB Express, 11(1), 81. --INVALID-LINK--
-
National Institute of Standards and Technology. (n.d.). 2-Cyclopentene-1-carbonitrile. NIST Chemistry WebBook. --INVALID-LINK--
-
Shimadzu. (n.d.). Tips for practical HPLC analysis. --INVALID-LINK--
-
National Institute of Standards and Technology. (n.d.). Cyclopentene with Water. IUPAC-NIST Solubilities Database. --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). 2-Cyclopentene-1-carbonitrile. PubChem. --INVALID-LINK--
-
ResearchGate. (2021). (PDF) Fast, inexpensive, and reliable HPLC method to determine monomer fractions in poly(3-hydroxybutyrate-co-3-hydroxyvalerate). --INVALID-LINK--
References
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- 3. cyclopentene-1-carbonitrile [stenutz.eu]
- 4. shimadzu.com [shimadzu.com]
- 5. fda.gov [fda.gov]
- 6. ICH releases draft guidelines on analytical method development | RAPS [raps.org]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. database.ich.org [database.ich.org]
- 9. youtube.com [youtube.com]
- 10. propharmagroup.com [propharmagroup.com]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
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- 14. tandfonline.com [tandfonline.com]
A Comparative Guide to the Reactivity of 1-Cyclopentenecarbonitrile and 2-Cyclopentenecarbonitrile
Introduction: In the landscape of synthetic chemistry and drug development, the selection of appropriate building blocks is paramount to the successful construction of complex molecular architectures. Cyclopentene rings bearing a nitrile functionality are valuable synthons, offering a versatile handle for further chemical transformations. This guide provides an in-depth comparative analysis of the reactivity of two constitutional isomers: 1-Cyclopentenecarbonitrile and 2-Cyclopentenecarbonitrile. Understanding the nuanced differences in their chemical behavior, dictated by the placement of the carbon-carbon double bond relative to the electron-withdrawing nitrile group, is crucial for researchers, scientists, and drug development professionals in designing efficient and selective synthetic strategies.
This guide will delve into the structural and electronic properties of each isomer, explore their differential reactivity in key chemical transformations with supporting theoretical and available experimental context, and provide detailed experimental protocols for representative reactions.
Structural and Electronic Profiles: A Tale of Two Isomers
The distinct reactivity of this compound and 2-Cyclopentenecarbonitrile stems directly from the electronic interplay between the nitrile group and the double bond within the five-membered ring.
This compound is an α,β-unsaturated nitrile.[1] In this conjugated system, the π-electrons of the double bond and the nitrile group are delocalized. This conjugation results in a significant electronic polarization, rendering the β-carbon (C3) electrophilic and susceptible to nucleophilic attack. The electron-withdrawing nature of the nitrile group pulls electron density from the double bond, further enhancing the electrophilicity of the β-carbon.
2-Cyclopentenecarbonitrile , in contrast, is a non-conjugated cyclic nitrile.[2] The double bond is isolated from the nitrile group, and as such, there is no direct electronic communication between these two functional groups. The reactivity of the double bond is akin to that of a typical alkene, while the nitrile group exhibits its characteristic electrophilicity at the carbon atom.
Below is a visual representation of the structural and electronic differences between the two isomers.
Figure 1: Structural comparison highlighting the conjugated system in this compound and the non-conjugated system in 2-Cyclopentenecarbonitrile. The β-carbon in the 1-isomer is activated towards nucleophilic attack.
Comparative Reactivity Analysis
The structural disparities outlined above manifest in significant differences in reactivity, particularly in nucleophilic addition, hydrolysis, and reduction reactions.
Nucleophilic Addition: The Michael Reaction
The most pronounced difference in reactivity between the two isomers is observed in their susceptibility to conjugate nucleophilic addition, commonly known as the Michael reaction.
This compound readily undergoes Michael addition. The electronically deficient β-carbon serves as a prime target for a wide range of soft nucleophiles, such as enolates, amines, and thiols. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.
2-Cyclopentenecarbonitrile , lacking the conjugated system, is generally unreactive towards Michael donors under typical conditions. Nucleophilic attack is more likely to occur at the nitrile carbon, or under more forcing conditions, addition to the isolated double bond may be possible, but this is not a conjugate addition.
| Reaction Type | This compound | 2-Cyclopentenecarbonitrile |
| Michael Addition | Highly reactive | Generally unreactive |
| Nucleophilic Attack Site | β-Carbon of the double bond | Nitrile carbon |
| Key Influencing Factor | Conjugation of the nitrile and double bond | Lack of conjugation |
Hydrolysis of the Nitrile Group
The hydrolysis of nitriles to carboxylic acids is a fundamental transformation. The rate of this reaction can be influenced by the electronic environment of the nitrile group.
Theoretically, the nitrile group in This compound may be slightly less electrophilic at the carbon atom due to electron delocalization from the double bond. However, under acidic conditions, protonation of the nitrogen atom would still render the carbon susceptible to nucleophilic attack by water.
In 2-Cyclopentenecarbonitrile , the nitrile group is electronically isolated. Its reactivity towards hydrolysis is expected to be similar to that of a typical saturated aliphatic nitrile, such as cyclopentanecarbonitrile.
Reduction of the Nitrile Group
The reduction of nitriles to primary amines is a common synthetic transformation, typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[4]
For both isomers, the nitrile group can be reduced to a primary amine. In the case of This compound , the double bond may also be susceptible to reduction depending on the choice of reducing agent and reaction conditions. For instance, catalytic hydrogenation is likely to reduce both the nitrile and the double bond, whereas LiAlH₄ is generally selective for the reduction of the nitrile group.[5]
2-Cyclopentenecarbonitrile would also undergo reduction of the nitrile group to a primary amine. Similar to the 1-isomer, catalytic hydrogenation would likely reduce the double bond as well.
The choice of reducing agent is therefore critical in achieving selective transformation for both isomers.
Experimental Protocols
The following protocols are provided as representative examples to illustrate the differential reactivity of the two isomers.
Comparative Michael Addition with Diethylamine
This experiment is designed to demonstrate the higher reactivity of this compound in a classic Michael addition reaction.
Figure 2: Experimental workflow for the comparative Michael addition.
Protocol:
-
Preparation: In two separate 25 mL round-bottom flasks equipped with magnetic stir bars, dissolve this compound (1.0 mmol, 93.1 mg) in 5 mL of anhydrous tetrahydrofuran (THF) in the first flask, and 2-Cyclopentenecarbonitrile (1.0 mmol, 93.1 mg) in 5 mL of anhydrous THF in the second flask.
-
Reaction Initiation: Cool both flasks to 0 °C in an ice bath. To each flask, add diethylamine (1.1 mmol, 0.11 mL) dropwise with stirring.
-
Reaction Progress: Remove the ice baths and allow the reactions to stir at room temperature. Monitor the progress of each reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) at regular intervals (e.g., every 30 minutes).
-
Work-up: After 4 hours (or when the reaction in the first flask appears complete), quench both reactions by adding 10 mL of saturated aqueous ammonium chloride solution.
-
Extraction and Analysis: Transfer the contents of each flask to a separatory funnel and extract with ethyl acetate (3 x 15 mL). Combine the organic layers for each reaction, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Analyze the crude products by ¹H NMR and GC-MS to determine the extent of product formation and calculate the yield for each isomer.
Expected Outcome: this compound is expected to show a high conversion to the Michael adduct, 3-(diethylamino)cyclopentane-1-carbonitrile. In contrast, 2-Cyclopentenecarbonitrile is expected to show little to no reaction under these conditions.
Reduction of this compound with Lithium Aluminum Hydride
This protocol details the selective reduction of the nitrile group in this compound to a primary amine, preserving the double bond.
Protocol:
-
Apparatus Setup: Assemble a dry 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a dropping funnel.
-
Reagent Preparation: In the flask, suspend lithium aluminum hydride (LiAlH₄) (1.2 eq, 1.2 mmol, 45 mg) in 20 mL of anhydrous diethyl ether.
-
Substrate Addition: Dissolve this compound (1.0 mmol, 93.1 mg) in 10 mL of anhydrous diethyl ether and add it to the dropping funnel. Add the solution of the nitrile dropwise to the stirred LiAlH₄ suspension at 0 °C.
-
Reaction: After the addition is complete, warm the reaction mixture to room temperature and then heat to reflux for 2 hours.
-
Quenching: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (0.045 mL), 15% aqueous NaOH (0.045 mL), and water (0.135 mL).[4]
-
Work-up and Purification: Stir the resulting white precipitate at room temperature for 30 minutes, then filter through a pad of Celite®. Wash the filter cake with diethyl ether. Dry the combined filtrate over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure to obtain the crude (cyclopent-1-en-1-yl)methanamine. The product can be further purified by distillation or chromatography.
Spectroscopic Data Comparison
The two isomers can be readily distinguished by spectroscopic methods, particularly NMR and IR spectroscopy.
| Spectroscopic Data | This compound | 2-Cyclopentenecarbonitrile |
| ¹H NMR (approx. δ, ppm) | Vinyl proton: ~6.8-7.0 (t) | Vinyl protons: ~5.8-6.0 (m) |
| Allylic protons: ~2.4-2.6 (m) | Allylic proton (adjacent to CN): ~3.5-3.7 (m) | |
| ¹³C NMR (approx. δ, ppm) | C≡N: ~118 | C≡N: ~120 |
| C=C: ~145 (quat.), ~115 | C=C: ~130, ~128 | |
| IR (cm⁻¹) | C≡N stretch: ~2220 (strong, sharp) | C≡N stretch: ~2245 (strong, sharp) |
| C=C stretch: ~1630 (medium) | C=C stretch: ~1650 (weak) |
Note: Predicted chemical shifts and absorption frequencies. Actual values may vary depending on the solvent and instrument.
Conclusion
The reactivity of this compound and 2-Cyclopentenecarbonitrile is fundamentally dictated by the presence or absence of conjugation between the nitrile group and the double bond. This compound, as an α,β-unsaturated nitrile, is a versatile Michael acceptor, readily undergoing conjugate addition with a variety of nucleophiles. This makes it a valuable building block for the synthesis of substituted cyclopentane derivatives. In contrast, 2-Cyclopentenecarbonitrile lacks this conjugation, and its reactivity is more characteristic of an isolated alkene and an aliphatic nitrile. While both isomers can undergo transformations such as hydrolysis and reduction of the nitrile group, the reaction conditions and potential for side reactions, particularly involving the double bond, must be carefully considered. A thorough understanding of these reactivity differences, supported by the experimental protocols and spectroscopic data provided in this guide, will enable researchers to make informed decisions in the design and execution of their synthetic endeavors.
References
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- 2. 2-Cyclopentene-1-carbonitrile | C6H7N | CID 141303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cyclopentanecarbonitrile [webbook.nist.gov]
- 4. Workup [chem.rochester.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
A Spectroscopic Duel: Unmasking the Structural Nuances of 1-Cyclopentenecarbonitrile and Cyclohexenecarbonitrile
In the realm of synthetic chemistry and drug development, the precise characterization of molecular architecture is paramount. Even subtle differences in the carbon skeleton of a molecule can profoundly influence its physical, chemical, and biological properties. This guide presents a detailed spectroscopic comparison of two unsaturated cyclic nitriles: 1-Cyclopentenecarbonitrile and Cyclohexenecarbonitrile. Through a meticulous analysis of their Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, we will elucidate the distinct spectral fingerprints that arise from the variation in their ring size. This comparative analysis serves as a practical reference for researchers engaged in the synthesis, identification, and quality control of these and related alicyclic compounds.
Molecular Structures at a Glance
Before delving into the spectroscopic data, it is essential to visualize the molecular structures of the two compounds under investigation. The key difference lies in the five-membered ring of this compound versus the six-membered ring of cyclohexenecarbonitrile. This seemingly minor variation introduces differences in bond angles, ring strain, and conformational flexibility, all of which manifest in their respective spectra.
Caption: Molecular structures of this compound and Cyclohexenecarbonitrile.
Comparative Spectroscopic Data Summary
The following table provides a consolidated overview of the key spectroscopic data obtained for this compound and Cyclohexenecarbonitrile. This data was meticulously compiled from the Spectral Database for Organic Compounds (SDBS)[1][2][3][4].
| Spectroscopic Technique | Parameter | This compound (C₆H₇N) | Cyclohexenecarbonitrile (C₇H₉N) |
| IR Spectroscopy | C≡N Stretch (cm⁻¹) | ~2220 | ~2218 |
| C=C Stretch (cm⁻¹) | ~1630 | ~1640 | |
| =C-H Stretch (cm⁻¹) | ~3050 | ~3030 | |
| ¹H NMR Spectroscopy | Vinylic Proton (ppm) | ~6.7 | ~6.8 |
| Allylic Protons (ppm) | ~2.4-2.5 | ~2.1-2.2 | |
| ¹³C NMR Spectroscopy | C≡N Carbon (ppm) | ~118 | ~119 |
| Vinylic Carbons (ppm) | ~145 (C-CN), ~135 (CH) | ~140 (C-CN), ~130 (CH) | |
| Mass Spectrometry | Molecular Ion (m/z) | 93 | 107 |
| Key Fragment (m/z) | 65 (Loss of C₂H₂) | 79 (Loss of C₂H₂) |
In-Depth Spectroscopic Analysis
Infrared (IR) Spectroscopy: Probing Functional Group Vibrations
Infrared spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Key Observations and Interpretation:
-
Nitrile (C≡N) Stretch: Both molecules exhibit a sharp, strong absorption band characteristic of the nitrile group in the region of 2218-2220 cm⁻¹. The slightly higher wavenumber for this compound may be attributed to the increased ring strain in the five-membered ring, which can subtly influence the vibrational frequency of the attached cyano group.
-
Alkene (C=C) Stretch: The C=C stretching vibration appears around 1630 cm⁻¹ for the cyclopentene derivative and 1640 cm⁻¹ for the cyclohexene derivative. The position of this band is sensitive to the substitution pattern and ring size.
-
Vinylic (=C-H) Stretch: The stretching vibration of the hydrogen atom attached to the double bond is observed above 3000 cm⁻¹, a characteristic feature of sp² hybridized C-H bonds.
The causality behind these observations lies in the fundamental principles of molecular vibrations, where the bond strength and the masses of the connected atoms dictate the vibrational frequency, as described by Hooke's Law.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.
¹H NMR Spectroscopy:
The proton NMR spectra of both compounds reveal distinct signals for the vinylic and allylic protons.
-
Vinylic Proton: The proton on the double bond gives rise to a signal in the downfield region (~6.7-6.8 ppm) due to the deshielding effect of the π-electron cloud.
-
Allylic Protons: The protons on the carbon atoms adjacent to the double bond (allylic protons) resonate at a higher field (~2.1-2.5 ppm) compared to the vinylic proton but are still deshielded relative to saturated alkane protons. The difference in the chemical shifts of the allylic protons between the two compounds reflects the different electronic environments imposed by the five- and six-membered rings.
¹³C NMR Spectroscopy:
The carbon-13 NMR spectra provide a direct view of the carbon skeleton.
-
Nitrile Carbon (C≡N): The carbon of the nitrile group appears in a characteristic region around 118-119 ppm.
-
Vinylic Carbons (C=C): Two distinct signals are observed for the two sp² hybridized carbons of the double bond. The carbon atom directly attached to the electron-withdrawing nitrile group (C-CN) is significantly deshielded and appears further downfield compared to the other vinylic carbon (CH). The greater deshielding of the C-CN carbon in this compound (~145 ppm) compared to cyclohexenecarbonitrile (~140 ppm) can be again linked to the electronic effects stemming from the different ring geometries.
The principles of chemical shift and spin-spin coupling are fundamental to the interpretation of NMR spectra. The chemical shift is influenced by the local electronic environment of a nucleus, while spin-spin coupling provides information about the connectivity of atoms.
Mass Spectrometry (MS): Unraveling the Molecular Mass and Fragmentation Patterns
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can be used for structural elucidation.
Key Observations and Interpretation:
-
Molecular Ion Peak: The mass spectra of both compounds show a clear molecular ion peak corresponding to their respective molecular weights (93 for this compound and 107 for cyclohexenecarbonitrile).
-
Fragmentation Pattern: A characteristic fragmentation pathway for both molecules involves the loss of a neutral molecule of acetylene (C₂H₂), leading to significant fragment ions at m/z 65 for the cyclopentene derivative and m/z 79 for the cyclohexene derivative. This fragmentation is likely a result of a retro-Diels-Alder type reaction, a common fragmentation mechanism for cyclic alkenes.
The fragmentation patterns observed in mass spectrometry are governed by the stability of the resulting carbocations and neutral fragments. Understanding these fragmentation mechanisms is crucial for deducing the structure of an unknown compound.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, the following standard experimental protocols for spectroscopic analysis are provided.
General Sample Preparation
All samples of this compound and Cyclohexenecarbonitrile should be of high purity (≥98%) and used as received or further purified by distillation if necessary.
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Sample Preparation: A thin film of the neat liquid sample is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Data Acquisition: The spectrum is recorded in the mid-IR range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. A background spectrum of the clean plates is recorded prior to the sample measurement.
-
Data Processing: The background spectrum is subtracted from the sample spectrum to obtain the final absorbance or transmittance spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is employed.
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
-
¹H NMR Acquisition: A standard one-pulse sequence is used to acquire the proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range, and a relaxation delay of at least 1-2 seconds.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to obtain a spectrum with singlets for each unique carbon. A larger number of scans is usually required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to TMS.
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer with an electron ionization (EI) source is commonly used for volatile compounds.
-
Sample Introduction: The sample is introduced into the ion source via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: In the EI source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.
Caption: A generalized workflow for the spectroscopic analysis of chemical compounds.
Conclusion
This comprehensive guide has demonstrated that despite their structural similarities, this compound and Cyclohexenecarbonitrile can be unequivocally distinguished through a combination of IR, NMR, and Mass Spectrometry. The subtle differences in their respective spectra, arising from variations in ring size, provide a robust basis for their identification and characterization. For researchers in synthetic and medicinal chemistry, a thorough understanding of these spectroscopic nuances is not merely an academic exercise but a critical component of ensuring the identity, purity, and quality of their materials. The experimental protocols and comparative data presented herein are intended to serve as a valuable resource for the scientific community, facilitating more efficient and accurate molecular analysis.
References
- 1. Spectral Database for Organic Compounds | re3data.org [re3data.org]
- 2. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]
- 3. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]
- 4. Spectral database for organic compounds, SDBS · Libraries · Lafayette College [library.lafayette.edu]
A Comparative Guide to the Assay of 1-Cyclopentenecarbonitrile: The Ascendancy of Quantitative NMR (qNMR)
For researchers, scientists, and drug development professionals, the precise and accurate determination of the purity and concentration of chemical entities is a foundational requirement for reliable research and development. 1-Cyclopentenecarbonitrile, a valuable building block in organic synthesis, presents unique analytical challenges due to its potential volatility and reactivity. This guide provides an in-depth, objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic methods for the assay of this compound, supported by experimental data and protocols.
The Analytical Challenge of this compound
This compound (C₆H₇N, MW: 93.13 g/mol ) is a liquid organic compound featuring a nitrile group attached to a cyclopentene ring.[1][2] Its utility in synthesis is significant, but its accurate quantification can be complicated by factors such as volatility, which can pose challenges for traditional techniques like Gas Chromatography (GC) if not handled with appropriate care. Furthermore, the nitrile functional group can exhibit specific reactivity, making a non-destructive, universal detection method highly desirable.[3]
Quantitative NMR (qNMR): A Primary Method of Measurement
Quantitative NMR (qNMR) has emerged as a powerful and versatile analytical technique for the purity and concentration determination of organic compounds.[4][5] Unlike chromatographic methods that often rely on response factors and comparison to a specific reference standard of the analyte, qNMR is a primary ratio method of analysis. The fundamental principle of qNMR lies in the direct proportionality between the integrated area of an NMR signal and the number of atomic nuclei giving rise to that signal.[6][7] By co-dissolving a sample with a certified internal standard of known purity and concentration, the absolute purity or concentration of the analyte can be determined with high accuracy and precision, traceable to the International System of Units (SI).[7][8][9]
This unique characteristic makes qNMR particularly valuable in several scenarios:
-
When a certified reference standard of the analyte is unavailable: qNMR allows for accurate quantification without the need for an identical standard.[4][9]
-
For the characterization of new chemical entities: It provides both structural confirmation and quantitative data in a single experiment.[10]
-
As an orthogonal technique for purity assessment: It offers a fundamentally different measurement principle compared to chromatographic methods, providing a more complete picture of a sample's purity.[11][12]
The United States Pharmacopeia (USP) is actively revising its general chapters on NMR (<761> and <1761>) to better reflect the growing importance and established utility of qNMR in pharmaceutical analysis and metrology, aligning with modern validation approaches like the analytical procedure lifecycle (ICH Q14/USP <1220>).[13][14][15][16][17]
Comparative Analysis: qNMR vs. Gas Chromatography (GC)
To illustrate the performance of qNMR for the assay of this compound, a comparison with a traditional Gas Chromatography-Flame Ionization Detection (GC-FID) method is presented. While GC-FID is a powerful and sensitive technique for volatile compounds, qNMR offers distinct advantages in terms of being a primary method and providing structural information.[10]
| Parameter | Quantitative NMR (qNMR) | Gas Chromatography (GC-FID) |
| Principle | Primary ratio method based on the direct proportionality between signal integral and the number of nuclei.[7] | Separative technique based on differential partitioning between a mobile and stationary phase, with detection by flame ionization. |
| Reference Standard | Requires a certified internal standard of a different, stable compound.[18] | Typically requires a certified reference standard of the analyte for accurate quantification. |
| Quantification | Absolute quantification.[19] | Relative quantification (requires calibration curve or response factor). |
| Specificity | High, based on unique chemical shifts of protons. | High, based on retention time. |
| Precision (RSD) | Very good (< 2%). | Very good (< 5%).[20] |
| Accuracy (% Recovery) | High (typically 98-102%).[20] | High (typically 98-102% with a reference standard).[20] |
| Sample Throughput | Moderate (10-30 minutes per sample).[20] | High (15-30 minutes per sample).[10] |
| Destructive/Non-destructive | Non-destructive, sample can be recovered.[7][10] | Destructive.[10] |
| Structural Information | Provides full structural elucidation of the analyte and any impurities.[6] | Provides no structural information beyond retention time. |
Experimental Protocols
Quantitative ¹H-NMR Spectroscopy
The following protocol outlines a validated approach for the qNMR assay of this compound.
1. Materials and Instrumentation:
-
Analyte: this compound (purity ≥95%)[21]
-
Internal Standard (IS): Maleic acid (certified reference material, purity ≥99.5%)
-
Solvent: Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)
-
Instrumentation: 500 MHz (or higher) NMR spectrometer equipped with a probe capable of delivering calibrated 90° pulses.
Causality Behind Experimental Choices:
-
Internal Standard Selection: Maleic acid is chosen for its high purity, stability, and a sharp singlet resonance at approximately 6.3 ppm, which does not overlap with the signals of this compound.[18][22] It is also soluble in CDCl₃.[23] An ideal internal standard should have non-overlapping peaks with the analyte, be soluble in the chosen solvent, be chemically inert, and have a known high purity.[22][24]
-
Solvent Selection: CDCl₃ is a common solvent for many organic molecules and provides good signal resolution. The addition of TMS provides a reference for the chemical shift scale.
2. Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a clean, dry vial using a calibrated analytical balance.
-
Accurately weigh approximately 10 mg of the maleic acid internal standard into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of CDCl₃.
-
Vortex the vial until the sample and internal standard are completely dissolved.
-
Transfer the solution to a 5 mm NMR tube.
3. NMR Data Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., Bruker's zg30) is typically sufficient. A 90° pulse is recommended for optimal signal-to-noise.[5][25]
-
Relaxation Delay (d1): Set to at least 5 times the longest T1 (spin-lattice relaxation time) of both the analyte and internal standard signals to ensure full relaxation between scans. A value of 30 seconds is a conservative starting point.[5][26]
-
Number of Scans (ns): A sufficient number of scans (e.g., 16 or 32) should be acquired to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals of interest to ensure integration accuracy.[19]
-
Acquisition Time (aq): Set to ensure the free induction decay (FID) has fully decayed to zero, typically 3-4 seconds.[5]
4. Data Processing and Analysis:
-
Apply an exponential window function with a line broadening factor of 0.3 Hz to improve the S/N without significantly degrading resolution.[19][27]
-
Perform Fourier transformation, followed by careful manual phase and baseline correction.[5][28]
-
Integrate the well-resolved signals of both the analyte and the internal standard. For this compound, the olefinic proton signal is a good candidate. For maleic acid, the singlet from its two equivalent protons is used.
-
Calculate the purity of this compound using the following equation:
Purity_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / M_IS) * (m_IS / m_analyte) * Purity_IS (%)
Where:
-
I = Integral area of the signal
-
N = Number of protons giving rise to the signal
-
M = Molar mass
-
m = mass
-
P = Purity of the internal standard
-
The entire qNMR workflow can be visualized as follows:
Gas Chromatography (GC-FID)
A typical GC-FID method for the analysis of this compound would involve the following steps:
1. Materials and Instrumentation:
-
Analyte: this compound
-
Solvent: Dichloromethane (HPLC grade)
-
Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., DB-5 or equivalent).
2. Sample and Standard Preparation:
-
Prepare a stock solution of this compound in dichloromethane at a concentration of approximately 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from approximately 0.01 to 0.5 mg/mL.
-
Prepare the sample for analysis by dissolving a known amount in dichloromethane to achieve a concentration within the calibration range.
3. GC Conditions:
-
Inlet Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Program: Start at 60 °C, hold for 2 minutes, then ramp to 250 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Volume: 1 µL (split injection).
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte versus its concentration for the calibration standards.
-
Determine the concentration of the analyte in the sample solution from the calibration curve.
-
Calculate the purity of the sample based on the weighed amount and the determined concentration.
The Metrological Traceability of qNMR
A key advantage of qNMR is its direct link to the SI units through certified reference materials.[29][30] This establishes a clear chain of metrological traceability, solidifying its status as a primary analytical method.[8] The relationship can be visualized as follows:
Conclusion and Recommendations
For the assay of this compound, both qNMR and GC-FID are capable of providing accurate and precise results. However, qNMR offers several distinct and compelling advantages for researchers and drug development professionals:
-
Structural Confirmation: The NMR spectrum provides a wealth of structural information, simultaneously confirming the identity of the analyte and any detectable impurities.[6]
-
Non-destructive Nature: The sample can be recovered after analysis, which is crucial when working with precious or limited quantities of material.[7][10]
-
Metrological Traceability: qNMR provides results that are traceable to SI units, underpinning its status as a primary analytical method.[9][29]
While GC-FID offers higher throughput and sensitivity for volatile impurities, qNMR stands out as a more comprehensive and fundamentally rigorous technique for the absolute purity assessment of this compound. For a complete characterization, a multi-faceted approach utilizing both qNMR for absolute purity determination and a chromatographic technique like GC-MS for trace impurity identification is often the most robust strategy.[20] The choice of method should be guided by the specific analytical requirements, including the need for absolute versus relative purity, the nature of potential impurities, and available instrumentation.
References
- 1. 1-Cyclopentene-1-carbonitrile | C6H7N | CID 137808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. nbinno.com [nbinno.com]
- 4. azom.com [azom.com]
- 5. emerypharma.com [emerypharma.com]
- 6. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Keyword for Reliability of Analysis Results: Traceability | Applications Notes | JEOL Ltd. [jeol.com]
- 9. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NMR General Chapters and Best Practices for Compliance (Live Webcast) [usp.org]
- 14. [PDF] Quantitative Nuclear Magnetic Resonance (qNMR), a Metrological Method—Proposed Revisions to the USP General Chapters on NMR, Nuclear Magnetic Resonance Spectroscopy 〈761〉 and Applications of Nuclear Magnetic Resonance Spectroscopy 〈1761〉 | Semantic Scholar [semanticscholar.org]
- 15. usp.org [usp.org]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 17. General Chapter Prospectus: Solid-state NMR Spectroscopy–Theory and Practice | USP-NF [uspnf.com]
- 18. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 19. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 20. benchchem.com [benchchem.com]
- 21. This compound, 95% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 22. resolvemass.ca [resolvemass.ca]
- 23. youtube.com [youtube.com]
- 24. Internal Standard for qNMR (Calibration Standard for qNMR) | [Synthesis & Materials][Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 25. sigmaaldrich.com [sigmaaldrich.com]
- 26. [Optimization of experimental parameters for quantitative NMR (qNMR) and its application in quantitative analysis of traditional Chinese medicines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. qNMR Purity Recipe Book (3 - Data Processing) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 28. ethz.ch [ethz.ch]
- 29. researchgate.net [researchgate.net]
- 30. Establishing metrological traceability for small molecule measurands in laboratory medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for 1-Cyclopentenecarbonitrile
For researchers, scientists, and professionals in drug development, the integrity of analytical data is paramount. The purity, identity, and stability of a chemical entity like 1-Cyclopentenecarbonitrile, a key intermediate or building block, must be unequivocally established. This requires robust, validated analytical methods that are fit for their intended purpose. This guide provides an in-depth comparison of potential analytical methods for this compound, grounded in the principles of scientific integrity and regulatory expectations. We will explore not just how to validate, but why specific choices are made, ensuring a self-validating system of protocols.
The validation of an analytical procedure is the process of demonstrating its suitability for the intended use.[1] This is a critical regulatory requirement, with guidelines from the International Council for Harmonisation (ICH), U.S. Food and Drug Administration (FDA), and United States Pharmacopeia (USP) providing a framework for these activities.[2][3] The recently updated ICH Q2(R2) guideline, working in concert with ICH Q14 (Analytical Procedure Development), emphasizes a lifecycle approach, encouraging a deeper understanding of the method's capabilities and limitations.[1][4][5]
Understanding the Analyte: this compound
This compound (C₆H₇N, MW: 93.13 g/mol ) is a liquid, unsaturated cyclic nitrile. Its structure dictates the most appropriate analytical approaches. Its volatility suggests Gas Chromatography (GC) as a primary technique, while the presence of a chromophore (the carbon-carbon double bond conjugated with the nitrile group) allows for detection by Ultraviolet (UV) spectroscopy, making High-Performance Liquid Chromatography (HPLC) a viable alternative.
Core Analytical Techniques: A Comparative Overview
The comprehensive analysis of this compound relies on a suite of complementary techniques. No single method can provide all necessary information.
-
Gas Chromatography (GC): Ideal for assay and purity determination of volatile compounds. Coupled with a Flame Ionization Detector (FID), it offers excellent quantitation.
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for purity and impurity profiling, especially for any non-volatile degradation products or impurities. UV detection is suitable due to the molecule's structure.
-
Mass Spectrometry (MS): When coupled with GC (GC-MS), it is the gold standard for peak identification and structural elucidation of impurities by analyzing fragmentation patterns.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The most powerful tool for absolute structural confirmation and identification, providing unambiguous information about the molecular skeleton.
The relationship between these techniques in a validation workflow is synergistic. GC and HPLC provide the quantitative data, while MS and NMR provide the qualitative confirmation.
Caption: Interplay of analytical techniques for this compound.
The Pillars of Method Validation: Applying ICH Q2(R2)
A validation protocol must be established before the study begins, defining the experiments and the pre-defined acceptance criteria.[1] The core performance characteristics to be evaluated are detailed below.[3][8]
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of other components like impurities, degradation products, or matrix components.[5][8]
-
For GC-FID and HPLC-UV: Specificity is demonstrated by showing that the principal peak is free from co-eluting impurities. This is achieved by:
-
Forced Degradation: The sample is subjected to stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products. The analytical method must be able to resolve the main analyte peak from any degradants formed.
-
Peak Purity Analysis: For HPLC with a Diode Array Detector (DAD), peak purity algorithms can assess spectral homogeneity across the peak. For GC, coupling with a Mass Spectrometer (GC-MS) is the definitive way to confirm peak identity and purity.
-
Spiking: Spiking the sample with known impurities and demonstrating their separation from the main analyte peak.
-
Linearity and Range
The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte.[8] The range is the interval between the upper and lower concentrations of the analyte for which the procedure has demonstrated a suitable level of precision, accuracy, and linearity.[8]
-
Experimental Approach: A minimum of five concentrations are prepared from a standard stock solution. For an assay method, the range is typically 80% to 120% of the test concentration. For impurity quantification, the range should bracket the expected impurity levels, from the reporting threshold up to 120% of the specification limit.
-
Acceptance Criteria:
-
Visual inspection of the plot of signal vs. concentration should show a linear relationship.
-
The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy and Precision
Accuracy expresses the closeness of agreement between the value which is accepted as a conventional true value and the value found.[8] It is typically reported as percent recovery.
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at three levels:
-
Repeatability: Precision under the same operating conditions over a short interval (intra-assay precision).
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).
-
Reproducibility: Precision between laboratories (collaborative studies, not typically required for methods within a single organization).
-
Experimental Approach (Accuracy): Accuracy is assessed by analyzing a sample (e.g., a placebo matrix spiked with the analyte) with a known concentration of this compound. This is typically done at three concentration levels across the specified range (e.g., 80%, 100%, and 120%), with a minimum of three replicates per level.
-
Experimental Approach (Precision):
-
Repeatability: Nine determinations across the specified range (e.g., 3 concentrations, 3 replicates each) or six replicates at 100% of the test concentration.
-
Intermediate Precision: The repeatability experiment is repeated by a different analyst on a different day or using a different instrument.
-
-
Acceptance Criteria:
Detection Limit (LOD) and Quantitation Limit (LOQ)
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. The LOQ is a critical parameter for impurity determination methods.
-
Experimental Approach:
-
Based on Signal-to-Noise Ratio: Determined by analyzing samples with known low concentrations and establishing the minimum concentration at which the analyte can be reliably detected (S/N ≥ 3 for LOD) and quantified (S/N ≥ 10 for LOQ).
-
Based on the Standard Deviation of the Response and the Slope: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
-
Robustness
Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters.[8] It provides an indication of its reliability during normal usage. Robustness is typically evaluated during method development.[1]
-
Experimental Approach: Key method parameters are varied within a realistic range, and the effect on the results is observed.
-
For GC: Variations in flow rate, oven temperature ramp, and injector temperature.
-
For HPLC: Variations in mobile phase composition (e.g., ±2% organic), pH of the aqueous phase (±0.2 units), column temperature (±5 °C), and flow rate (±10%).
-
-
Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly impacted by the variations.
Data Presentation: A Comparative Summary
The choice of method depends on the specific goal of the analysis. The following table summarizes the expected performance of GC-FID and HPLC-UV for the analysis of this compound.
| Validation Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) | Causality & Rationale |
| Primary Application | Assay, Purity (volatile components) | Purity, Impurity Profiling (non-volatile) | GC excels with volatile analytes. HPLC is superior for less volatile or thermally unstable compounds. |
| Specificity | High; confirmed by GC-MS | High; confirmed by DAD peak purity & LC-MS | Chromatographic separation provides specificity. MS detection provides definitive confirmation. |
| Linearity (r²) | Typically ≥ 0.999 | Typically ≥ 0.999 | Both FID and UV detectors offer a wide linear response range when not saturated. |
| Range (Assay) | 80% - 120% of nominal concentration | 80% - 120% of nominal concentration | Standard range as per ICH guidelines for assay methods.[10] |
| Accuracy (% Recovery) | 98.0% - 102.0% | 98.0% - 102.0% | Acceptance criteria for drug substance assay.[2] |
| Precision (%RSD) | ≤ 2.0% | ≤ 2.0% | Modern instrumentation provides high precision for both techniques. |
| LOQ | ng level | ng level | Dependent on detector response; FID is mass-sensitive, UV is concentration-sensitive. |
| Robustness | Sensitive to flow rate & temperature | Sensitive to mobile phase composition & pH | The physics of each separation technique dictates its critical parameters. |
Experimental Protocols: A Self-Validating System
System Suitability Testing (SST)
Before any validation run, the suitability of the chromatographic system must be verified.[11] SST is an integral part of the method and ensures the system is performing adequately on the day of analysis.[12][13]
Caption: System Suitability Test (SST) workflow.
Typical SST Criteria for HPLC/GC:
-
Precision/Repeatability: %RSD of peak areas from replicate injections (e.g., n=5) should be ≤ 2.0%.[9]
-
Peak Tailing (Tailing Factor): Should be ≤ 2.0 to ensure good peak shape and reliable integration.[14][15]
-
Resolution (Rs): Resolution between the main analyte and the closest eluting peak (e.g., an impurity) should be ≥ 1.5.[14][15]
Protocol 1: GC-FID Method Validation for Assay and Purity
-
Objective: To validate a GC-FID method for the quantification (assay) and purity of this compound.
-
Instrumentation & Conditions (Example):
-
GC System: Agilent 8890 or equivalent with FID.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.
-
Carrier Gas: Helium, constant flow at 1.0 mL/min.
-
Injector: Split (e.g., 50:1), 250 °C.
-
Oven Program: 60 °C (hold 2 min), ramp to 240 °C at 15 °C/min, hold 5 min.
-
Detector: FID, 280 °C.
-
-
Validation Experiments:
-
Specificity: Perform forced degradation studies. Analyze stressed samples to ensure separation of degradants from the main peak. Confirm peak identity using GC-MS.
-
Linearity & Range: Prepare five standards of this compound in a suitable solvent (e.g., Methanol) from 80% to 120% of the target assay concentration (e.g., 1 mg/mL). Inject each in triplicate. Plot peak area vs. concentration and perform linear regression.
-
Accuracy: Prepare samples at 80%, 100%, and 120% of the target concentration by spiking a known amount of analyte into a placebo. Analyze three replicates of each and calculate percent recovery.
-
Precision (Repeatability): Analyze six replicates of a standard at 100% concentration. Calculate %RSD of the peak areas.
-
Precision (Intermediate): Have a second analyst repeat the repeatability study on a different day. Compare results.
-
Robustness: Deliberately vary flow rate (±10%), initial oven temperature (±2 °C), and injector temperature (±5 °C). Analyze the system suitability standard under each condition and verify that SST criteria are still met.
-
Protocol 2: HPLC-UV Method Validation for Impurity Profiling
-
Objective: To validate an HPLC-UV method for the quantification of potential impurities in this compound.
-
Instrumentation & Conditions (Example):
-
HPLC System: Waters Alliance or equivalent with a UV/DAD detector.
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm.
-
Mobile Phase: A: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 30% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at a suitable wavelength (e.g., 220 nm).
-
-
Validation Experiments:
-
Specificity: As per the GC protocol, use forced degradation samples to demonstrate separation of impurities and degradants. Use DAD to check for peak purity.
-
Linearity & Range: Prepare a calibration curve for the main analyte and each known impurity from the LOQ to 120% of the specification limit (e.g., 0.5% w/w).
-
Accuracy: Spike a pure sample of this compound with known impurities at three levels (e.g., LOQ, 100% of spec, 120% of spec). Analyze in triplicate and calculate percent recovery.
-
Precision (Repeatability): Analyze six replicates of a spiked sample containing impurities at the specification limit. Calculate %RSD.
-
LOQ & LOD: Determine experimentally using the signal-to-noise approach on serially diluted solutions of each impurity. Confirm that the LOQ concentration can be determined with acceptable precision and accuracy.
-
Robustness: Deliberately vary mobile phase organic content (±2%), pH (±0.2), column temperature (±5 °C), and flow rate (±10%). Ensure system suitability passes under all conditions.
-
Conclusion
The validation of analytical methods for a compound like this compound is a systematic process that ensures the generation of reliable and accurate data. It is not a one-size-fits-all procedure but a carefully designed study based on the physicochemical properties of the analyte and the intended purpose of the method. By leveraging a combination of chromatographic techniques like GC and HPLC and grounding the validation protocol in the principles outlined by ICH Q2(R2), researchers can build a comprehensive and defensible analytical data package. This commitment to scientific integrity and logic is the foundation upon which the quality and safety of future drug products are built.
References
- 1. database.ich.org [database.ich.org]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. qbdgroup.com [qbdgroup.com]
- 5. m.youtube.com [m.youtube.com]
- 6. GCMS Section 6.17 [people.whitman.edu]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 11. ftp.uspbpep.com [ftp.uspbpep.com]
- 12. The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results [ijraset.com]
- 13. altabrisagroup.com [altabrisagroup.com]
- 14. pharmaguru.co [pharmaguru.co]
- 15. pharmaguru.co [pharmaguru.co]
Safety Operating Guide
Proper Disposal of 1-Cyclopentenecarbonitrile: A Guide for Laboratory Professionals
As a Senior Application Scientist, my primary goal is to empower researchers with the knowledge to conduct their work safely and effectively. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-Cyclopentenecarbonitrile. The procedures outlined here are synthesized from established safety protocols for organic nitriles and hazardous waste management, ensuring a self-validating system for laboratory safety.
Section 1: Hazard Identification and Risk Assessment
Understanding the "why" is critical to appreciating the disposal protocol. This compound, like other organic nitriles, presents multiple hazards. The nitrile functional group (–C≡N) is of primary concern due to its relationship to the cyanide ion. While organic nitriles do not readily release free cyanide, they can under certain conditions (e.g., reaction with strong acids or high heat) and are treated with a high degree of caution.[1][2][3]
Aggregated GHS information identifies this compound as a hazardous substance.[4] The primary risks are summarized below.
| Hazard Classification | Description | GHS Hazard Statement | Primary Precaution |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[4] | H302, H312, H332 | Avoid all direct contact, including inhalation of vapors. Always handle within a certified chemical fume hood.[5] |
| Skin and Eye Irritation | Causes skin irritation and serious eye irritation.[4] | H315, H319 | Wear appropriate personal protective equipment (PPE), including nitrile gloves and safety goggles.[5][6] |
| Respiratory Irritation | May cause respiratory irritation.[4] | H335 | Ensure adequate ventilation by using a chemical fume hood. |
| Potential Flammability | The saturated analog, Cyclopentanecarbonitrile, is a flammable liquid.[7] It is prudent to treat this compound as a flammable substance. | H225 (Inferred) | Keep away from heat, sparks, open flames, and other ignition sources.[7][8] |
| Reactivity with Acids | Cyanide-containing compounds can react with acids to produce highly toxic and flammable hydrogen cyanide (HCN) gas.[1][2] | N/A | CRITICAL: Never allow contact with acidic materials. Keep acids out of the designated work area. |
Section 2: Waste Segregation and Collection Protocol
Proper segregation at the point of generation is the most critical step in ensuring safe disposal. The overarching principle is to manage all materials that come into contact with this compound as hazardous waste.
Step-by-Step Collection Procedure:
-
Establish a Designated Waste Area: Set up a Satellite Accumulation Area (SAA) within or near the chemical fume hood where the work is performed.[9] This area should be clearly marked with a "Hazardous Waste" sign.
-
Use Dedicated Waste Containers:
-
Liquid Waste: Collect all liquid waste containing this compound, including reaction residues and solvent rinses, in a dedicated, leak-proof container made of compatible material (e.g., borosilicate glass or polyethylene). The container must have a secure, tight-fitting screw cap.[10]
-
Solid Waste: Collect all contaminated solid waste, such as gloves, absorbent pads, and weighing papers, in a separate, clearly labeled container.[1] This is typically a plastic bag or a lined pail designated for solid chemical waste.
-
-
Label Containers Correctly: Before adding any waste, label the container with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear warning: "Contains Cyanide Compounds - Do Not Mix with Acids ".[2]
-
Keep Containers Closed: Waste containers must remain closed at all times except when actively adding waste.[9][10] This prevents the release of vapors and reduces the risk of spills.
-
Maintain Segregation: Store the dedicated cyanide waste containers separately from other chemical waste streams, especially acidic waste.[2][11]
Section 3: Spill Management Protocol
Immediate and correct response to a spill is vital. This protocol applies to small, manageable spills contained within a chemical fume hood. For any large spill or any spill outside of a fume hood, evacuate the area immediately and contact your institution's Environmental Health & Safety (EH&S) department.[11]
Step-by-Step Spill Cleanup:
-
Alert Personnel: Notify others in the immediate area.
-
Ensure PPE: Confirm you are wearing appropriate PPE: lab coat, safety goggles, and double-layered nitrile gloves.
-
Contain the Spill: Use chemical absorbent pads or other inert absorbent material to gently cover and contain the liquid. Avoid creating dust or aerosols.
-
Decontaminate the Area:
-
Carefully collect all absorbent material and contaminated debris into a dedicated plastic bag for solid cyanide waste.
-
Wipe the spill area first with a cloth or paper towels dampened with a pH 10 buffer solution (e.g., sodium carbonate solution).[1][2] This is to ensure an alkaline environment.
-
Follow with a wipe-down using a freshly prepared 10% bleach solution (an alkaline bleach solution).[1][2] This helps oxidize residual cyanide to the less toxic cyanate.
-
-
Dispose of Cleanup Materials: All cleaning materials (pads, wipes, gloves) are considered hazardous waste and must be placed in the solid cyanide waste container.[1][2]
-
Wash Hands: Thoroughly wash your hands after the cleanup is complete.
Caption: Spill response decision workflow for this compound.
Section 4: Final Disposal Pathway
Chemical waste like this compound cannot be disposed of via sewer or regular trash.[5][12] It is regulated hazardous waste under the Resource Conservation and Recovery Act (RCRA) and must be managed by trained professionals.[10][13][14]
-
Storage: Store the sealed and labeled waste containers in your lab's designated SAA until they are ready for pickup.
-
Request Pickup: Follow your institution's specific procedures to request a hazardous waste pickup from the EH&S department or equivalent authority.[1]
-
Documentation: Ensure all necessary paperwork, such as a hazardous waste tag, is completed accurately and attached to the container.
-
Professional Disposal: The EH&S department will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF). These facilities use specialized methods, such as high-temperature incineration or chemical oxidation, to safely destroy the cyanide compounds.[15][16]
Caption: Overall waste disposal pathway from laboratory to final destruction.
References
- 1. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 2. - Division of Research Safety | Illinois [drs.illinois.edu]
- 3. Cyanide - Wikipedia [en.wikipedia.org]
- 4. 1-Cyclopentene-1-carbonitrile | C6H7N | CID 137808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 6. scienceready.com.au [scienceready.com.au]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. epa.gov [epa.gov]
- 10. pfw.edu [pfw.edu]
- 11. uwindsor.ca [uwindsor.ca]
- 12. youtube.com [youtube.com]
- 13. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 14. epa.gov [epa.gov]
- 15. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Cyanide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. US6596916B1 - Methods of destruction of cyanide in cyanide-containing waste - Google Patents [patents.google.com]
Mastering Safety: A Guide to Personal Protective Equipment for 1-Cyclopentenecarbonitrile
For the innovative researchers and drug development professionals dedicated to advancing science, the safe and effective handling of specialized reagents is paramount. 1-Cyclopentenecarbonitrile, a valuable synthetic intermediate, requires a comprehensive understanding of its hazard profile to ensure the well-being of laboratory personnel. This guide moves beyond a simple checklist, providing a deep, procedurally-grounded framework for selecting and using Personal Protective Equipment (PPE). Our goal is to empower you with the knowledge to not only comply with safety standards but to cultivate a culture of intrinsic safety within your laboratory.
This document is rooted in the principles of the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450), which mandates the development of a written Chemical Hygiene Plan (CHP) to minimize employee exposure to hazardous chemicals.[1][2][3][4][5] The protocols outlined here are designed to be integrated into your site-specific CHP.
Hazard Analysis: Understanding the "Why" Behind the "What"
This compound (CAS 3047-38-9) is an organic nitrile whose primary hazards stem from its irritant properties and, critically, its classification within the nitrile chemical family.[6][7][8]
-
Acute Toxicity & Irritation: Globally Harmonized System (GHS) classifications indicate that this compound is harmful if swallowed, harmful in contact with skin, and harmful if inhaled.[6] It is also classified as causing serious eye irritation and skin irritation.[6] A closely related analogue, Cyclopentanecarbonitrile, is described as a flammable liquid that also causes significant skin and eye irritation.[9]
-
The Nitrile Threat - Systemic Toxicity: The core toxicological concern for organic nitriles is the potential for metabolic release of the cyanide ion (CN⁻) within the body.[10][11] Cyanide is a potent systemic toxin that can disrupt cellular respiration.[10] Therefore, preventing exposure through all routes—dermal, inhalation, and ingestion—is of the utmost importance.
Core Protective Measures: A Head-to-Toe Protocol
The selection of PPE is not a static choice but a dynamic risk assessment. The following recommendations establish a baseline for handling this compound in a typical research setting. All operations should, at a minimum, be conducted within a certified chemical fume hood to mitigate inhalation exposure.[9]
Eye and Face Protection
Direct contact with this compound can cause serious eye irritation.[6]
-
Standard Operations: At a minimum, ANSI Z87.1-compliant safety glasses with side shields are required for handling small quantities in a controlled setting.
-
Splash or Reaction Hazard: When transferring larger volumes, working with reactions under pressure, or any situation where splashing is possible, a chemical splash goggle is mandatory. For maximum protection, a full-face shield should be worn over the chemical splash goggles.
Hand Protection: The Critical Barrier
Given that this compound is harmful in contact with skin, selecting the correct gloves is arguably the most critical PPE decision.[6]
-
Material Selection: Nitrile gloves are the standard choice for incidental contact with a wide range of organic chemicals.[12][13] They provide good resistance to weak acids, greases, and many organic solvents.[13] However, no glove material offers indefinite protection. The "breakthrough time," or the time it takes for a chemical to permeate the glove, is a critical factor.[12]
-
Protocol for Use:
-
For Incidental Contact (e.g., small-volume transfers): Use a standard disposable nitrile glove (minimum 4-mil thickness).
-
For Extended Use or Immersion Potential: Double-gloving with two pairs of nitrile gloves or using a heavier-duty nitrile glove (>8-mil) is recommended. For significant immersion tasks, consult manufacturer-specific chemical resistance charts to evaluate materials like butyl rubber, which may offer longer breakthrough times.[14]
-
Immediate Replacement: Gloves must be removed and replaced immediately upon any known or suspected contact with this compound.[15] Inspect gloves for any signs of degradation, such as swelling, cracking, or discoloration.[12]
-
Body Protection
A flame-resistant (FR) or 100% cotton lab coat is mandatory to protect against splashes and to prevent contamination of personal clothing. Ensure the lab coat is fully buttoned with sleeves rolled down. For tasks with a significant splash risk, a chemically resistant apron worn over the lab coat provides an additional layer of protection.
Respiratory Protection
All routine handling of this compound must be performed within a properly functioning chemical fume hood. This is the primary engineering control to prevent inhalation exposure.[9]
Respiratory protection should not be necessary under these conditions. However, if a risk assessment determines that engineering controls are insufficient to maintain exposure below permissible limits (e.g., during a large spill or in a poorly ventilated area), a NIOSH-approved respirator with organic vapor cartridges is required.[16][17] A written respiratory protection program, including fit-testing and training, is an OSHA requirement for any mandatory respirator use.
Operational and Disposal Plans
A self-validating safety protocol extends from preparation to disposal.
PPE Donning and Doffing Procedure
A strict protocol prevents cross-contamination.
-
Donning (Putting On):
-
Wash hands thoroughly.
-
Don lab coat.
-
Don eye/face protection.
-
Don gloves, ensuring cuffs are pulled over the sleeves of the lab coat.
-
-
Doffing (Taking Off):
-
Remove gloves using a technique that avoids touching the outside of the glove with bare skin.
-
Remove lab coat, turning it inside out as it is removed.
-
Remove eye/face protection.
-
Wash hands thoroughly.
-
Disposal of Contaminated PPE
-
Gloves: All disposable gloves used when handling this compound should be considered chemically contaminated waste. Dispose of them in a designated hazardous waste container immediately after removal. Do not reuse disposable gloves.
-
Lab Coats: If a lab coat becomes grossly contaminated, it must be professionally decontaminated or disposed of as hazardous waste. Do not take contaminated lab coats home.
Data Summary: PPE Recommendations by Task
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Small Transfers (<10 mL) | Safety Glasses with Side Shields | Single Pair Nitrile Gloves (≥4 mil) | Flame-Resistant Lab Coat | Not required (in fume hood) |
| Reaction Setup/Workup | Chemical Splash Goggles | Double Pair Nitrile Gloves or single heavy-duty pair (>8 mil) | Flame-Resistant Lab Coat | Not required (in fume hood) |
| Large Volume Transfer (>50 mL) | Face Shield over Goggles | Double Pair Nitrile Gloves or single heavy-duty pair (>8 mil) | Chemically Resistant Apron over Lab Coat | Not required (in fume hood) |
| Spill Cleanup | Face Shield over Goggles | Heavy-duty Nitrile or Butyl Rubber Gloves | Chemically Resistant Apron over Lab Coat | NIOSH-approved respirator with organic vapor cartridges may be required based on spill size and location |
PPE Selection Workflow
The following diagram illustrates the decision-making process for ensuring adequate protection when planning work with this compound.
Caption: PPE Selection Workflow for this compound.
References
- 1. eCFR :: 29 CFR 1910.1450 -- Occupational exposure to hazardous chemicals in laboratories. [ecfr.gov]
- 2. osha.gov [osha.gov]
- 3. mastercontrol.com [mastercontrol.com]
- 4. sc.edu [sc.edu]
- 5. wne.edu [wne.edu]
- 6. 1-Cyclopentene-1-carbonitrile | C6H7N | CID 137808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-Cyclopentene-1-carbonitrile | CymitQuimica [cymitquimica.com]
- 8. scbt.com [scbt.com]
- 9. fishersci.com [fishersci.com]
- 10. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. stacks.cdc.gov [stacks.cdc.gov]
- 12. soscleanroom.com [soscleanroom.com]
- 13. wellbefore.com [wellbefore.com]
- 14. CHEMICAL RESISTANCE TABLE FOR GLOVES - Becky Aktsiaselts [becky.ee]
- 15. ehs.yale.edu [ehs.yale.edu]
- 16. CDC - NIOSH Pocket Guide to Chemical Hazards - Acetonitrile [cdc.gov]
- 17. dnacih.com [dnacih.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
